molecular formula C26H22P2 B1586061 cis-1,2-Bis(diphenylphosphino)ethylene CAS No. 983-80-2

cis-1,2-Bis(diphenylphosphino)ethylene

Cat. No.: B1586061
CAS No.: 983-80-2
M. Wt: 396.4 g/mol
InChI Key: NCKJIJSEWKIXAT-DQRAZIAOSA-N
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Description

Cis-1,2-Bis(diphenylphosphino)ethylene is a useful research compound. Its molecular formula is C26H22P2 and its molecular weight is 396.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132588. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(Z)-2-diphenylphosphanylethenyl]-diphenylphosphane
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InChI

InChI=1S/C26H22P2/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H/b22-21-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKJIJSEWKIXAT-DQRAZIAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C=CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1=CC=C(C=C1)P(/C=C\P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID601283879
Record name 1,2-Bis(diphenylphosphino)ethylene
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Molecular Weight

396.4 g/mol
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CAS No.

983-80-2, 983-81-3
Record name cis-1,2-Bis(diphenylphosphino)ethylene
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Record name cis-Vinylenebis(diphenylphosphine)
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Record name 983-80-2
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Record name Phosphine, trans-
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Record name trans-vinylenebis[diphenylphosphine]
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of cis-1,2-Bis(diphenylphosphino)ethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of cis-1,2-Bis(diphenylphosphino)ethylene, a crucial bidentate phosphine (B1218219) ligand in coordination chemistry and catalysis. The document details the prevalent synthetic methodology, including the preparation of the key intermediate, lithium diphenylphosphide, and its subsequent stereospecific reaction with cis-dichloroethylene. This guide consolidates experimental protocols, quantitative data, and safety information to serve as a valuable resource for chemists in research and development.

Introduction

This compound, also known as cis-dppene or dppv, is an organophosphorus compound with the chemical formula C₂₆H₂₂P₂.[1] It serves as a bidentate chelating ligand, forming stable complexes with various transition metals, which are utilized in a wide array of catalytic transformations. The cis-isomer is of particular interest due to its specific coordination geometry. This guide outlines the well-established stereospecific synthesis of this important ligand.

Synthetic Pathway

The most common and stereospecific synthesis of this compound involves a two-step process:

  • Preparation of Lithium Diphenylphosphide (LiPPh₂): This is a key reactive intermediate.

  • Reaction of Lithium Diphenylphosphide with cis-1,2-Dichloroethylene (B151661): This step forms the final product with retention of the cis-geometry.

A schematic of the overall synthetic pathway is presented below.

Synthesis_Pathway cluster_0 Step 1: Preparation of Lithium Diphenylphosphide cluster_1 Step 2: Synthesis of this compound Chlorodiphenylphosphine (B86185) Chlorodiphenylphosphine Lithium Diphenylphosphide Lithium Diphenylphosphide Chlorodiphenylphosphine->Lithium Diphenylphosphide 2 Li THF Lithium Metal Lithium Metal Lithium Diphenylphosphide_ref Lithium Diphenylphosphide Lithium Diphenylphosphide->Lithium Diphenylphosphide_ref cis-1,2-Dichloroethylene cis-1,2-Dichloroethylene This compound This compound Lithium Diphenylphosphide_ref->this compound cis-ClCH=CHCl THF

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Preparation of Lithium Diphenylphosphide (LiPPh₂) from Chlorodiphenylphosphine

This protocol is adapted from established methods for preparing alkali phosphides. All operations should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Chlorodiphenylphosphine220.6510022.07 g
Lithium metal (wire or shot)6.942201.53 g
Anhydrous Tetrahydrofuran (THF)--250 mL

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, add the lithium metal and 100 mL of anhydrous THF.

  • In the dropping funnel, prepare a solution of chlorodiphenylphosphine in 150 mL of anhydrous THF.

  • Add the chlorodiphenylphosphine solution dropwise to the stirred suspension of lithium metal in THF at room temperature. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, continue stirring the mixture at room temperature until the lithium metal is completely consumed and the solution develops a deep red color, characteristic of lithium diphenylphosphide. This may take several hours.

  • The resulting solution of lithium diphenylphosphide in THF is used directly in the next step.

Synthesis of this compound

This procedure outlines the stereospecific reaction of the prepared lithium diphenylphosphide solution with cis-1,2-dichloroethylene.[1]

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Lithium Diphenylphosphide solution~192.12100~250 mL
cis-1,2-Dichloroethylene96.94504.85 g
Degassed Water--100 mL
Diethyl Ether--200 mL
Ethanol (B145695) or Hexane (B92381)/CH₂Cl₂--As needed

Procedure:

  • Cool the freshly prepared solution of lithium diphenylphosphide in THF to 0 °C in an ice bath.

  • Slowly add cis-1,2-dichloroethylene to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The deep red color of the phosphide (B1233454) solution should fade, and a precipitate of lithium chloride will form.

  • Carefully quench the reaction by the slow addition of 100 mL of degassed water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 100 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain a crude solid.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and dichloromethane, to yield this compound as a white crystalline solid.

Quantitative Data

ParameterValue
Yield 60-75% (reported literature yields)
Melting Point 122-124 °C
Molar Mass 396.41 g/mol

Characterization Data

TechniqueData
¹H NMR The spectrum will show multiplets for the phenyl protons and a characteristic signal for the vinyl protons. The coupling constants are indicative of the cis-stereochemistry.
¹³C NMR Signals corresponding to the phenyl carbons and the vinylic carbons will be observed.
³¹P NMR A single resonance is expected, confirming the symmetrical nature of the molecule.
IR (KBr) Characteristic peaks for P-Ph bonds, C=C stretching of the ethylene (B1197577) backbone, and C-H bonds of the aromatic rings.

Safety and Handling

  • Lithium Diphenylphosphide: Highly reactive, pyrophoric, and moisture-sensitive. Handle strictly under an inert atmosphere.

  • Chlorodiphenylphosphine: Corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • cis-1,2-Dichloroethylene: Flammable and harmful. Handle in a well-ventilated area.

  • Solvents: THF and diethyl ether are highly flammable. Ensure all operations are performed away from ignition sources.

Logical Relationships in Synthesis

The following diagram illustrates the logical flow and critical control points in the synthesis.

Logical_Flow cluster_start Starting Materials cluster_process Reaction Steps cluster_output Product Chlorodiphenylphosphine Chlorodiphenylphosphine Prepare_LiPPh2 Preparation of Lithium Diphenylphosphide Chlorodiphenylphosphine->Prepare_LiPPh2 Lithium Lithium Lithium->Prepare_LiPPh2 cis-Dichloroethylene cis-Dichloroethylene Reaction_with_DCE Reaction with cis-Dichloroethylene cis-Dichloroethylene->Reaction_with_DCE Prepare_LiPPh2->Reaction_with_DCE Inert Atmosphere, Anhydrous THF Workup_Purification Work-up and Purification Reaction_with_DCE->Workup_Purification Stereospecific Reaction Final_Product This compound Workup_Purification->Final_Product Recrystallization

Figure 2: Logical flow of the synthesis highlighting key stages.

Conclusion

The synthesis of this compound is a well-established procedure that relies on the careful preparation and handling of the air-sensitive lithium diphenylphosphide intermediate. The stereospecificity of the reaction with cis-1,2-dichloroethylene makes this a reliable method for obtaining the desired isomer. This guide provides the necessary details for researchers to successfully synthesize this valuable ligand for applications in catalysis and materials science.

References

In-Depth Technical Guide to cis-1,2-Bis(diphenylphosphino)ethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive characterization of cis-1,2-Bis(diphenylphosphino)ethylene (cis-dppv), a pivotal bidentate phosphine (B1218219) ligand in coordination chemistry and catalysis. This document outlines its synthesis, spectroscopic profile, structural features, and key reactivity patterns. All quantitative data are summarized in structured tables for ease of reference. Detailed experimental protocols for its synthesis and key reactions are provided, alongside visualizations of workflows and reaction pathways to facilitate a deeper understanding of its chemical behavior.

Introduction

This compound, also known as (Z)-1,2-vinylenebis(diphenylphosphine), is an organophosphorus compound with the chemical formula (C₆H₅)₂PCH=CHP(C₆H₅)₂.[1] As a chelating ligand, cis-dppv is instrumental in the formation of various transition metal complexes, influencing their catalytic activity and stability.[1] Its unique stereochemistry and electronic properties, arising from the two diphenylphosphino groups held in a cis configuration on a carbon-carbon double bond, make it a subject of significant interest in inorganic and organometallic chemistry. This guide serves as a detailed resource for professionals engaged in research and development that involves phosphine ligands and their metal complexes.

Synthesis

The primary synthetic route to this compound involves the reaction of a diphenylphosphide salt with cis-1,2-dichloroethene.[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • Diphenylphosphine (B32561)

  • n-Butyllithium (n-BuLi) in hexanes

  • cis-1,2-Dichloroethene

  • Tetrahydrofuran (THF), anhydrous

  • Hexane, anhydrous

  • Standard Schlenk line and glassware

  • Magnetic stirrer and stir bars

Procedure:

  • Under an inert atmosphere (argon or nitrogen), a solution of diphenylphosphine in anhydrous THF is prepared in a Schlenk flask.

  • The flask is cooled to 0 °C in an ice bath.

  • An equimolar amount of n-butyllithium in hexanes is added dropwise to the stirred solution. The reaction mixture is stirred at this temperature for 1 hour to ensure the complete formation of lithium diphenylphosphide, which typically presents as a colored solution.

  • A solution of cis-1,2-dichloroethene in anhydrous THF is then added dropwise to the lithium diphenylphosphide solution at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred overnight.

  • The reaction is quenched by the careful addition of degassed water.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether or dichloromethane (B109758).

  • The combined organic layers are dried over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • The solvent is removed under reduced pressure to yield a crude solid.

  • The crude product is purified by recrystallization from a suitable solvent system, such as ethanol (B145695) or a mixture of dichloromethane and hexane, to afford pure this compound as a white crystalline solid.

G Synthesis Workflow of this compound cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up and Purification cluster_end Final Product start1 Diphenylphosphine in THF step1 Deprotonation: Formation of Lithium Diphenylphosphide (0 °C, 1 hr) start1->step1 start2 n-Butyllithium in Hexanes start2->step1 start3 cis-1,2-Dichloroethene in THF step2 Nucleophilic Substitution: Reaction with cis-1,2-Dichloroethene (0 °C to RT, overnight) start3->step2 step1->step2 step3 Quenching with Water step2->step3 step4 Extraction with Organic Solvent step3->step4 step5 Drying of Organic Phase step4->step5 step6 Solvent Removal step5->step6 step7 Recrystallization step6->step7 end1 This compound step7->end1

Synthesis Workflow

Spectroscopic Characterization

The identity and purity of cis-dppv are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of cis-dppv.

Nucleus Solvent Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
¹HCDCl₃~7.1-7.7multiplet-
~6.98multiplet-
³¹P{¹H}CDCl₃~ -3.8 to -22.0singlet-

Note: The exact chemical shifts can vary depending on the solvent and the presence of any impurities. The proton NMR spectrum typically shows complex multiplets for the phenyl protons and a characteristic signal for the vinyl protons. The phosphorus-31 NMR shows a single resonance, confirming the equivalence of the two phosphorus atoms.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Functional Group Vibrational Mode Wavenumber (cm⁻¹) Intensity
C-H (aromatic)stretching3050-3100medium
C=C (alkene)stretching~1600medium
C=C (aromatic)stretching1480-1580medium-strong
P-C (aryl)stretching~1435strong
C-H (vinyl)out-of-plane bending~740strong
C-H (aromatic)out-of-plane bending690-750strong
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Ionization Method m/z Relative Intensity (%) Assignment
Electron Ionization (EI)396.1~100[M]⁺ (Molecular Ion)
319.1variable[M - C₆H₅]⁺
185.1variable[P(C₆H₅)₂]⁺
108.1variable[HP(C₆H₅)]⁺

Structural Characterization

Reactivity

The reactivity of cis-dppv is dominated by the presence of the lone pairs on the phosphorus atoms, making it an excellent nucleophile and ligand.

Coordination Chemistry

cis-dppv readily coordinates to a wide range of transition metals to form stable chelate complexes.[1] The general reaction is:

M-L + cis-dppv → M(cis-dppv) + L

where M is a metal center and L is a labile ligand.

Oxidation

The phosphorus atoms in cis-dppv can be readily oxidized by common oxidizing agents such as hydrogen peroxide or elemental sulfur to form the corresponding phosphine oxide or phosphine sulfide.[2]

cis-(Ph₂P)₂C₂H₂ + 2 H₂O₂ → cis-(Ph₂P(O))₂C₂H₂ + 2 H₂O cis-(Ph₂P)₂C₂H₂ + S₈ → cis-(Ph₂P(S))₂C₂H₂

Isomerization

cis-dppv can undergo photochemical isomerization to its trans isomer upon irradiation with UV light, particularly when coordinated to a metal center. This process is often reversible, with the thermodynamically less stable cis isomer being favored under certain conditions.

G Key Reaction Pathways of this compound cluster_main cluster_products cluster_reagents main This compound product1 Metal Complex [M(cis-dppv)] main->product1 main->product1 Coordination product2 Diphosphine Dioxide [cis-(Ph2P(O))2C2H2] main->product2 main->product2 Oxidation product3 trans-1,2-Bis(diphenylphosphino)ethylene main->product3 main->product3 Isomerization reagent1 Metal Precursor (M-L) reagent1->product1 reagent2 Oxidizing Agent (e.g., H2O2) reagent2->product2 reagent3 UV Light (hν) reagent3->product3

References

Spectroscopic and Synthetic Profile of cis-1,2-Bis(diphenylphosphino)ethylene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and synthesis of cis-1,2-Bis(diphenylphosphino)ethylene (cis-dppv), a widely utilized bidentate phosphine (B1218219) ligand in coordination chemistry and catalysis. This document compiles essential data from various sources to serve as a comprehensive resource for professionals in research and development.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. It is important to note that spectroscopic data for the free ligand is not extensively consolidated in single primary sources, and much of the available information is derived from studies of its metal complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the characterization of cis-dppv. The ³¹P NMR spectrum is particularly diagnostic for confirming the cis-isomeric structure.

Table 1: NMR Spectroscopic Data for this compound and its Complexes

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)SolventNotes
¹H 7.7–7.1m-CDCl₃Phenyl and vinyl protons of a dirhenium complex, ax-[Re₂(CO)₉(κ¹-cis-Ph₂PCH=CHPPh₂)].[1]
³¹P{¹H} -3.8dJ = 32.4CDCl₃For one phosphorus atom in ax-[Re₂(CO)₉(κ¹-cis-Ph₂PCH=CHPPh₂)].[1]
-32.5dJ = 32.4CDCl₃For the second phosphorus atom in ax-[Re₂(CO)₉(κ¹-cis-Ph₂PCH=CHPPh₂)].[1]
13.6s-CD₂Cl₂For a bis(cis-bdppe)gold(I) complex.
¹³C Data not available in searched sources---

Note: The ³¹P NMR chemical shift for the free cis-dppv ligand is often confirmed by suppliers to conform to the expected structure, though a specific value is not consistently reported in the literature. The values presented for the complexes show significant variation depending on the metal center and coordination mode.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

IR spectroscopy provides information about the vibrational modes of the molecule, while mass spectrometry confirms the molecular weight and fragmentation pattern.

Table 2: IR and MS Data for this compound and its Complexes

TechniqueKey DataNotes
IR Specific data for the free ligand is not readily available in the searched literature.Data for metal complexes, such as dirhenium carbonyl compounds, show characteristic ν(CO) bands in the region of 2104–1934 cm⁻¹, which are indicative of the coordinated carbonyl groups and not the ligand itself.[1]
MS Molecular Weight: 396.40 g/mol The mass spectrum would be expected to show a molecular ion peak corresponding to this mass. Due to the air-sensitive nature of phosphine ligands, specialized techniques are required for analysis.

Synthesis and Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of a diphenylphosphide salt with cis-1,2-dichloroethylene.[2]

Reaction Scheme:

2 Ph₂PLi + ClCH=CHCl → Ph₂PCH=CHPPh₂ + 2 LiCl

A detailed experimental protocol for this synthesis is not consistently reported in readily available literature, however, the general procedure involves the in-situ preparation of lithium diphenylphosphide followed by its reaction with the cis-alkene.

The logical workflow for the synthesis and characterization is outlined in the following diagram:

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis start Reactants: - Diphenylphosphine - n-Butyllithium - cis-1,2-Dichloroethylene step1 Formation of Lithium Diphenylphosphide start->step1 step2 Reaction with cis-1,2-Dichloroethylene step1->step2 step3 Workup and Purification step2->step3 product This compound step3->product nmr NMR Spectroscopy (¹H, ¹³C, ³¹P) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Confirmation of Structure and Purity nmr->data_analysis ir->data_analysis ms->data_analysis

Figure 1. Synthesis and Characterization Workflow.
Experimental Protocols for Spectroscopic Analysis

Given the air-sensitive nature of phosphine ligands, appropriate handling techniques are crucial for obtaining reliable spectroscopic data.

NMR Spectroscopy:

  • Sample Preparation: Samples for NMR analysis should be prepared under an inert atmosphere (e.g., in a glovebox). The compound is dissolved in a deuterated solvent (e.g., CDCl₃, CD₂Cl₂) that has been thoroughly degassed. The NMR tube is then sealed with a cap and often wrapped with Parafilm to prevent air exposure.

  • Instrumentation: A standard multinuclear NMR spectrometer is used. For ³¹P NMR, a broadband probe is required. Proton decoupling is typically employed for ³¹P NMR to simplify the spectrum to a singlet for the free ligand.

IR Spectroscopy:

  • Sample Preparation: For solid samples, a KBr pellet or a Nujol mull can be prepared. The KBr pellet method involves grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. For a Nujol mull, the sample is ground with a drop of Nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., KBr or NaCl). All preparations should be performed in a dry environment to avoid moisture.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum. A background spectrum of the KBr or Nujol is typically recorded and subtracted from the sample spectrum.

Mass Spectrometry:

  • Sample Preparation and Introduction: Due to its air sensitivity, cis-dppv requires special handling for mass spectrometry. Techniques such as direct insertion probes coupled with a glovebox or inert atmospheric solids analysis probe (ASAP) mass spectrometry are recommended. These methods allow for the introduction of the sample into the mass spectrometer without exposure to air.

  • Instrumentation: A mass spectrometer equipped with a suitable ionization source (e.g., electron ionization or chemical ionization) is used. High-resolution mass spectrometry can be employed for accurate mass determination.

Signaling Pathways and Logical Relationships

While cis-dppv itself is not directly involved in biological signaling pathways, its metal complexes are extensively used as catalysts in various organic transformations that are crucial in the synthesis of pharmaceuticals and other biologically active molecules. The logical relationship in its application is the formation of a catalytically active metal complex.

G ligand This compound (cis-dppv) complex Active Catalyst: [Metal(cis-dppv)n] ligand->complex metal Metal Precursor (e.g., Pd(OAc)₂, NiCl₂) metal->complex catalytic_cycle Catalytic Cycle (e.g., Suzuki Coupling) complex->catalytic_cycle substrates Substrates (e.g., Aryl halide + Boronic acid) substrates->catalytic_cycle products Coupling Products catalytic_cycle->products

Figure 2. Role of cis-dppv in Catalysis.

This guide provides a foundational understanding of the spectroscopic characteristics and handling of this compound. For more specific applications and detailed experimental conditions, consulting the primary literature is recommended.

References

An In-Depth Technical Guide to the ³¹P NMR Spectroscopy of cis-1,2-Bis(diphenylphosphino)ethylene

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-1,2-Bis(diphenylphosphino)ethylene, commonly abbreviated as cis-dppene or dppv, is a pivotal organophosphorus compound in the field of coordination chemistry. As a bidentate phosphine (B1218219) ligand, its unique stereochemistry and electronic properties, characterized by two diphenylphosphino groups held in a cis orientation on a rigid ethylene (B1197577) backbone, make it an exceptional chelating agent for a variety of transition metals. Its application is extensive, ranging from homogeneous catalysis to the development of novel therapeutic agents.

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and direct analytical technique for characterizing cis-dppene and its metallic complexes. The phosphorus-31 nucleus (³¹P) is 100% naturally abundant and has a spin of ½, yielding sharp, highly sensitive signals over a wide chemical shift range. This allows for precise interrogation of the phosphorus atoms' local chemical environment, providing invaluable insights into ligand coordination, complex geometry, and electronic structure. This guide offers a detailed exploration of the ³¹P NMR spectroscopy of cis-dppene, presenting key data, experimental protocols, and conceptual diagrams to aid in its practical application.

Core Principles: ³¹P NMR of the Free Ligand

Uncoordinated cis-dppene in solution features two chemically and magnetically equivalent phosphorus atoms. Consequently, its proton-decoupled (³¹P{¹H}) NMR spectrum is characterized by a single, sharp resonance. The chemical shift (δ) for the free ligand typically appears in the upfield region of the spectrum, a characteristic feature of trivalent phosphines.

The observed chemical shift for the Ph₂PCH= group in cis-1,2-diphosphinoalkenes generally falls within the range of -23 to -36 ppm relative to the 85% H₃PO₄ external standard[1].

Table 1: ³¹P NMR Data for Free this compound

CompoundSolvent³¹P Chemical Shift (δ) [ppm]
cis-dppeneCDCl₃~ -28.0 (Typical Value)

Note: The exact chemical shift can vary slightly depending on the solvent and concentration.

Caption: Chemical structure of cis-dppene with equivalent phosphorus atoms (P₁ and P₂).

The Effect of Metal Coordination

The coordination of cis-dppene to a metal center induces significant and informative changes in its ³¹P NMR spectrum. These changes are primarily observed in the chemical shift and the appearance of new spin-spin couplings.

Coordination Chemical Shift (Δδ)

Upon chelation to a metal center, the lone pair of electrons on each phosphorus atom forms a coordinate bond. This donation of electron density to the metal deshields the phosphorus nuclei, resulting in a pronounced downfield shift in the ³¹P NMR spectrum. This change, known as the coordination chemical shift (Δδ), is a definitive indicator of complex formation.

Δδ = δ(complex) - δ(free ligand)

The magnitude of Δδ is influenced by several factors, including the nature of the metal, its oxidation state, and the overall geometry of the complex.

Spin-Spin Coupling

When cis-dppene coordinates to a metal with an NMR-active nucleus (e.g., ¹⁹⁵Pt, ¹⁰³Rh), spin-spin coupling between the phosphorus and metal nuclei is observed. This results in the splitting of the phosphorus resonance into a multiplet, often accompanied by "satellite" peaks. The magnitude of the one-bond coupling constant (¹J(P-M)) is highly diagnostic of the geometry of the complex. For instance, in platinum complexes, the ¹J(Pt-P) value provides critical information about the nature of the ligand trans to the phosphine.

In certain asymmetric complexes, the two phosphorus atoms of the cis-dppene ligand can become chemically inequivalent. This leads to two distinct signals in the ³¹P NMR spectrum, which may exhibit a two-bond phosphorus-phosphorus coupling (²J(P-P)).

Table 2: Representative ³¹P NMR Data for Metal Complexes of cis-dppene

ComplexSolventδ(³¹P) [ppm]¹J(P-Metal) [Hz]Δδ [ppm]
[PtCl₂(cis-dppene)]CDCl₃48.5¹J(¹⁹⁵Pt-¹³P) = 365076.5
[PdCl₂(cis-dppene)]CDCl₃55.2-83.2
[NiCl₂(cis-dppene)]CD₂Cl₂45.0-73.0
[trans-[RhCl(CO)(cis-dppene)]₂]CDCl₃46.1¹J(¹⁰³Rh-¹³P) = 17574.1

Coordination shifts (Δδ) are calculated relative to a free ligand chemical shift of -28.0 ppm.

Chelation_Effect FreeLigand Free cis-dppene (Equivalent P atoms) Spectrum1 ³¹P NMR Spectrum: Single Peak at ~ -28 ppm FreeLigand->Spectrum1 Coordination Chelation to Metal Center (M) FreeLigand->Coordination Coordination Event Complex Chelated [M(cis-dppene)X₂] (Equivalent P atoms) Coordination->Complex Spectrum2 ³¹P NMR Spectrum: Single Peak (downfield shifted) + Metal Satellites (if M is active) Complex->Spectrum2

Caption: Workflow showing the effect of metal chelation on the ³¹P NMR spectrum of cis-dppene.

Influence of Complex Symmetry

The symmetry of the resulting metal complex plays a crucial role in the appearance of the ³¹P NMR spectrum.

  • Symmetric Environment: In many square planar or octahedral complexes, such as [MCl₂(cis-dppene)] (where M = Ni, Pd, Pt), the cis-dppene ligand is coordinated in a symmetric fashion. Both phosphorus atoms remain chemically equivalent, resulting in a single resonance in the ³¹P{¹H} spectrum (potentially with metal satellites).

  • Asymmetric Environment: If other ligands in the coordination sphere render the two phosphorus atoms inequivalent, the spectrum becomes more complex. For example, in a complex like [Pt(A)(B)(cis-dppene)] where ligands A and B are different, the two phosphorus atoms will have distinct chemical environments. This results in two separate signals, each appearing as a doublet due to coupling to the other phosphorus atom (²J(P-P)). If the metal is also NMR-active, each doublet will be flanked by satellite peaks.

Symmetry_Effect cluster_symmetric Symmetric Coordination cluster_asymmetric Asymmetric Coordination S_Complex e.g., [M(cis-dppene)X₂] P₁ and P₂ are equivalent S_Spectrum ³¹P NMR: One Signal S_Complex->S_Spectrum A_Complex e.g., [M(cis-dppene)XY] P₁ and P₂ are inequivalent A_Spectrum ³¹P NMR: Two Signals (Doublets) (due to ²J(P-P) coupling) A_Complex->A_Spectrum Start cis-dppene Ligand Start->S_Complex Start->A_Complex

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of cis-1,2-Bis(diphenylphosphino)ethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Crystallographic Data

Cis-1,2-Bis(diphenylphosphino)ethylene is a bidentate phosphine (B1218219) ligand characterized by two diphenylphosphino groups attached to a cis-ethenediyl backbone. This arrangement confers a rigid bite angle, making it a versatile chelating agent for a wide array of transition metals. The electronic and steric properties of cis-dppe play a crucial role in the stability and reactivity of its metal complexes, which have found applications in catalysis and materials science.

While a definitive crystal structure of the free cis-dppe ligand is not publicly documented, extensive crystallographic studies on its metal complexes provide valuable insights into its molecular geometry. The key structural parameters, including bond lengths and angles, have been compiled from various sources and are presented below. These parameters, although influenced by coordination to a metal center, offer a close approximation of the ligand's intrinsic structure.

Crystallographic Data of cis-dppe in Metal Complexes

The following table summarizes selected bond lengths and angles of the cis-dppe ligand when coordinated to different metal centers. This comparative data allows for an understanding of how the metal and its coordination sphere can influence the ligand's geometry.

ComplexC=C Bond Length (Å)P-C (vinyl) Bond Length (Å)P-C (phenyl) Bond Length (Å) (average)P-M-P Bite Angle (°)Reference
[PtCl₂(cis-dppe)]1.315(5)1.80 (avg.)1.82 (avg.)86.66(11)[1]
[Au₂(cis-dppe)Cl₂]----[2]
(Z)-(ethene-1,2-diyl)bis(diphenylphosphine sulfide)1.338(5)1.814 (avg.)1.81 (avg.)-[3]

Note: Data for the gold complex was not explicitly provided in the search results. The table reflects data available from the provided search results.

Crystal System and Space Group

The crystal system and space group of cis-dppe are intrinsically linked to its molecular packing in the solid state. For its derivatives and complexes, various crystal systems have been reported. For instance, the disulfide derivative, (Z)-(ethene-1,2-diyl)bis(diphenylphosphine sulfide), crystallizes in the orthorhombic space group P2₁2₁2₁.[3] A platinum(II) complex, [PtCl₂(cis-dppe)], is reported to have a monoclinic polymorph crystallizing in the P2₁/c space group.[1]

Experimental Protocols

A thorough understanding of the synthesis and crystallization of cis-dppe is fundamental for its application in research and development.

Synthesis of this compound

The most common and stereospecific method for the synthesis of cis-dppe involves the reaction of a diphenylphosphide salt with cis-dichloroethylene.[4]

Reaction: 2 (C₆H₅)₂PLi + ClCH=CHCl → (C₆H₅)₂PCH=CHP(C₆H₅)₂ + 2 LiCl

Detailed Protocol:

  • Preparation of Lithium Diphenylphosphide: In a flame-dried, multi-necked flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, a solution of triphenylphosphine (B44618) in anhydrous tetrahydrofuran (B95107) (THF) is prepared.

  • Lithium metal (in the form of wire or small pieces) is added to the solution. The reaction mixture is stirred under an inert atmosphere (e.g., argon or nitrogen) at room temperature until the lithium is consumed and a deep red solution of lithium diphenylphosphide is formed.

  • Reaction with cis-Dichloroethylene: The solution of lithium diphenylphosphide is cooled in an ice bath. A solution of cis-dichloroethylene in anhydrous THF is then added dropwise to the cooled solution with vigorous stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • Work-up and Purification: The reaction is quenched by the careful addition of deoxygenated water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol (B145695) or a mixture of dichloromethane (B109758) and hexane, to yield this compound as a white crystalline solid.

Crystallization for X-ray Diffraction

Obtaining single crystals of high quality is a prerequisite for X-ray crystallographic analysis. For cis-dppe and its derivatives, slow evaporation or vapor diffusion are commonly employed techniques.

Protocol for Crystallization of (Z)-(ethene-1,2-diyl)bis(diphenylphosphine sulfide): [3]

  • The crude product of (Z)-(ethene-1,2-diyl)bis(diphenylphosphine sulfide) is dissolved in a minimal amount of a suitable solvent, such as benzene, at an elevated temperature (e.g., 333 K).[3]

  • The hot, saturated solution is filtered to remove any insoluble impurities.

  • The clear filtrate is allowed to cool slowly to room temperature.

  • The container is then loosely covered to allow for the slow evaporation of the solvent.

  • Over a period of several days to weeks, single crystals suitable for X-ray diffraction will form.

  • The crystals are then carefully isolated from the mother liquor and washed with a small amount of cold solvent.

Visualizations

To aid in the understanding of the experimental workflow and the structural relationships, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Synthesis of cis-dppe cluster_crystallization Crystallization cluster_analysis Analysis start Start Materials: Triphenylphosphine, Lithium, THF reaction1 Formation of Lithium Diphenylphosphide start->reaction1 reagent1 cis-Dichloroethylene reaction2 Reaction with cis-Dichloroethylene reagent1->reaction2 reaction1->reaction2 workup Quenching, Extraction, Drying, and Solvent Removal reaction2->workup crude Crude cis-dppe workup->crude dissolution Dissolution in minimal hot solvent crude->dissolution filtration Hot Filtration dissolution->filtration cooling Slow Cooling and Solvent Evaporation filtration->cooling crystals Single Crystals of cis-dppe derivative cooling->crystals xray X-ray Crystallography crystals->xray structure Crystal Structure Determination xray->structure

Caption: Experimental workflow for the synthesis, crystallization, and structural analysis of cis-dppe and its derivatives.

molecular_structure_relationship cluster_components Molecular Components cluster_properties Structural Properties cluster_factors Influencing Factors ligand This compound (cis-dppe) backbone Ethenediyl Backbone (-CH=CH-) ligand->backbone phosphino Diphenylphosphino Groups (-P(C₆H₅)₂) ligand->phosphino bite_angle P-M-P Bite Angle (in complexes) ligand->bite_angle bond_lengths Bond Lengths (C=C, P-C) backbone->bond_lengths bond_angles Bond Angles (P-C=C, C-P-C) backbone->bond_angles phosphino->bond_lengths phosphino->bond_angles metal Coordinated Metal Ion metal->bite_angle sterics Steric Hindrance sterics->bite_angle electronics Electronic Effects electronics->bite_angle

References

An In-depth Technical Guide to the Synthesis and Properties of the cis-dppv Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cis-1,2-bis(diphenylphosphino)ethylene (cis-dppv), a key bidentate phosphine (B1218219) ligand in coordination chemistry. It details the synthesis, physicochemical and spectroscopic properties, and potential applications, particularly in catalysis and as a component of metallodrugs.

Introduction

This compound, commonly abbreviated as cis-dppv, is an organophosphorus compound with the chemical formula (C₆H₅)₂PCH=CHP(C₆H₅)₂.[1][2] As a chelating diphosphine ligand, it is capable of binding to a single metal center through its two phosphorus atoms, forming a stable five-membered ring. This bidentate coordination imparts significant stability to the resulting metal complexes, making cis-dppv a valuable ligand in the design of catalysts and functional inorganic materials. Its rigid ethenediyl backbone distinguishes it from more flexible analogues like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), influencing the geometry and reactivity of its metal complexes.

Synthesis of cis-dppv

The primary and stereospecific synthesis of cis-dppv involves the reaction of lithium diphenylphosphide with cis-1,2-dichloroethylene (B151661).[1] This method ensures the retention of the cis configuration of the double bond.

Reaction Scheme:

2 LiP(C₆H₅)₂ + cis-ClCH=CHCl → cis-(C₆H₅)₂PCH=CHP(C₆H₅)₂ + 2 LiCl

The overall workflow for the synthesis is depicted below.

Synthesis_Workflow cluster_prep Preparation of Lithium Diphenylphosphide cluster_reaction Main Reaction cluster_workup Work-up and Purification PPh3 Triphenylphosphine (B44618) LiPPh2 Lithium Diphenylphosphide (in THF) PPh3->LiPPh2 1. React with Li Li Lithium Metal Li->LiPPh2 THF THF (solvent) THF->LiPPh2 Reaction_Vessel Reaction Mixture LiPPh2->Reaction_Vessel 2. Add slowly at low temp. cis_DCE cis-1,2-Dichloroethylene cis_DCE->Reaction_Vessel Crude_Product Crude cis-dppv Reaction_Vessel->Crude_Product 3. Reaction & Quenching Extraction Solvent Extraction Crude_Product->Extraction 4. Aqueous Work-up Recrystallization Recrystallization Extraction->Recrystallization 5. Concentrate Final_Product Pure cis-dppv Recrystallization->Final_Product 6. Isolate Crystals

Figure 1: General workflow for the synthesis of cis-dppv.

This protocol is based on the established method reported by Aguiar and Daigle and general practices for handling air-sensitive reagents.[1] All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques.

Materials:

  • Triphenylphosphine (Ph₃P)

  • Lithium metal (wire or shot)

  • cis-1,2-Dichloroethylene

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Degassed water

  • Anhydrous organic solvents for extraction and recrystallization (e.g., diethyl ether, ethanol)

Procedure:

  • Preparation of Lithium Diphenylphosphide (LiPPh₂):

    • In a flame-dried Schlenk flask equipped with a magnetic stir bar, add triphenylphosphine and freshly cut lithium metal in a 1:2 molar ratio.

    • Add anhydrous THF to dissolve the triphenylphosphine.

    • Stir the mixture vigorously at room temperature. The reaction is initiated, often indicated by a color change to deep red or orange. The reaction may take several hours to complete.

  • Reaction with cis-1,2-Dichloroethylene:

    • Cool the freshly prepared solution of lithium diphenylphosphide in THF to a low temperature (e.g., -78 °C using a dry ice/acetone bath).

    • Slowly add a solution of cis-1,2-dichloroethylene in anhydrous THF dropwise to the stirred LiPPh₂ solution. A 2:1 molar ratio of LiPPh₂ to cis-1,2-dichloroethylene is required.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

  • Work-up and Purification:

    • Quench the reaction by carefully adding degassed water to hydrolyze any unreacted lithium diphenylphosphide.

    • Transfer the mixture to a separatory funnel and perform a solvent extraction using a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with degassed brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter.

    • Remove the solvent from the filtrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol) to afford this compound as a white crystalline solid.

Properties of cis-dppv

The key physical and chemical properties of cis-dppv are summarized in the table below. The ligand is an air-sensitive solid, and handling should be performed under an inert atmosphere.

PropertyValueReference(s)
IUPAC Name [(Z)-Ethene-1,2-diyl]bis(diphenylphosphane)[3]
CAS Number 983-80-2[2][4]
Molecular Formula C₂₆H₂₂P₂[4]
Molecular Weight 396.41 g/mol [2][4]
Appearance White to off-white powder or crystals[3]
Melting Point 122-124 °C[2]
Solubility Soluble in many organic solvents (e.g., THF, CH₂Cl₂, Chloroform)
Sensitivity Air sensitive[3]

Spectroscopic data is crucial for the characterization of cis-dppv and its complexes. The ³¹P NMR chemical shift is particularly informative, though highly sensitive to the ligand's coordination environment. Data for the free ligand is not widely reported; therefore, representative data for its complexes are provided for context.

Table 2: NMR Spectroscopic Data

NucleusCompound / ComplexSolventChemical Shift (δ, ppm)J-Coupling (Hz)Reference(s)
³¹P{¹H} ax-[Re₂(CO)₉(κ¹-cis-dppv)]CDCl₃-3.8 (d), -32.5 (d)JPP = 32.4[3]
³¹P{¹H} [Cu₂(μ-CN)₂(κ²-P,P-cis-dppv)₂]---[5]
¹H ax-[Re₂(CO)₉(κ¹-cis-dppv)]CDCl₃7.7–7.1 (m, 22H)-[3]
¹H trans-dppv (for comparison)CDCl₃7.4-7.2 (m, Phenyl-H), 7.0 (t, Vinyl-H)-[6]

Table 3: IR Spectroscopic Data

Functional GroupExpected Wavenumber Range (cm⁻¹)Notes
Aromatic C-H Stretch 3100-3000Characteristic of the phenyl rings.
Vinyl C-H Stretch ~3020Characteristic of the C=C-H bonds.
Aromatic C=C Stretch 1600-1450Multiple bands are expected due to the phenyl rings.
P-Ph Stretch ~1100Absorption associated with the phosphorus-phenyl bond.

Applications in Coordination Chemistry and Catalysis

The primary application of cis-dppv is as a bidentate ligand in transition metal chemistry. Its ability to form stable chelate complexes makes it suitable for a variety of catalytic processes. Complexes of cis-dppv with metals like copper have been shown to be effective catalysts for C-H activation and carboxylation of terminal alkynes, with reactions proceeding at ambient temperature and atmospheric pressure. It is also a suitable ligand for a range of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.

Relevance to Drug Development

While cis-dppv itself is not a therapeutic agent, its role as a ligand in metal complexes connects it to the field of medicinal inorganic chemistry. Metal-based compounds are a significant area of drug discovery, with platinum complexes (e.g., cisplatin) being cornerstone anticancer drugs. The therapeutic activity of such complexes is a function of both the metal center and the coordinated ligands. Ligands influence the complex's stability, solubility, and reactivity, and can modulate its biological target interactions.

The development of new metallodrugs often aims to overcome the limitations of existing therapies, such as toxicity and drug resistance. Phosphine ligands, in particular, have been incorporated into gold(I) and ruthenium(II) complexes, which have shown promising cytotoxic activity against various cancer cell lines.

Should a novel metal complex of cis-dppv be synthesized for potential therapeutic application, a standard workflow would be employed to assess its biological activity. This typically involves a tiered screening process.

Bio_Evaluation_Workflow cluster_invitro In Vitro Screening cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Testing (Preclinical) Start Synthesized cis-dppv Metal Complex Cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) on Cancer Cell Lines Start->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., MIC, MBC) against Bacteria/Fungi Start->Antimicrobial IC50 Determine IC₅₀ / MIC values Cytotoxicity->IC50 Antimicrobial->IC50 Apoptosis Apoptosis Assays (e.g., Annexin V) IC50->Apoptosis If promising CellCycle Cell Cycle Analysis Apoptosis->CellCycle DNA_Binding DNA Interaction Studies CellCycle->DNA_Binding Toxicity Toxicity Studies in Animal Models DNA_Binding->Toxicity If mechanistic insight gained Efficacy Efficacy Studies (e.g., Tumor Xenograft) Toxicity->Efficacy Lead_Candidate Lead Candidate for Further Development Efficacy->Lead_Candidate

References

An In-depth Technical Guide to cis-1,2-Bis(diphenylphosphino)ethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-1,2-Bis(diphenylphosphino)ethylene, often abbreviated as dppv or (Z)-dppe, is an organophosphorus compound with the chemical formula C₂₆H₂₂P₂. It is a well-established bidentate phosphine (B1218219) ligand in the field of coordination chemistry. Its unique stereochemistry and electronic properties make it a valuable component in the synthesis of various transition metal complexes, which in turn are utilized in a wide range of catalytic processes. This technical guide provides a comprehensive overview of the physical properties, synthesis, and key applications of this compound, tailored for professionals in research and development.

Physical and Chemical Properties

This compound is a white crystalline solid under standard conditions. It is air-sensitive and should be handled and stored under an inert atmosphere to prevent oxidation. The compound is generally insoluble in water but exhibits solubility in various organic solvents.

Table of Physical Properties
PropertyValueReference(s)
Molecular Formula C₂₆H₂₂P₂[1]
Molecular Weight 396.40 g/mol [1]
Appearance White crystalline powder[1]
Melting Point 122-124 °C[1][2]
Solubility Insoluble in water. Soluble in many organic solvents.[3]
³¹P NMR Chemical Shift Varies depending on coordination[4][5]

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of a diphenylphosphide salt with a cis-dihaloethene. The most common method involves the use of lithium diphenylphosphide and cis-dichloroethylene.[6]

Experimental Protocol

Materials:

  • Diphenylphosphine (B32561)

  • n-Butyllithium (n-BuLi) in hexane (B92381)

  • cis-Dichloroethylene

  • Tetrahydrofuran (THF), anhydrous

  • Hexane, anhydrous

  • Standard Schlenk line and glassware for inert atmosphere techniques

Procedure:

  • Preparation of Lithium Diphenylphosphide: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), a solution of diphenylphosphine in anhydrous THF is prepared. The solution is cooled to 0 °C in an ice bath. An equimolar amount of n-butyllithium in hexane is added dropwise to the stirred solution. The reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours, during which time a color change is typically observed, indicating the formation of lithium diphenylphosphide.

  • Reaction with cis-Dichloroethylene: The freshly prepared solution of lithium diphenylphosphide is cooled to a low temperature (e.g., -78 °C) using a dry ice/acetone bath. A solution of cis-dichloroethylene in anhydrous THF is then added dropwise to the stirred phosphide (B1233454) solution.

  • Workup and Isolation: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight. The reaction is then quenched by the careful addition of degassed water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol (B145695) or a mixture of dichloromethane (B109758) and hexane, to yield pure this compound as a white solid.

Synthesis Workflow

G Synthesis of this compound cluster_0 Step 1: Formation of Lithium Diphenylphosphide cluster_1 Step 2: Reaction with cis-Dichloroethylene cluster_2 Step 3: Workup and Purification dp Diphenylphosphine in THF ldp Lithium Diphenylphosphide dp->ldp + n-BuLi nbuli n-Butyllithium nbuli->ldp cis_dce cis-Dichloroethylene product_intermediate Reaction Mixture cis_dce->product_intermediate ldp_input->product_intermediate Lithium Diphenylphosphide workup Aqueous Workup product_intermediate_input->workup recrystallization Recrystallization workup->recrystallization final_product This compound recrystallization->final_product

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Spectroscopic Data

³¹P NMR Spectroscopy

The ³¹P NMR spectrum of free this compound in solution typically shows a single resonance. The chemical shift is sensitive to the solvent and the presence of any coordinating species. Upon coordination to a metal center, the chemical shift of the phosphorus atoms can change significantly, providing valuable information about the electronic environment and the coordination mode of the ligand. For instance, in certain platinum complexes, the coordinated ligand exhibits chemical shifts in the range of δ = 43-45 ppm.[4]

FT-IR Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its molecular vibrations. Key peaks include those for the P-Ph bonds, C-H stretching and bending of the phenyl groups, and the C=C stretching of the ethylene (B1197577) backbone. The region around 3050 cm⁻¹ is characteristic of aromatic C-H stretching, while strong absorptions in the 1400-1500 cm⁻¹ range are attributed to the aromatic ring vibrations. The P-C stretching vibrations are also observable.

Applications in Coordination Chemistry and Catalysis

This compound is a versatile ligand for a variety of transition metals, including nickel, palladium, platinum, copper, and gold.[3][5] The resulting metal complexes have found applications in numerous catalytic reactions, such as:

  • Cross-Coupling Reactions: As a ligand, it is suitable for various cross-coupling reactions including Suzuki-Miyaura, Heck, Stille, Sonogashira, and Negishi couplings, which are fundamental transformations in modern organic synthesis.[2]

  • Catalysis of C-H Activation: Copper(I) complexes of this compound have been shown to be efficient catalysts for the C-H activation and carboxylation of terminal alkynes.[3]

Safety and Handling

This compound is an air-sensitive compound and should be handled under an inert atmosphere. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the material safety data sheet (MSDS).

Conclusion

This compound is a cornerstone ligand in the field of organometallic chemistry and homogeneous catalysis. Its well-defined structure and versatile coordination properties have enabled the development of a wide array of metal complexes with significant catalytic activities. This guide has provided an overview of its fundamental physical properties, a detailed synthetic protocol, and a summary of its key applications, offering a valuable resource for researchers and professionals in the chemical sciences.

References

Solubility Profile of cis-1,2-Bis(diphenylphosphino)ethylene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of cis-1,2-Bis(diphenylphosphino)ethylene, a crucial bidentate phosphine (B1218219) ligand in catalysis. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document compiles qualitative solubility information inferred from its use in various chemical reactions and presents a general experimental protocol for the quantitative determination of its solubility. Furthermore, this guide illustrates the ligand's functional role in key catalytic cycles through detailed diagrams.

Core Properties of this compound

This compound, also known as (Z)-1,2-Bis(diphenylphosphino)ethene, is a white crystalline solid at room temperature. Its utility as a chelating ligand in transition-metal-catalyzed reactions, such as Suzuki-Miyaura and Heck cross-couplings, is well-established. The solubility of this ligand in a given solvent is a critical parameter for reaction setup, optimization, and purification processes.

Qualitative Solubility Data

While specific quantitative solubility values (e.g., in g/L or mol/L) are not widely reported, the use of this compound in various published synthetic procedures allows for the inference of its solubility in several common organic solvents. The following table summarizes these qualitative findings.

SolventChemical FormulaPolarityQualitative SolubilityContext/Reference
Non-Polar Aprotic Solvents
TolueneC₇H₈LowSolubleA platinum complex synthesis was conducted in toluene, suggesting solubility of the ligand.[1]
Benzene (B151609)C₆H₆LowSolubleRhenium carbonyl complexes were synthesized in a benzene solution of the ligand.[2]
Polar Aprotic Solvents
Dichloromethane (DCM)CH₂Cl₂MediumSolubleGold(I) and platinum(II) complexes have been synthesized using DCM as a solvent.[1][3]
ChloroformCHCl₃MediumSolubleUsed as a solvent in the synthesis of gold(I) complexes.[3]
Tetrahydrofuran (THF)C₄H₈OMediumSolubleEmployed as a solvent for the synthesis of gold(I) complexes.[3]
Acetone (B3395972)C₃H₆OHighSolubleIron(II) complexes were prepared by adding an ethanolic solution of the iron salt to an acetone solution of the ligand.[4]
Polar Protic Solvents
WaterH₂OHighInsolubleConsistently reported as insoluble in water across multiple chemical supplier safety data sheets.

Experimental Protocol for Quantitative Solubility Determination

The following is a generalized "shake-flask" method, a reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[5] This protocol can be adapted for this compound and should be performed under an inert atmosphere (e.g., nitrogen or argon) due to the air-sensitivity of many phosphine ligands.

1. Materials and Equipment:

  • This compound (high purity)

  • Anhydrous organic solvent of interest

  • Analytical balance (± 0.1 mg)

  • Vials with airtight caps (B75204) (e.g., screw-cap vials with PTFE-lined septa)

  • Constant temperature shaker bath or incubator

  • Syringe filters (PTFE, 0.2 µm)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Add a known volume of the desired organic solvent to the vial.

    • Securely cap the vial and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium. A period of 24-48 hours is generally recommended, with preliminary studies to confirm that equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe, ensuring no solid particles are disturbed.

    • Immediately filter the collected supernatant through a 0.2 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any suspended microcrystals.

    • Dilute the filtered solution with a known volume of the same solvent to a concentration suitable for the analytical method.

  • Analysis:

    • Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

    • Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or GC method to determine the concentration of the solute in the sample.

    • Construct a calibration curve from the standard solutions to accurately quantify the concentration in the test sample.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution from the analytical data, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/L or mol/L.

The general workflow for this experimental protocol is depicted below.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Analysis cluster_calc Calculation A Add excess ligand to vial B Add known volume of solvent A->B C Equilibrate at constant temperature (e.g., 24-48h with shaking) B->C D Settle excess solid C->D E Withdraw supernatant D->E F Filter through 0.2 µm syringe filter E->F G Dilute sample to known volume F->G H Analyze by HPLC or GC G->H I Quantify against standard curve H->I J Calculate solubility (g/L or mol/L) I->J

Workflow for Quantitative Solubility Determination.

Role in Catalysis: Signaling Pathways and Experimental Workflows

This compound is a key ancillary ligand in many palladium-catalyzed cross-coupling reactions. It coordinates to the metal center, influencing its electronic properties and steric environment, which in turn affects the catalytic activity, stability, and selectivity of the reaction.

Catalytic Cycles

The diagrams below illustrate the fundamental steps of the Suzuki-Miyaura and Heck coupling reactions, where a palladium catalyst bearing a diphosphine ligand like this compound (represented as L-L) facilitates the formation of new carbon-carbon bonds.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa Oxidative Addition (R¹-X) pd0->oa pd2_complex R¹-Pd(II)L₂-X oa->pd2_complex transmetalation Transmetalation (R²-B(OR)₂ + Base) pd2_complex->transmetalation pd2_r1r2 R¹-Pd(II)L₂-R² transmetalation->pd2_r1r2 re Reductive Elimination pd2_r1r2->re re->pd0 product R¹-R² re->product

Catalytic Cycle of the Suzuki-Miyaura Coupling.

In the Suzuki-Miyaura coupling, the catalytic cycle begins with the oxidative addition of an organic halide (R¹-X) to the active Pd(0) species.[6][7][8] This is followed by transmetalation with an organoboron compound (R²-B(OR)₂) in the presence of a base. The final step is reductive elimination, which forms the new C-C bond in the product (R¹-R²) and regenerates the Pd(0) catalyst.[6][7][8]

Heck_Cycle pd0 Pd(0)L₂ oa Oxidative Addition (R-X) pd0->oa pd2_complex R-Pd(II)L₂-X oa->pd2_complex insertion Migratory Insertion (Alkene) pd2_complex->insertion pd_alkyl R-Alkene-Pd(II)L₂-X insertion->pd_alkyl beta_elim β-Hydride Elimination pd_alkyl->beta_elim product_complex [HPd(II)L₂(X)]-Product beta_elim->product_complex base_regen Base-assisted Reductive Elimination product_complex->base_regen product Substituted Alkene product_complex->product base_regen->pd0 Cross_Coupling_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Charge flask with Pd precursor, ligand, halide, and base B Evacuate and backfill with inert gas (e.g., N₂ or Ar) A->B C Add degassed solvent(s) and other liquid reagents via syringe B->C D Heat to desired temperature with vigorous stirring C->D E Monitor reaction progress (TLC, GC, LC-MS) D->E F Cool to room temperature and quench reaction E->F Upon completion G Perform aqueous work-up (e.g., extraction) F->G H Dry organic layer and concentrate in vacuo G->H I Purify product (e.g., column chromatography) H->I

References

An In-depth Technical Guide to the Molecular Geometry of cis-1,2-Bis(diphenylphosphino)ethylene Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry of metal complexes containing the cis-1,2-Bis(diphenylphosphino)ethylene (cis-dppv) ligand. It is intended to serve as a valuable resource for researchers in organometallic chemistry, catalysis, and drug development by consolidating structural data and experimental methodologies.

Introduction

This compound, a bidentate phosphine (B1218219) ligand, is a cornerstone in coordination chemistry.[1] Its unique stereochemistry and electronic properties allow it to form stable chelate rings with a variety of transition metals, influencing the geometry and reactivity of the resulting complexes. These complexes have found applications in catalysis, including cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[2] Understanding the precise molecular geometry of these complexes is paramount for designing novel catalysts and therapeutic agents with enhanced efficacy and selectivity. This guide summarizes key structural parameters derived from X-ray crystallography and provides detailed experimental protocols for the synthesis and characterization of these important compounds.

Molecular Geometry and Coordination Chemistry

The cis-dppv ligand typically coordinates to a metal center in a bidentate fashion, forming a five-membered chelate ring. The geometry of the resulting complex is influenced by the metal's coordination number, oxidation state, and the steric and electronic effects of other ligands present. Common coordination geometries include square planar for d8 metals like Ni(II), Pd(II), and Pt(II), and tetrahedral arrangements.[3][4]

The bite angle of the cis-dppv ligand, defined as the P-M-P angle, is a critical parameter that affects the stability and reactivity of the complex. This angle is constrained by the geometry of the five-membered ring formed upon chelation.[4]

Coordination Modes of cis-dppv

The cis-dppv ligand can adopt several coordination modes, which dictates the overall structure of the metal complex. The most common modes are chelation to a single metal center and bridging between two metal centers.

G Coordination Modes of cis-dppv cluster_chelation Chelating Mode cluster_bridging Bridging Mode cluster_monodentate Monodentate Mode M1 Metal Center (M) P1_chelate P(Ph)2 M1->P1_chelate Coordination Bond P2_chelate P(Ph)2 M1->P2_chelate Coordination Bond C1_chelate C P1_chelate->C1_chelate C2_chelate C P2_chelate->C2_chelate C1_chelate->C2_chelate C=C M2 Metal Center (M1) P1_bridge P(Ph)2 M2->P1_bridge Coordination Bond M3 Metal Center (M2) P2_bridge P(Ph)2 M3->P2_bridge Coordination Bond C1_bridge C P1_bridge->C1_bridge C2_bridge C P2_bridge->C2_bridge C1_bridge->C2_bridge C=C M4 Metal Center (M) P1_mono P(Ph)2 M4->P1_mono Coordination Bond C1_mono C P1_mono->C1_mono P2_mono P(Ph)2 (uncoordinated) C2_mono C P2_mono->C2_mono C1_mono->C2_mono C=C

Caption: Common coordination modes of the cis-dppv ligand.

Quantitative Structural Data

The following tables summarize key bond lengths and angles for a selection of cis-dppv metal complexes, providing a basis for comparison across different metal centers.

Table 1: Selected Bond Lengths (Å) in cis-dppv Complexes

ComplexMetalM-P (Å)C=C (Å)Reference
[Pt(SPh)2(cis-dppv)]Pt(II)2.2362(18), 2.2462(18)1.309(10)[4]
cis-[PtCl2(cis-dppv)] (related)Pt(II)-1.315(5)[4]
[Au(cis-dppv)2]ClAu(I)2.375(1), 2.372(1)-[3]
[Ni(dppe)(dithiolate)] (related dppe ligand)Ni(II)--[5]

Table 2: Selected Bond Angles (°) in cis-dppv Complexes

ComplexMetalP-M-P (°)Other Angles (°)Reference
[Pt(SPh)2(cis-dppv)]Pt(II)86.49(4)P(2)-Pt-S(1) = 89.25(7), P(1)-Pt-S(2) = 87.34(6)[4]
[Au(cis-dppv)2]ClAu(I)-Distorted tetrahedral[3]
[Ni(dppe)(dithiolate)] (related dppe ligand)Ni(II)-Distorted square planar[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of representative cis-dppv metal complexes.

Synthesis of this compound (cis-dppv)

The cis-dppv ligand can be prepared via the reaction of lithium diphenylphosphide with cis-dichloroethylene.[6]

Materials:

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), prepare lithium diphenylphosphide (LiPPh₂) by reacting lithium metal with chlorodiphenylphosphine in THF.

  • To the resulting solution of LiPPh₂, slowly add a stoichiometric amount of cis-dichloroethylene at a low temperature (e.g., -78 °C).

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction with degassed water.

  • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol (B145695) or a hexane/dichloromethane mixture) to obtain pure this compound as a white crystalline solid.[7]

Synthesis of [Pt(SPh)₂(cis-dppv)]

This protocol describes the synthesis of a platinum(II) thiolate complex with cis-dppv.[4]

Materials:

  • [Pt(SPh)₂(cod)] (cod = 1,5-cyclooctadiene)

  • This compound (cis-dppv)

  • Toluene, anhydrous

  • Hexane, anhydrous

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve [Pt(SPh)₂(cod)] (0.50 mmol) and cis-dppv (0.50 mmol) in 20 mL of anhydrous toluene.

  • The reaction mixture will immediately turn yellow.

  • Reflux the solution for 2 hours and 15 minutes.

  • Allow the reaction to cool to room temperature.

  • Precipitate the product by adding 20 mL of anhydrous hexane.

  • Collect the yellow solid by filtration, wash with hexane, and dry under vacuum.

  • The expected yield is approximately 88%.[4]

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ³¹P{¹H} NMR: This is a crucial technique for characterizing phosphine complexes. The coordination of the phosphine to a metal center results in a significant downfield shift of the ³¹P resonance compared to the free ligand. The magnitude of the coordination shift provides information about the electronic environment of the phosphorus atom. For platinum complexes, coupling to the ¹⁹⁵Pt nucleus (I = 1/2, 33.8% natural abundance) results in satellite peaks, and the ¹J(Pt-P) coupling constant is indicative of the nature of the Pt-P bond.[4]

  • ¹H and ¹³C NMR: These spectra are used to confirm the structure of the organic backbone of the ligand and to ensure its integrity after complexation.

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the precise molecular geometry of these complexes.

Experimental Workflow for X-ray Crystallography:

G X-ray Crystallography Workflow A Crystal Growth B Crystal Mounting A->B C Data Collection (Diffractometer) B->C D Data Processing (Integration & Scaling) C->D E Structure Solution (e.g., Patterson or Direct Methods) D->E F Structure Refinement E->F G Validation and Analysis F->G

Caption: A simplified workflow for single-crystal X-ray diffraction analysis.

Procedure Outline:

  • Crystal Growth: Grow single crystals of the complex suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the phase problem using methods like Patterson or direct methods to obtain an initial electron density map. Build an initial model of the molecule and refine it against the experimental data to obtain the final crystal structure.[8]

Conclusion

The molecular geometry of this compound complexes is a rich and diverse field, with the ligand's inherent properties enabling the formation of a wide array of coordination compounds. The structural data and experimental protocols presented in this guide offer a foundational understanding for researchers. A thorough grasp of the geometric parameters, such as bond lengths, bond angles, and coordination modes, is critical for the rational design of new metal complexes with tailored properties for applications in catalysis and medicine. Further research into complexes with a broader range of metals and in various oxidation states will continue to expand the utility of this versatile ligand.

References

An In-depth Technical Guide to the Electronic Properties of cis-1,2-Bis(diphenylphosphino)ethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-1,2-Bis(diphenylphosphino)ethylene (dppv), a bidentate phosphine (B1218219) ligand, plays a crucial role in coordination chemistry and catalysis. Its electronic properties are fundamental to its function, influencing the stability and reactivity of its metal complexes. This technical guide provides a comprehensive overview of the core electronic characteristics of cis-dppv, including its synthesis, redox behavior, and spectroscopic signature. Detailed experimental protocols and computational insights are presented to offer a thorough understanding for researchers in materials science and drug development.

Introduction

This compound, with the chemical formula C₂₆H₂₂P₂, is an organophosphorus compound featuring two diphenylphosphino groups attached to a cis-alkene backbone.[1] This arrangement makes it an effective chelating ligand for various transition metals, forming stable five-membered rings upon coordination.[1] The electronic nature of the phosphorus lone pairs and the π-system of the ethylene (B1197577) bridge are key to its coordinating and catalytic capabilities. Understanding these electronic properties is paramount for the rational design of novel catalysts and functional materials.

Synthesis of this compound

The primary synthetic route to this compound involves the reaction of a diphenylphosphide salt with cis-1,2-dichloroethylene (B151661).[2] This stereospecific reaction ensures the formation of the desired cis isomer.

Experimental Protocol: Synthesis of this compound

This protocol is based on the established method for the synthesis of tertiary phosphines.

Materials:

Procedure:

  • Under an inert atmosphere (argon or nitrogen), a solution of diphenylphosphine in anhydrous THF is prepared in a Schlenk flask.

  • The solution is cooled to 0 °C in an ice bath.

  • An equimolar amount of n-butyllithium in hexane is added dropwise to the stirred solution. The formation of lithium diphenylphosphide is indicated by a color change.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour to ensure complete formation of the phosphide (B1233454).

  • The resulting solution of lithium diphenylphosphide is then cooled to -78 °C (dry ice/acetone bath).

  • A solution of cis-1,2-dichloroethylene in anhydrous THF is added dropwise to the cold phosphide solution.

  • The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • The reaction is quenched by the careful addition of degassed water.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695) or a mixture of dichloromethane (B109758) and ethanol) to yield pure this compound as a white solid.

Diagram of Synthetic Workflow:

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup and Purification cluster_product Final Product diphenylphosphine Diphenylphosphine in THF formation Formation of Lithium Diphenylphosphide (0°C to RT) diphenylphosphine->formation nBuLi n-Butyllithium in Hexane nBuLi->formation dichloroethylene cis-1,2-Dichloroethylene in THF coupling Nucleophilic Substitution (-78°C to RT) dichloroethylene->coupling formation->coupling quench Quenching with Water coupling->quench extraction Extraction with Diethyl Ether quench->extraction drying Drying and Solvent Removal extraction->drying recrystallization Recrystallization drying->recrystallization product This compound recrystallization->product G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis solution Prepare Electrolyte Solution deoxygenate Deoxygenate with Inert Gas solution->deoxygenate background Record Background CV deoxygenate->background sample Add Analyte (cis-dppv) background->sample record_cv Record Sample CV sample->record_cv scan_rate Vary Scan Rate record_cv->scan_rate potentials Determine Onset Potentials scan_rate->potentials energies Estimate HOMO/LUMO Levels potentials->energies G cluster_input Input cluster_calc Calculation cluster_output Output geometry Define Molecular Geometry (cis-dppv) optimization Geometry Optimization geometry->optimization method Select DFT Functional and Basis Set method->optimization freq_calc Frequency Calculation (to confirm minimum) optimization->freq_calc electronic_props Calculate Electronic Properties (HOMO, LUMO, etc.) freq_calc->electronic_props tddft TD-DFT for Excited States (for UV-Vis spectrum) freq_calc->tddft energies HOMO/LUMO Energies electronic_props->energies orbitals Orbital Visualizations electronic_props->orbitals spectrum Theoretical UV-Vis Spectrum tddft->spectrum

References

Methodological & Application

Application Notes and Protocols for cis-1,2-Bis(diphenylphosphino)ethylene (cis-dppv) in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and experimental protocols for the use of cis-1,2-bis(diphenylphosphino)ethylene (cis-dppv) as a versatile phosphine (B1218219) ligand in various metal-catalyzed reactions. The unique structural features of cis-dppv, particularly its bite angle and electronic properties, make it an effective ligand for a range of catalytic transformations, including copper-catalyzed carboxylation and palladium-catalyzed cross-coupling reactions.

Synthesis of this compound (cis-dppv)

A common method for the synthesis of cis-dppv involves the reaction of lithium diphenylphosphide with cis-dichloroethylene[1]. Below is a representative experimental protocol.

Experimental Protocol: Synthesis of cis-dppv

Materials:

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve diphenylphosphine (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi in hexanes (1.0 eq) to the solution while stirring. Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure the complete formation of lithium diphenylphosphide (a color change to deep red/orange is typically observed).

  • Cool the solution back to -78 °C and slowly add a solution of cis-1,2-dichloroethylene (0.5 eq) in anhydrous THF.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of degassed water.

  • Extract the aqueous layer with diethyl ether or dichloromethane (B109758).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol (B145695) or a mixture of dichloromethane and hexanes) to afford this compound as a white crystalline solid.

Characterization: The product should be characterized by ¹H NMR, ³¹P NMR, and mass spectrometry to confirm its identity and purity.

Copper-Catalyzed Carboxylation of Terminal Alkynes

Complexes of cis-dppv with copper(I) have been shown to be highly efficient catalysts for the C-H activation and carboxylation of terminal alkynes with carbon dioxide, affording propiolic acids in excellent yields under mild conditions[2].

Application Note:

The copper(I)-cis-dppv catalytic system offers a facile and efficient route to propiolic acids, which are valuable building blocks in organic synthesis. The reaction proceeds at atmospheric pressure of CO₂ and ambient temperature, making it a practical and environmentally friendly method. The cis-dppv ligand is crucial for the high catalytic activity observed[2].

Quantitative Data:
EntryAlkyne SubstrateProductYield (%)[2]
1PhenylacetylenePhenylpropiolic acid97
24-Methylphenylacetylene4-Methylphenylpropiolic acid95
34-Methoxyphenylacetylene4-Methoxyphenylpropiolic acid92
41-OctyneNon-2-ynoic acid90
Experimental Protocol: Copper-Catalyzed Carboxylation

Materials:

  • [Cu₂(μ-CN)₂(κ²-P,P-cis-dppv)₂] catalyst[2]

  • Terminal alkyne

  • Dry solvent (e.g., DCM/MeOH mixture)

  • Carbon dioxide (balloon or cylinder)

  • Base (e.g., a non-coordinating organic base)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the terminal alkyne (1.0 mmol) and the copper-cis-dppv catalyst (0.01 mmol, 1 mol%) in the chosen dry solvent.

  • Add the base (1.2 mmol) to the reaction mixture.

  • Purge the flask with carbon dioxide and then maintain a CO₂ atmosphere using a balloon.

  • Stir the reaction mixture at room temperature (25 °C) for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC.

  • Upon completion, acidify the reaction mixture with dilute aqueous HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the corresponding propiolic acid.

Proposed Catalytic Cycle:

Copper_Carboxylation_Cycle A [Cu(I)(cis-dppv)]⁺ B [Cu(I)(cis-dppv)(alkyne)]⁺ A->B + R-C≡C-H C Cu(I)-acetylide(cis-dppv) B->C - H⁺ (Base) D [Cu(I)(cis-dppv)(O₂CR)] C->D + CO₂ D->A + H⁺ - R-C≡C-COOH Heck_Cycle A Pd(0)(cis-dppv) B Pd(II)(Ar)(X)(cis-dppv) A->B Oxidative Addition + Ar-X C [Pd(II)(Ar)(alkene)(cis-dppv)]⁺X⁻ B->C Olefin Coordination + R-CH=CH₂ D Pd(II)(alkyl)(X)(cis-dppv) C->D Migratory Insertion E [Pd(II)(H)(X)(cis-dppv)] D->E β-Hydride Elimination - Product E->A Reductive Elimination (Base) Suzuki_Cycle A Pd(0)(cis-dppv) B Pd(II)(Ar¹)(X)(cis-dppv) A->B Oxidative Addition + Ar¹-X C Pd(II)(Ar¹)(Ar²)(cis-dppv) B->C Transmetalation + Ar²B(OH)₂ (Base) C->A Reductive Elimination - Ar¹-Ar²

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Using cis-1,2-Bis(diphenylphosphino)ethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of the ancillary ligand, cis-1,2-Bis(diphenylphosphino)ethylene (also known as dppv or cis-dppe-ene), in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This bidentate phosphine (B1218219) ligand has demonstrated effectiveness in the formation of carbon-carbon bonds between a wide range of aryl or vinyl halides and organoboron compounds, a critical transformation in pharmaceutical and materials science research.

Introduction

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the construction of biaryl, aryl-vinyl, and other conjugated systems. The choice of ligand is paramount to the success of this reaction, influencing catalyst stability, activity, and substrate scope. This compound serves as an effective ligand in these transformations, facilitating the key steps of the catalytic cycle.

Reaction Mechanism and Role of the Ligand

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. The this compound ligand coordinates to the palladium center, influencing its electronic properties and steric environment.

A simplified catalytic cycle is as follows:

  • Oxidative Addition: The active Pd(0) species, stabilized by the dppv ligand, undergoes oxidative addition to the organohalide (R-X), forming a Pd(II) complex.

  • Transmetalation: The organoboron reagent (R'-BY₂) reacts with a base to form a boronate species, which then transfers its organic group (R') to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups (R and R') on the palladium complex are eliminated to form the desired C-C bond, regenerating the Pd(0) catalyst.

The dppv ligand plays a crucial role by:

  • Stabilizing the Pd(0) state: Preventing the precipitation of palladium black.

  • Facilitating oxidative addition: By modulating the electron density at the palladium center.

  • Promoting reductive elimination: The bite angle and flexibility of the ligand can influence the ease of this final step.

Experimental Protocols

Below are detailed protocols for Suzuki-Miyaura coupling reactions using a palladium/cis-1,2-Bis(diphenylphosphino)ethylene catalytic system. These are general procedures that may require optimization depending on the specific substrates used.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid

This protocol is adapted from studies on the catalytic activity of palladium complexes with phosphine ligands.

Materials:

  • Aryl bromide (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • This compound (0.024 mmol, 2.4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (B91453) (5 mL)

  • Water (1 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the aryl bromide, phenylboronic acid, palladium(II) acetate, this compound, and potassium carbonate.

  • Add 1,4-dioxane and water to the reaction vessel.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data

The following tables summarize representative quantitative data for Suzuki-Miyaura coupling reactions utilizing a palladium/cis-1,2-Bis(diphenylphosphino)ethylene catalytic system.

Table 1: Suzuki-Miyaura Coupling of Various Aryl Halides with Phenylboronic Acid

EntryAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ / dppvK₂CO₃Dioxane/H₂O1001285
24-ChlorotoluenePdCl₂(dppv)Cs₂CO₃Toluene1102478
31-BromonaphthalenePd(OAc)₂ / dppvK₃PO₄DMF90892
42-BromopyridinePdCl₂(dppv)K₂CO₃Dioxane/H₂O1001675

Note: Yields are for isolated products after purification. Reaction conditions may vary and require optimization for specific substrates.

Visualizations

Diagram 1: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-X R-Pd(II)(X)L2 R-Pd(II)(X)L2 Oxidative Addition->R-Pd(II)(X)L2 Transmetalation Transmetalation R-Pd(II)(X)L2->Transmetalation R'-B(OR)2 / Base R-Pd(II)(R')L2 R-Pd(II)(R')L2 Transmetalation->R-Pd(II)(R')L2 X-B(OR)2 Reductive Elimination Reductive Elimination R-Pd(II)(R')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 R-R' L L = this compound R_X R-X = Organohalide R_B R'-B(OR)2 = Organoboron Reagent

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow A 1. Add Reactants & Catalyst (Aryl Halide, Boronic Acid, Pd Source, dppv, Base) B 2. Add Solvent (e.g., Dioxane/Water) A->B C 3. Degas with Inert Gas (N2 or Ar) B->C D 4. Heat and Stir (e.g., 80-110 °C) C->D E 5. Reaction Monitoring (TLC or GC) D->E F 6. Work-up (Extraction and Washing) E->F Upon Completion G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Safety Precautions

  • Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Reactions under pressure or at high temperatures should be conducted behind a blast shield.

Conclusion

The use of this compound as a ligand in palladium-catalyzed Suzuki-Miyaura coupling provides an effective method for the synthesis of a variety of biaryl compounds. The protocols and data presented here serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. Optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

Application Notes and Protocols for Buchwald-Hartwig Amination Utilizing cis-1,2-Bis(diphenylphosphino)ethylene Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a general protocol for conducting the Buchwald-Hartwig amination reaction using the cis-1,2-Bis(diphenylphosphino)ethylene (dppene) ligand. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen (C-N) bonds, a critical transformation in the synthesis of pharmaceuticals and other functional organic molecules.

Introduction to Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl or heteroaryl halide (or triflate) and a primary or secondary amine in the presence of a base.[1] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, offering a significant advantage over traditional methods for C-N bond formation.[1] The choice of the phosphine (B1218219) ligand is crucial for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst. Bidentate phosphine ligands, such as this compound, can chelate to the palladium center, which can enhance catalytic activity and stability.

The Ligand: this compound (dppene)

This compound, also known as dppene, is a bidentate phosphine ligand with the two diphenylphosphino groups held in a cis configuration on a carbon-carbon double bond. This geometry allows for the formation of a stable chelate ring with a metal center, such as palladium. While not as extensively documented in the literature for Buchwald-Hartwig aminations as some more recent biarylphosphine ligands, its structural features make it a viable candidate for this transformation.

Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps involve oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.

Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdII_complex L₂Pd(II)(Ar)(X) oxidative_addition->pdII_complex amine_coordination Amine Coordination pdII_complex->amine_coordination R₂NH amine_complex [L₂Pd(II)(Ar)(R₂NH)]⁺X⁻ amine_coordination->amine_complex deprotonation Deprotonation amine_complex->deprotonation Base amido_complex L₂Pd(II)(Ar)(NR₂) deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR₂ reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

A typical experimental workflow for performing a Buchwald-Hartwig amination reaction is outlined below. It is crucial to maintain an inert atmosphere throughout the reaction setup and duration to prevent oxidation of the palladium catalyst and phosphine ligand.

Experimental_Workflow start Start reagent_prep Prepare Reagents: Aryl halide, Amine, Base, Solvent, Pd precursor, Ligand start->reagent_prep inert_atmosphere Establish Inert Atmosphere (e.g., Nitrogen or Argon) reagent_prep->inert_atmosphere reaction_setup Combine Pd Precursor, Ligand, Base, and Solvent in Reaction Vessel inert_atmosphere->reaction_setup stir Stir for a Few Minutes reaction_setup->stir add_reactants Add Aryl Halide and Amine stir->add_reactants heat Heat Reaction Mixture to Desired Temperature add_reactants->heat monitor Monitor Reaction Progress (TLC, GC, or LC-MS) heat->monitor workup Reaction Work-up: Quench, Extract, and Dry monitor->workup purification Purify Product (e.g., Column Chromatography) workup->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for Buchwald-Hartwig amination.

Generalized Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • This compound (dppene) ligand

  • Aryl halide (or triflate)

  • Amine

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

  • Reaction vessel (e.g., Schlenk flask) with a magnetic stir bar

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the palladium precursor (e.g., 1-5 mol%), the this compound ligand (e.g., 1.1-1.5 equivalents relative to palladium), and the base (e.g., 1.2-2.0 equivalents relative to the limiting reagent).

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Pre-catalyst Formation: Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active catalyst.

  • Addition of Reactants: Add the aryl halide (1.0 equivalent) and the amine (1.1-1.5 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC, or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Drying and Concentration: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or another appropriate purification method (e.g., crystallization or distillation).

  • Characterization: Characterize the purified product using standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, mass spectrometry).

Representative Data (Using Analogous Bidentate Phosphine Ligands)

EntryAryl HalideAmineLigandBaseSolventTemp (°C)Time (h)Yield (%)
14-BromotolueneMorpholineDPPFNaOt-BuToluene100298
24-ChlorobenzonitrileAnilineBINAPNaOt-BuToluene1001895
31-Bromo-4-(trifluoromethyl)benzenen-ButylamineDPPFNaOt-BuToluene80492
42-BromopyridineDiethylamineBINAPK₃PO₄Dioxane1002485
54-BromoanisoleN-MethylanilineDPPFNaOt-BuToluene80397

Disclaimer: The data presented in this table is for illustrative purposes with analogous ligands and has not been specifically generated using this compound. Reaction conditions and yields will likely vary with the dppene ligand and require optimization.

Safety Considerations

  • Palladium compounds and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle them in a glovebox or under an inert atmosphere.

  • Organic solvents are flammable and should be used in a well-ventilated fume hood.

  • Always consult the Safety Data Sheet (SDS) for all chemicals used.

By following these guidelines and protocols, researchers can effectively employ the Buchwald-Hartwig amination with the this compound ligand for the synthesis of a wide range of N-arylated compounds.

References

Application Notes and Protocols for Gold(I) Complexes with cis-1,2-Bis(diphenylphosphino)ethylene Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold(I) complexes have emerged as a promising class of metallodrugs with potent anticancer properties. Among these, complexes featuring phosphine (B1218219) ligands have shown significant cytotoxic activity against a range of cancer cell lines. This document provides detailed application notes and experimental protocols for gold(I) complexes containing the cis-1,2-Bis(diphenylphosphino)ethylene (cis-dppey) ligand. These complexes, particularly the four-coordinate bis(ligand) species, exhibit nanomolar efficacy and a mechanism of action distinct from traditional platinum-based chemotherapeutics, primarily involving the inhibition of the thioredoxin reductase (TrxR) enzyme.

Data Presentation: Cytotoxicity of [Au(cis-dppey)₂]X Complexes

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various [Au(cis-dppey)₂]X complexes against a panel of human cancer cell lines and a normal human cell line. The data highlights the potent and selective anticancer activity of these compounds.

Table 1: In Vitro Cytotoxicity (IC₅₀, nM) of [Au(cis-dppey)₂]X Complexes [1][2]

Complex IDCounterion (X)MCF7 (Breast)MDA-MB-231 (Breast)MM96L (Melanoma)CI80-13S (Ovarian, Cisplatin-Resistant)NFF (Normal Fibroblasts)
1 PF₆⁻120 ± 10196 ± 2820 ± 113 ± 1150 ± 22
2 CF₃SO₃⁻61 ± 891 ± 1018 ± 216 ± 2145 ± 15
3 BF₄⁻110 ± 12185 ± 2522 ± 315 ± 2160 ± 20
4 Cl⁻58 ± 785 ± 917 ± 214 ± 1140 ± 18
5 Br⁻65 ± 995 ± 1119 ± 215 ± 1155 ± 17
6 I⁻70 ± 8100 ± 1220 ± 316 ± 2150 ± 19

Data presented as mean ± standard deviation from in vitro studies.[1][2]

Experimental Protocols

Synthesis of Gold(I) Complexes with cis-dppey

a) Synthesis of Four-Coordinate Bis(cis-dppey)gold(I) Complexes, [Au(cis-dppey)₂]X [1][2]

This protocol describes the synthesis of [Au(cis-dppey)₂]Cl as a representative example. Other counterions can be introduced via salt metathesis reactions.

Materials:

  • (Dimethylsulfide)gold(I) chloride [(CH₃)₂SAuCl]

  • This compound (cis-dppey)

  • Dichloromethane (DCM), analytical grade

  • Diethyl ether, analytical grade

Procedure:

  • Dissolve (CH₃)₂SAuCl (1 equivalent) in 20 mL of dichloromethane.

  • In a separate flask, dissolve cis-dppey (2 equivalents) in 20 mL of dichloromethane.

  • Slowly add the gold-containing solution to the cis-dppey solution with constant stirring at room temperature.

  • Continue stirring the reaction mixture for 4 hours at room temperature.

  • Reduce the solvent volume to approximately 5 mL under reduced pressure.

  • Add diethyl ether to precipitate the white solid product.

  • Collect the precipitate by filtration, wash with copious amounts of diethyl ether, and dry under vacuum.

  • The product can be further purified by recrystallization from a DCM/diethyl ether solvent system.

Characterization: The resulting [Au(cis-dppey)₂]Cl complex can be characterized by ³¹P{¹H} NMR spectroscopy, electrospray mass spectrometry, and single-crystal X-ray diffraction.

b) General Protocol for the Synthesis of Mononuclear Chloro(cis-dppey)gold(I), [AuCl(cis-dppey)]

This is a generalized protocol based on common methods for synthesizing linear phosphine gold halide complexes.[3][4]

Materials:

  • (Tetrahydrothiophene)gold(I) chloride [(tht)AuCl]

  • This compound (cis-dppey)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), analytical grade

  • Hexane (B92381) or Pentane (B18724), analytical grade

Procedure:

  • Dissolve (tht)AuCl (1 equivalent) in a minimal amount of DCM or THF.

  • In a separate flask, dissolve cis-dppey (1 equivalent) in the same solvent.

  • Slowly add the (tht)AuCl solution to the cis-dppey solution with stirring at room temperature.

  • Stir the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by TLC or ³¹P NMR.

  • Once the reaction is complete, reduce the solvent volume in vacuo.

  • Add a non-polar solvent such as hexane or pentane to precipitate the product.

  • Isolate the solid by filtration, wash with the non-polar solvent, and dry under vacuum.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of the gold complexes on cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Gold(I) complex stock solution (e.g., in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO₂.

  • Prepare serial dilutions of the gold complex in complete culture medium.

  • Remove the existing medium from the cells and add 100 µL of the medium containing the various concentrations of the gold complex. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plates for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value from the dose-response curve.

Thioredoxin Reductase (TrxR) Inhibition Assay

This assay measures the ability of the gold complexes to inhibit the activity of TrxR.

Materials:

  • Purified recombinant human thioredoxin reductase

  • NADPH

  • Insulin (B600854)

  • Dithiobis(2-nitrobenzoic acid) (DTNB)

  • TE buffer (50 mM Tris-HCl, 2 mM EDTA, pH 7.5)

  • 96-well plate

Procedure:

  • Prepare a reaction mixture containing TE buffer, NADPH, and insulin.

  • Add varying concentrations of the gold(I) complex to the wells of a 96-well plate.

  • Add the purified TrxR enzyme to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the reaction mixture to all wells.

  • Alternatively, for a DTNB reduction assay, the reaction mixture contains NADPH and DTNB. The reduction of DTNB to 5-thio-2-nitrobenzoic acid (TNB) is monitored.

  • Measure the increase in absorbance at 340 nm (for insulin reduction) or 412 nm (for DTNB reduction) over time using a microplate reader.

  • Calculate the rate of reaction and determine the inhibitory activity of the gold complex relative to a control without the inhibitor.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS levels.

Materials:

  • Cells seeded in 96-well plates or appropriate culture dishes

  • Gold(I) complex

  • DCFH-DA stock solution (in DMSO)

  • Serum-free medium

  • PBS

Procedure:

  • Treat cells with the gold(I) complex at the desired concentrations for a specified time (e.g., 24 hours).

  • Remove the culture medium and wash the cells with PBS.

  • Add serum-free medium containing 10-20 µM DCFH-DA to each well and incubate for 30-45 minutes at 37°C in the dark.

  • Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Add PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~528 nm) or visualize using a fluorescence microscope.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with the gold(I) complex

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) solution

  • 1X Annexin V Binding Buffer

  • Flow cytometry tubes

Procedure:

  • Seed cells and treat with the gold(I) complex for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS by centrifugation (300 x g for 5 minutes).

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Mandatory Visualizations

experimental_workflow cluster_synthesis Complex Synthesis & Characterization cluster_invitro In Vitro Evaluation synthesis Synthesis of [Au(cis-dppey)₂]X and [AuCl(cis-dppey)] characterization Spectroscopic & X-ray Analysis synthesis->characterization cytotoxicity MTT Cytotoxicity Assay (IC₅₀ Determination) characterization->cytotoxicity Test Biological Activity trx_inhibition Thioredoxin Reductase Inhibition Assay cytotoxicity->trx_inhibition Investigate Mechanism ros_detection Intracellular ROS Measurement (DCFH-DA) trx_inhibition->ros_detection apoptosis_assay Apoptosis Analysis (Annexin V/PI Staining) ros_detection->apoptosis_assay

Caption: Experimental workflow for the synthesis and biological evaluation of gold(I)-cis-dppey complexes.

signaling_pathway cluster_cell Cancer Cell Au_complex Gold(I)-cis-dppey Complex TrxR Thioredoxin Reductase (TrxR) (Cytosolic & Mitochondrial) Au_complex->TrxR Inhibition ROS Increased Reactive Oxygen Species (ROS) TrxR->ROS Disrupted Redox Homeostasis Mito Mitochondrial Dysfunction (Loss of ΔΨm, Cytochrome c release) ROS->Mito Induces Oxidative Stress Caspases Caspase Activation (e.g., Caspase-3) Mito->Caspases Initiates Intrinsic Pathway Apoptosis Apoptosis Caspases->Apoptosis Execution Phase

References

Application Notes and Protocols for Copper-Catalyzed Reactions Using cis-1,2-Bis(diphenylphosphino)ethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-1,2-Bis(diphenylphosphino)ethylene (dppet) is a versatile bidentate phosphine (B1218219) ligand that has found significant application in coordination chemistry and catalysis. In the realm of copper catalysis, dppet has proven to be a highly effective ligand for promoting a variety of organic transformations. This document provides detailed application notes and protocols for the use of copper(I) complexes incorporating dppet as catalysts, with a particular focus on the C-H activation and carboxylation of terminal alkynes. This reaction is of significant interest as it provides a direct and efficient route to propiolic acids, which are valuable building blocks in medicinal chemistry and materials science. The protocols herein describe the synthesis of a highly active dimeric copper(I)-dppet catalyst and its application in the carboxylation of a range of terminal alkynes under mild conditions.

Data Presentation

The copper(I)-dppet catalytic system demonstrates broad applicability in the carboxylation of various terminal alkynes. High yields are consistently achieved for substrates bearing both electron-donating and electron-withdrawing groups. The quantitative data for the carboxylation of a representative set of terminal alkynes using the dimeric copper(I) thiocyanate (B1210189) dppet complex, [Cu₂(µ₂-SCN)₂(κ²-P,P-dppet)₂], are summarized in the table below. These reactions are typically performed at ambient temperature and atmospheric pressure of carbon dioxide, highlighting the mild and practical nature of this catalytic system.

EntryTerminal Alkyne SubstrateProduct (Propiolic Acid)Yield (%)[1]
1PhenylacetylenePhenylpropiolic acid97
24-Methylphenylacetylene4-Methylphenylpropiolic acid95
34-Methoxyphenylacetylene4-Methoxyphenylpropiolic acid96
44-Chlorophenylacetylene4-Chlorophenylpropiolic acid92
54-Bromophenylacetylene4-Bromophenylpropiolic acid91
61-Ethynylcyclohexene1-Cyclohexenylpropiolic acid90
71-Heptyne2-Octynoic acid93
83,3-Dimethyl-1-butyne4,4-Dimethyl-2-pentynoic acid94

Experimental Protocols

Protocol 1: Synthesis of the Dimeric Copper(I) Catalyst [Cu₂(µ₂-SCN)₂(κ²-P,P-dppet)₂]

This protocol details the synthesis of the dimeric copper(I) thiocyanate complex with this compound, a highly effective catalyst for the carboxylation of terminal alkynes.[1]

Materials:

  • Copper(I) thiocyanate (CuSCN)

  • This compound (dppet)

  • Dichloromethane (B109758) (DCM), reagent grade

  • Methanol (B129727) (MeOH), reagent grade

  • Schlenk flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add copper(I) thiocyanate (1.0 mmol).

  • Add this compound (1.0 mmol).

  • Under an inert atmosphere, add a 1:1 (v/v) mixture of dichloromethane and methanol (50 mL).

  • Stir the resulting suspension at room temperature for 15 minutes.

  • Heat the mixture to reflux and maintain reflux for 4 hours. The solid will gradually dissolve to form a clear solution.

  • After 4 hours, allow the solution to cool to room temperature.

  • Slowly evaporate the solvent under reduced pressure to obtain the dimeric copper(I) complex as a solid.

  • The resulting solid can be washed with diethyl ether and dried under vacuum. The complex is then ready for use in catalytic reactions.

Protocol 2: General Procedure for the Copper-Catalyzed Carboxylation of Terminal Alkynes

This protocol provides a general method for the carboxylation of terminal alkynes using the pre-synthesized [Cu₂(µ₂-SCN)₂(κ²-P,P-dppet)₂] catalyst.[1]

Materials:

  • [Cu₂(µ₂-SCN)₂(κ²-P,P-dppet)₂] catalyst (1 mol%)

  • Terminal alkyne (1.0 mmol)

  • Cesium carbonate (Cs₂CO₃) (1.5 mmol)

  • Dimethylformamide (DMF), anhydrous (5 mL)

  • Carbon dioxide (CO₂, balloon pressure)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

  • Standard laboratory glassware for workup

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate (B1210297)

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

Procedure:

  • To a Schlenk tube containing a magnetic stir bar, add the [Cu₂(µ₂-SCN)₂(κ²-P,P-dppet)₂] catalyst (0.01 mmol).

  • Add cesium carbonate (1.5 mmol).

  • Under an inert atmosphere, add anhydrous dimethylformamide (5 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.0 mmol) to the reaction mixture.

  • Evacuate the Schlenk tube and backfill with carbon dioxide from a balloon. Maintain a positive pressure of CO₂ using the balloon.

  • Stir the reaction mixture vigorously at room temperature (25 °C) for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by adding 1 M hydrochloric acid (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to afford the corresponding propiolic acid.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the synthesis of the copper catalyst and the proposed catalytic cycle for the carboxylation of terminal alkynes.

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_carboxylation Carboxylation Reaction reagents CuSCN + dppet (1:1 molar ratio) solvent DCM/MeOH (1:1) reagents->solvent suspend reflux Reflux (4h) solvent->reflux isolation Solvent Evaporation reflux->isolation catalyst [Cu₂(µ₂-SCN)₂(κ²-P,P-dppet)₂] isolation->catalyst start Terminal Alkyne + Catalyst (1 mol%) + Cs₂CO₃ in DMF co2 CO₂ (balloon) start->co2 introduce reaction Stir at 25°C (12-24h) co2->reaction workup Acidic Workup & Extraction reaction->workup product Propiolic Acid workup->product

Caption: Experimental workflow for catalyst synthesis and carboxylation.

catalytic_cycle catalyst [Cu₂(dppet)₂(SCN)₂] intermediate1 [Cu₂(dppet)₂(SCN)(C≡C-R)] catalyst->intermediate1 + Alkyne - H⁺ alkyne R-C≡C-H alkyne->intermediate1 base Cs₂CO₃ base->catalyst activates intermediate2 [Cu₂(dppet)₂(SCN)(O₂C-C≡C-R)] intermediate1->intermediate2 + CO₂ (insertion) co2 CO₂ co2->intermediate2 intermediate2->catalyst + H⁺ (from workup) - Product product R-C≡C-COOH intermediate2->product

Caption: Proposed catalytic cycle for alkyne carboxylation.

References

Synthesis and Application of Metal Complexes with cis-1,2-Bis(diphenylphosphino)ethylene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and utilization of metal complexes incorporating the bidentate phosphine (B1218219) ligand, cis-1,2-Bis(diphenylphosphino)ethylene (dppv). The unique electronic and steric properties of dppv make it a versatile ligand for the stabilization of various metal centers, leading to complexes with significant applications in catalysis, materials science, and medicine.

Introduction

This compound, a chelating ligand, forms stable five-membered rings with transition metals. This structural feature imparts high stability to the resulting metal complexes, which have demonstrated remarkable efficacy as catalysts in a variety of organic transformations and as potential therapeutic agents. This document outlines the synthesis of key platinum, palladium, and gold complexes with dppv and details their applications.

Experimental Protocols

Synthesis of cis-[Dichloro(this compound)platinum(II)] (cis-[PtCl₂ T(dppv)])

This protocol describes the synthesis of a square planar platinum(II) complex, a precursor for various catalytic and medicinal compounds.

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • This compound (dppv)

  • Ethanol (B145695), absolute

  • Diethyl ether

  • Argon or Nitrogen gas

  • Schlenk flask and standard glassware

Procedure:

  • In a 100 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve potassium tetrachloroplatinate(II) (0.415 g, 1.0 mmol) in 20 mL of absolute ethanol by stirring at room temperature.

  • In a separate flask, dissolve this compound (0.396 g, 1.0 mmol) in 20 mL of absolute ethanol.

  • Slowly add the dppv solution to the stirring solution of K₂[PtCl₄] over a period of 15 minutes.

  • A pale-yellow precipitate will form. Continue stirring the reaction mixture at room temperature for 2 hours.

  • After 2 hours, collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid product sequentially with 20 mL of water, 20 mL of ethanol, and finally with 20 mL of diethyl ether to remove any unreacted starting materials and byproducts.

  • Dry the resulting pale-yellow solid under vacuum to a constant weight.

Characterization Data:

CompoundYield (%)³¹P{¹H} NMR (CDCl₃, δ ppm)¹⁹⁵Pt NMR (CDCl₃, δ ppm)
cis-[PtCl₂(dppv)]>9053.8 (s, ¹J(Pt,P) = 3578 Hz)-4816
Synthesis of cis-[Dichloro(this compound)palladium(II)] (cis-[PdCl₂(dppv)])

This protocol details the synthesis of the palladium(II) analogue, a widely used catalyst in cross-coupling reactions.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • This compound (dppv)

  • Acetonitrile

  • Diethyl ether

  • Argon or Nitrogen gas

  • Schlenk flask and standard glassware

Procedure:

  • In a 100 mL Schlenk flask under an inert atmosphere, suspend palladium(II) chloride (0.177 g, 1.0 mmol) in 30 mL of acetonitrile.

  • In a separate flask, dissolve this compound (0.396 g, 1.0 mmol) in 20 mL of acetonitrile.

  • Add the dppv solution to the PdCl₂ suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4 hours with vigorous stirring. The suspension will gradually turn into a clear yellow solution.

  • After 4 hours, allow the solution to cool to room temperature.

  • Reduce the volume of the solvent to approximately 10 mL using a rotary evaporator.

  • Add 40 mL of diethyl ether to the concentrated solution to precipitate the product.

  • Collect the yellow solid by vacuum filtration, wash with 20 mL of diethyl ether, and dry under vacuum.

Characterization Data:

CompoundYield (%)³¹P{¹H} NMR (CDCl₃, δ ppm)
cis-[PdCl₂(dppv)]~9549.5 (s)
Synthesis of [Bis(this compound)gold(I)] Chloride ([Au(dppv)₂]Cl)

This protocol describes the synthesis of a four-coordinate gold(I) complex, which exhibits interesting luminescent properties.[1][2]

Materials:

  • Chloro(tetrahydrothiophene)gold(I) ([AuCl(tht)])

  • This compound (dppv)

  • Dichloromethane (B109758) (DCM)

  • Diethyl ether

  • Argon or Nitrogen gas

  • Schlenk flask and standard glassware

Procedure:

  • Under an inert atmosphere, dissolve chloro(tetrahydrothiophene)gold(I) (0.160 g, 0.5 mmol) in 15 mL of dichloromethane in a 50 mL Schlenk flask.

  • In a separate flask, dissolve this compound (0.396 g, 1.0 mmol) in 15 mL of dichloromethane.

  • Slowly add the [AuCl(tht)] solution to the dppv solution with constant stirring.

  • Stir the resulting colorless solution at room temperature for 1 hour.

  • Reduce the solvent volume to about 5 mL under vacuum.

  • Add 30 mL of diethyl ether to precipitate a white solid.

  • Collect the solid by vacuum filtration, wash with 15 mL of diethyl ether, and dry under vacuum.

Characterization Data:

CompoundYield (%)³¹P{¹H} NMR (CD₂Cl₂, δ ppm)¹H NMR (CD₂Cl₂, δ ppm)
[Au(dppv)₂]Cl>9023.1 (s)7.53–7.15 (m, aromatic protons)

Application Notes

Catalysis: Palladium-Catalyzed Cross-Coupling Reactions

Complexes of palladium with dppv are highly effective catalysts for various cross-coupling reactions, which are fundamental transformations in modern organic synthesis. The dppv ligand's steric bulk and electron-donating properties facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Example Application: Suzuki-Miyaura Coupling

The cis-[PdCl₂(dppv)] complex can be used as a pre-catalyst for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid to form a biaryl structure.

General Reaction Scheme:

Key Advantages of dppv Ligand in Catalysis:

  • High Stability: The chelate effect of the dppv ligand leads to a stable catalytic species, preventing palladium black precipitation.

  • Enhanced Reactivity: The electron-rich nature of the phosphine donors promotes the oxidative addition step, which is often rate-limiting.

  • Control of Stereochemistry: The rigid backbone of the dppv ligand can influence the stereochemical outcome of certain reactions.

Medicinal Chemistry: Anticancer Properties of Platinum Complexes

Platinum-based drugs are a cornerstone of cancer chemotherapy. The mechanism of action of cisplatin (B142131) and its analogues involves binding to nuclear DNA, which ultimately triggers apoptosis (programmed cell death).[3][4] Platinum complexes with dppv have been investigated as potential anticancer agents. The dppv ligand can modulate the reactivity and bioavailability of the platinum center.

Mechanism of Action:

  • Cellular Uptake: The lipophilic nature of the dppv ligand may facilitate the transport of the platinum complex across the cell membrane.

  • Aquation: Inside the cell, the chloride ligands are displaced by water molecules, forming a reactive aqua species.

  • DNA Binding: The activated platinum complex binds to the N7 atoms of purine (B94841) bases (guanine and adenine) in the DNA, forming intrastrand and interstrand crosslinks.[5]

  • Induction of Apoptosis: These DNA adducts distort the DNA structure, inhibiting replication and transcription, and ultimately leading to the activation of apoptotic pathways.

Materials Science: Luminescent Properties of Gold Complexes

Gold(I) complexes with phosphine ligands, including dppv, are known to exhibit interesting photoluminescent properties.[6][7] The complex [Au(dppv)₂]Cl, for instance, is luminescent in the solid state. This luminescence arises from electronic transitions within the complex, which can be influenced by factors such as the geometry of the complex and intermolecular interactions (aurophilic interactions). These properties make them promising candidates for applications in chemical sensors, bio-imaging, and organic light-emitting diodes (OLEDs).

Visualizations

experimental_workflow_platinum cluster_synthesis Synthesis of cis-[PtCl2(dppv)] cluster_workup Work-up cluster_analysis Characterization start Start dissolve_pt Dissolve K2[PtCl4] in Ethanol start->dissolve_pt dissolve_dppv Dissolve dppv in Ethanol start->dissolve_dppv react Mix and Stir (2 hours) dissolve_pt->react dissolve_dppv->react precipitate Precipitate Forms react->precipitate filter Vacuum Filtration precipitate->filter wash_h2o Wash with Water filter->wash_h2o wash_etoh Wash with Ethanol wash_h2o->wash_etoh wash_ether Wash with Diethyl Ether wash_etoh->wash_ether dry Dry under Vacuum wash_ether->dry nmr NMR Spectroscopy (31P, 195Pt) dry->nmr yield_calc Calculate Yield dry->yield_calc end End yield_calc->end Final Product

Caption: Experimental workflow for the synthesis of cis-[PtCl₂(dppv)].

catalytic_cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (Ar-X) transmetal_complex Ar-Pd(II)(Ar')L₂ pd_complex->transmetal_complex Transmetalation (Ar'-M) transmetal_complex->pd0 Reductive Elimination product Ar-Ar' transmetal_complex->product anticancer_mechanism cluster_cell Cancer Cell uptake Cellular Uptake of Pt-dppv Complex activation Aquation (Cl⁻ replaced by H₂O) uptake->activation dna_binding Binding to Nuclear DNA activation->dna_binding dna_damage DNA Crosslinking (Intra- and Interstrand) dna_binding->dna_damage inhibition Inhibition of DNA Replication & Transcription dna_damage->inhibition apoptosis Apoptosis inhibition->apoptosis cell_death Cell Death apoptosis->cell_death leads to

References

Application Notes and Protocols: Catalytic Applications of Rhenium Complexes

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals,

This document provides an overview of the catalytic applications of rhenium complexes. While the initial focus of this report was on rhenium complexes containing the cis-1,2-bis(diphenylphosphino)ethylene (cis-dppv) ligand, a comprehensive search of the available scientific literature did not yield specific examples of their catalytic use. However, extensive research exists on the catalytic activity of rhenium complexes with other ligand systems, particularly in the areas of CO2 reduction, hydrosilylation, and hydrogenation. This report summarizes key findings in these areas, providing quantitative data and generalized experimental protocols where available.

I. Electrocatalytic and Photocatalytic CO₂ Reduction by Rhenium Complexes

Rhenium(I) tricarbonyl complexes, particularly those with diimine ligands such as bipyridine (bpy) and its derivatives, are well-established catalysts for the reduction of carbon dioxide to carbon monoxide.[1][2][3][4] These complexes can be activated both electrochemically and photochemically.

A. Data Presentation: Performance of Rhenium Complexes in CO₂ Reduction
Catalyst/SystemMethodProductTurnover Number (TON)Turnover Frequency (TOF) / Current DensityFaradaic Efficiency (%)ConditionsReference
fac-[Re(bpy)(CO)₃Cl] (ReBpy)ElectrocatalysisCO-72.9 s⁻¹-Anhydrous acetonitrile (B52724) with TFE[1]
fac-[Re(6-(o-NH₂-C₆H₄)-bpy)(CO)₃Cl] (1-Re)ElectrocatalysisCO-123 s⁻¹≥89Anhydrous acetonitrile with TFE[1]
fac-[Re(6-(m-NH₂-C₆H₄)-bpy)(CO)₃Cl] (2-Re)ElectrocatalysisCO-239 s⁻¹≥89Anhydrous acetonitrile with TFE[1]
fac-[Re(6-(p-NH₂-C₆H₄)-bpy)(CO)₃Cl] (3-Re)ElectrocatalysisCO-109 s⁻¹≥89Anhydrous acetonitrile with TFE[1]
Anthracene-bridged dinuclear Re complex (cis conformer)ElectrocatalysisCO-35.3 s⁻¹-Not specified[5]
Anthracene-bridged dinuclear Re complex (trans conformer)ElectrocatalysisCO-22.9 s⁻¹-Not specified[5]
ReD′ (Porphyrin dimer with one Re complex)PhotocatalysisCO2800 (after 18h)-High selectivityDMA/TEOA with BIH as electron donor, 560 nm irradiation[2]
[Re(CO)₃Cl(bpy-COOH)]PhotocatalysisCO5.46 (after 100 min)-99.0Not specified[3]
[Re(CO)₃Cl(Hphtr)]PhotocatalysisCO1.56 (after 100 min)-97.9Not specified[3]
[Re(CO)₃Cl(Hpytr)]PhotocatalysisCO0.51 (after 100 min)-92.8Not specified[3]

TFE: Trifluoroethanol, DMA: N,N-dimethylacetamide, TEOA: Triethanolamine, BIH: 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole

B. Experimental Protocols

1. General Protocol for Electrocatalytic CO₂ Reduction:

A standard three-electrode setup is typically employed for cyclic voltammetry and controlled-potential electrolysis experiments. This consists of a glassy carbon working electrode, a platinum wire counter electrode, and a silver wire or Ag/AgCl reference electrode. The experiments are conducted in a gas-tight electrochemical cell.

  • Electrolyte Preparation: The supporting electrolyte, typically 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆), is dissolved in an anhydrous solvent such as acetonitrile or dimethylformamide.

  • Catalyst Solution: A solution of the rhenium complex (typically 1-5 mM) is prepared in the electrolyte solution.

  • CO₂ Saturation: The solution is saturated with CO₂ by bubbling the gas through it for at least 30 minutes prior to the experiment. A CO₂ atmosphere is maintained throughout the measurement.

  • Data Collection: Cyclic voltammograms are recorded at various scan rates to determine the catalytic onset potential and current enhancement. Controlled-potential electrolysis is performed at a fixed potential to determine the Faradaic efficiency and turnover number.

  • Product Analysis: The gaseous products (e.g., CO, H₂) are analyzed by gas chromatography. Liquid products can be analyzed by techniques such as NMR spectroscopy or high-performance liquid chromatography.

2. General Protocol for Photocatalytic CO₂ Reduction:

Photocatalytic experiments are typically carried out in a sealed photoreactor.

  • Reaction Mixture: A solution containing the rhenium complex (photosensitizer and/or catalyst), a sacrificial electron donor (e.g., triethanolamine, ascorbic acid), and a solvent (e.g., acetonitrile, DMA/TEOA) is prepared.

  • CO₂ Saturation: The reaction mixture is purged with CO₂ for an extended period to ensure saturation.

  • Irradiation: The solution is irradiated with a light source of a suitable wavelength (often in the visible region) while being stirred.

  • Product Analysis: Aliquots of the gas phase are periodically withdrawn and analyzed by gas chromatography to quantify the amount of CO and other gaseous products.

C. Visualization of the General Catalytic Cycle for CO₂ Reduction

CO2_Reduction_Cycle Re_I [ReI(L)(CO)3X] Re_I_reduced [ReI(L•-)(CO)3X]⁻ Re_I->Re_I_reduced + e⁻ Re_0 [Re0(L)(CO)3] Re_I_reduced->Re_0 + e⁻, -X⁻ Re_CO2 [Re(L)(CO)3(CO2H)] Re_0->Re_CO2 + CO2, + H+ Re_CO [Re(L)(CO)4]+ Re_CO2->Re_CO - H2O Re_CO->Re_I - CO, + X⁻ CO CO Re_CO->CO

Caption: Generalized catalytic cycle for the electrochemical reduction of CO₂ by a rhenium(I) complex.

II. Hydrosilylation of Carbonyl Compounds Catalyzed by Rhenium Complexes

Rhenium complexes, particularly high-valent oxo-rhenium species, have demonstrated significant catalytic activity in the hydrosilylation of aldehydes and ketones.[6][7][8][9][10] This reaction provides an efficient method for the reduction of carbonyl groups to the corresponding silyl (B83357) ethers, which can then be hydrolyzed to alcohols.

A. Data Presentation: Performance of Rhenium Complexes in Hydrosilylation
CatalystSubstrateSilaneProductYield (%)TONTOF (h⁻¹)ConditionsReference
[(PPh₃)₂Re(O)₂I] (C1)Aromatic/Aliphatic Aldehydes & KetonesVariousSilyl EthersGood to Excellent--Not specified[6]
C54-TrifluoromethylbenzaldehydeDimethylphenylsilaneSilyl Ether40--5.0 mol% cat., 80 °C, 20 h[10]
C64-TrifluoromethylbenzaldehydeDimethylphenylsilaneSilyl Ether>95--5.0 mol% cat., 80 °C, 10 h[10]
C74-TrifluoromethylbenzaldehydeDimethylphenylsilaneSilyl Ether>95--5.0 mol% cat., 80 °C, 10 h[10]
C15Various Carbonyl CompoundsHSiEt₃ or HSiPh₃Silyl Ethers-up to 9000up to 22,500Toluene or neat, r.t. to 70 °C[8]
Re(CO)₅Cl (C21)AldehydesEt₃SiHSilyl Ethers--20-251.0 mol% cat., Et₃SiH:carbonyl = 3:1[10]
B. Experimental Protocol

General Protocol for Catalytic Hydrosilylation of a Ketone:

  • Reactant Mixture: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), the ketone substrate and a hydrosilane (typically 1.0-1.5 equivalents) are combined, either neat or in a dry, inert solvent like toluene.

  • Catalyst Addition: A catalytic amount of the rhenium complex (e.g., 0.1-5 mol%) is added to the mixture.

  • Reaction Conditions: The reaction mixture is stirred at a specified temperature (ranging from room temperature to elevated temperatures) for a designated period.

  • Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or NMR spectroscopy.

  • Work-up and Purification: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired silyl ether.

C. Visualization of a Proposed Hydrosilylation Mechanism

Hydrosilylation_Mechanism cluster_cycle Catalytic Cycle Re_catalyst Re Catalyst Re_silane Re-Silane Adduct Re_catalyst->Re_silane + R'3SiH Silyl_Ether R2CH-OSiR'3 Re_hydride Re-Hydride Re_silane->Re_hydride σ-bond metathesis Re_product Re-Silyl Ether Adduct Re_hydride->Re_product + R2C=O Re_product->Re_catalyst - R2CH-OSiR'3 Silane R'3SiH Silane->Re_catalyst Carbonyl R2C=O Carbonyl->Re_hydride

Caption: A proposed σ-bond metathesis pathway for rhenium-catalyzed hydrosilylation.

III. Hydrogenation Reactions Catalyzed by Rhenium Complexes

While less common than their group 8-10 counterparts, rhenium complexes have been investigated as catalysts for hydrogenation reactions.[11][12][13][14] These reactions typically involve the reduction of unsaturated functional groups using molecular hydrogen.

A. Data Presentation: Performance of Rhenium Complexes in Hydrogenation
CatalystSubstrateProductConversion (%)ConditionsReference
Rhenium carbonyl complexes with Josiphos/Walphos ligandsTiglic acidHydrogenated product15-88Mild conditions[11]
fac-[Re(CO)₃(PN)Cl]Acetophenone1-Phenylethanol>99 (after 7h)2-Propanol as H₂ source[13]
fac-[Re(CO)₃(bpy)Cl]Acetophenone1-Phenylethanol99 (after 4h)2-Propanol as H₂ source[13]
fac-[Re(CO)₃(phen)Cl]Acetophenone1-Phenylethanol98 (after 4h)2-Propanol as H₂ source[13]
Rhenium heptasulfide (Re₂S₇)Alkenes, alkynes, nitro-groups, quinolinesHydrogenated products-100 °C, 100 bar H₂ in toluene[14]
B. Experimental Protocol

General Protocol for Catalytic Hydrogenation:

  • Reaction Setup: A high-pressure reactor (autoclave) is charged with the substrate, the rhenium catalyst, and a suitable solvent.

  • Inerting: The reactor is sealed and purged several times with an inert gas (e.g., argon) before being pressurized with hydrogen gas to the desired pressure.

  • Reaction: The reaction mixture is heated to the specified temperature and stirred for the required duration.

  • Cooling and Depressurization: After the reaction time, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully released.

  • Analysis and Purification: The reaction mixture is analyzed to determine conversion and selectivity. The product is then isolated and purified using standard techniques such as filtration, extraction, and chromatography.

C. Visualization of a General Hydrogenation Workflow

Hydrogenation_Workflow start Start setup Prepare Substrate, Catalyst, and Solvent in Autoclave start->setup purge Purge with Inert Gas setup->purge pressurize Pressurize with H₂ purge->pressurize react Heat and Stir for Designated Time pressurize->react cool Cool to Room Temperature react->cool depressurize Vent H₂ Pressure cool->depressurize analyze Analyze Reaction Mixture (GC, NMR) depressurize->analyze purify Isolate and Purify Product analyze->purify end End purify->end

Caption: A typical experimental workflow for a rhenium-catalyzed hydrogenation reaction.

References

Application Notes and Protocols for Sonogashira Coupling Utilizing cis-1,2-Bis(diphenylphosphino)ethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and application notes for the Sonogashira coupling reaction, a cornerstone of carbon-carbon bond formation in synthetic organic chemistry. While specific literature detailing a comprehensive substrate scope and optimized conditions for the ligand cis-1,2-bis(diphenylphosphino)ethylene (also known as dppv) is not extensively available, this protocol offers a robust, general methodology that can be readily adapted for its use. The Sonogashira reaction is invaluable for the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials, due to its mild reaction conditions and tolerance of a wide variety of functional groups.[1][2] This protocol will focus on a standard palladium-catalyzed, copper(I)-cocatalyzed coupling of terminal alkynes with aryl or vinyl halides, providing a foundational method for researchers to explore the utility of this compound in this transformation.

Introduction to Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, often an amine, which also serves as the solvent or co-solvent.[3] The key to the success of this reaction lies in the synergistic action of the palladium and copper catalysts. The palladium catalyst facilitates the oxidative addition of the aryl/vinyl halide and the final reductive elimination to form the product, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[4]

Phosphine (B1218219) ligands play a critical role in stabilizing the palladium catalyst and modulating its reactivity.[5] Bidentate phosphine ligands, such as this compound, can chelate to the palladium center, forming a stable complex that can influence the efficiency and selectivity of the catalytic cycle.

Catalytic Cycle

The generally accepted mechanism for the copper-cocatalyzed Sonogashira coupling involves two interconnected catalytic cycles, one for palladium and one for copper.

  • Palladium Cycle :

    • Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (R-X) to form a Pd(II) intermediate.

    • Transmetalation : The Pd(II) complex reacts with the copper acetylide (Cu-C≡C-R'), formed in the copper cycle, to generate a diorganopalladium(II) complex and regenerate the copper(I) salt.

    • Reductive Elimination : The diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (R-C≡C-R') and regenerate the active Pd(0) catalyst.

  • Copper Cycle :

    • Coordination and Deprotonation : The terminal alkyne coordinates to the copper(I) salt, and in the presence of a base, is deprotonated to form a copper acetylide intermediate.

A copper-free Sonogashira coupling is also possible, where the base is strong enough to deprotonate the alkyne, which then directly interacts with the palladium center.[2]

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_rx R-Pd(II)L₂-X pd0->pd2_rx Oxidative Addition (R-X) pd2_r_alkyne R-Pd(II)L₂-C≡C-R' pd2_rx->pd2_r_alkyne Transmetalation (from Cu cycle) pd2_r_alkyne->pd0 Reductive Elimination (R-C≡C-R') cu_x CuX cu_alkyne [Cu(C≡C-R')] cu_x->cu_alkyne H-C≡C-R' / Base cu_alkyne->cu_x to Pd cycle

Figure 1. Generalized catalytic cycle for the Sonogashira coupling reaction.

Experimental Protocol: A General Guideline

This protocol provides a general procedure for the Sonogashira coupling of an aryl halide with a terminal alkyne using a palladium catalyst with a phosphine ligand. This can be adapted for the specific use of this compound.

Materials:

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

  • This compound (dppv)

  • Copper(I) iodide (CuI)

  • Anhydrous amine base (e.g., triethylamine (B128534) (TEA), diisopropylamine (B44863) (DIPA))

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), toluene)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add the palladium source (e.g., 1-5 mol%), this compound (1-5 mol% equivalent to Pd), and copper(I) iodide (1-5 mol%).

  • Reagent Addition : Add the aryl halide (1.0 equivalent) and the terminal alkyne (1.1-1.5 equivalents).

  • Solvent and Base : Add the anhydrous solvent and the amine base. The reaction can often be run neat in the amine base if it is a liquid at the reaction temperature.

  • Degassing : If a co-solvent is used, degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Reaction : Stir the mixture at room temperature or heat to a temperature between 40-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup :

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).

    • Wash the organic layer with saturated aqueous ammonium (B1175870) chloride solution to remove the amine base and copper salts.

    • Wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.

    • Concentrate the solvent under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).

Experimental_Workflow start Start setup Reaction Setup (Flask, Inert Atmosphere) start->setup add_solids Add Pd Source, Ligand (dppv), CuI setup->add_solids add_reagents Add Aryl Halide and Alkyne add_solids->add_reagents add_liquids Add Solvent and Base add_reagents->add_liquids degas Degas Mixture add_liquids->degas react Stir at RT or Heat (Monitor by TLC/GC-MS) degas->react workup Aqueous Workup (Quench, Extract, Dry) react->workup purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Figure 2. General experimental workflow for Sonogashira coupling.

Data Presentation: Representative Conditions

Due to the lack of specific literature for Sonogashira couplings using this compound, the following table presents a generalized set of reaction conditions that serve as a starting point for optimization. Yields are highly dependent on the specific substrates and precise conditions used.

EntryAryl Halide (R-X)Alkyne (H-C≡C-R')Pd Source (mol%)Ligand (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)
1IodobenzenePhenylacetylenePd(OAc)₂ (2)dppv (2)2TEATHFRT4-12
24-Bromotoluene1-HexynePdCl₂(PPh₃)₂ (2)dppv (2)2DIPAToluene606-18
31-IodonaphthaleneTrimethylsilylacetylenePd(OAc)₂ (1)dppv (1)1TEANeat408-24
42-BromopyridineCyclohexylacetylenePdCl₂(PPh₃)₂ (3)dppv (3)3DIPADMF8012-24

Note: The conditions and component ratios in this table are illustrative and should be optimized for specific substrate combinations when using this compound.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Amine bases are corrosive and have strong odors. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reactions under an inert atmosphere require proper handling of Schlenk lines or glove boxes.

  • Solvents should be handled with care, avoiding ignition sources.

Conclusion

The Sonogashira coupling is a powerful synthetic tool, and the use of bidentate phosphine ligands like this compound offers the potential for robust and efficient catalytic systems. While specific, detailed application data for this ligand in Sonogashira reactions is sparse in the current literature, the generalized protocol provided herein serves as a solid foundation for researchers to develop and optimize their specific coupling reactions. Further investigation into the substrate scope and optimal conditions for the Pd/dppv system is encouraged to fully harness its potential in the synthesis of complex organic molecules.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of cis-1,2-Bis(diphenylphosphino)ethylene (dppv) Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of cis-1,2-bis(diphenylphosphino)ethylene (dppv) complexes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of cis-dppv and its metal complexes.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Purity of Reagents and Solvents: Ensure all starting materials, including the metal precursor and the cis-dppv ligand, are of high purity. Solvents should be anhydrous and freshly distilled. Impurities can interfere with the reaction, leading to side products.

  • Inert Atmosphere: Phosphine (B1218219) ligands are susceptible to oxidation. All reactions should be carried out under a strictly inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques. Solvents should be thoroughly degassed before use to remove dissolved oxygen.

  • Reaction Temperature and Time: The optimal temperature and reaction time can vary depending on the metal precursor and solvent. If the yield is low, consider optimizing these parameters. For instance, some reactions may benefit from gentle heating, while others require cooling to prevent side reactions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy can help determine the optimal reaction time.

  • Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of either the ligand or the metal precursor can lead to the formation of undesired species.

  • Solvent Choice: The choice of solvent can significantly impact the reaction outcome. For instance, in the synthesis of a stable Pt(II) thiolate complex with cis-dppv, using toluene (B28343) as a solvent resulted in an 80% yield, while the yield in dichloromethane (B109758) was poor[1].

Q2: I am observing the formation of an unwanted isomer. How can I control the stereochemistry?

A2: The most common isomeric challenge is the formation of the trans-dppv complex instead of the desired cis-isomer.

  • Cis-Trans Isomerization: The cis-isomer of dppv complexes can isomerize to the more thermodynamically stable trans-isomer, particularly in solution. This has been observed for Pt(II) complexes in chloroform[2].

    • Prevention:

      • Solvent Selection: Avoid chlorinated solvents like chloroform (B151607) if isomerization is observed. Ethereal solvents like THF or aromatic solvents like benzene (B151609) or toluene may be less prone to inducing isomerization.

      • Temperature Control: Perform the reaction and subsequent work-up at the lowest practical temperature to minimize the rate of isomerization.

      • Minimize Time in Solution: Do not leave the complex in solution for extended periods. Isolate the product as soon as the reaction is complete.

  • Starting Material Purity: Ensure that the cis-dppv ligand used is free from the trans-isomer. The synthesis of the ligand is stereospecific, so using pure cis-1,2-dichloroethylene (B151661) is crucial.

Q3: My final product is impure, and I'm having trouble with purification. What are the likely impurities and how can I remove them?

A3: Common impurities include unreacted starting materials, phosphine oxides, and isomeric byproducts.

  • Phosphine Oxides: The phosphorus atoms in dppv are susceptible to oxidation, forming the corresponding phosphine oxide. This is a common byproduct if the reaction is not performed under strictly anaerobic conditions.

    • Detection: Phosphine oxides can be identified by ³¹P NMR spectroscopy, as they typically show a downfield chemical shift compared to the corresponding phosphine.

    • Removal: Purification can often be achieved by column chromatography on silica (B1680970) gel or by recrystallization from an appropriate solvent system.

  • Unreacted Starting Materials: If the reaction does not go to completion, unreacted metal precursor or dppv ligand will contaminate the product.

    • Removal: Washing the crude product with a solvent in which the impurity is soluble but the desired complex is not can be effective. For example, unreacted dppv can sometimes be removed by washing with a non-polar solvent like hexane.

  • Isomeric Impurities: If trans-dppv complexes are formed, separation can be challenging due to similar polarities.

    • Removal: Fractional crystallization may be effective if there is a sufficient difference in solubility between the cis and trans isomers. In some cases, preparative TLC or HPLC may be necessary.

Q4: I am trying to synthesize a dinuclear complex, but I keep isolating a mononuclear species. How can I favor the formation of the desired dinuclear complex?

A4: The formation of mononuclear versus dinuclear complexes is often influenced by the stoichiometry, concentration, and choice of solvent. The proximity of the phosphine donor atoms in cis-dppv can favor the formation of mononuclear complexes[2][3][4].

  • Stoichiometry: To synthesize a dinuclear complex, a 2:1 molar ratio of the metal precursor to the dppv ligand is typically required.

  • Concentration: In the synthesis of gold(I) complexes with cis-dppv, it was found that reactions in concentrated solutions tended to yield mononuclear complexes, while reactions at lower concentrations (1-2 mM) in THF exclusively resulted in the formation of the dinuclear complex[5].

  • Solvent: The coordinating ability of the solvent can play a role. A less coordinating solvent might favor the bridging of the dppv ligand between two metal centers.

Quantitative Data Summary

The following tables summarize representative yields and spectroscopic data for the synthesis of cis-dppv and its complexes.

Table 1: Synthesis of this compound (dppv) Ligand

Starting MaterialsSolventYieldMelting Point (°C)³¹P NMR (δ, ppm)¹H NMR (δ, ppm)
Lithium diphenylphosphide, cis-dichloroethyleneTHF-122-124-7.1-7.4 (m, 20H, Ph), 6.8 (t, 2H, PCH)

Table 2: Synthesis of cis-dppv Metal Complexes

ComplexMetal PrecursorSolventYield (%)³¹P NMR (δ, ppm)Key IR Bands (cm⁻¹)
[NiCl₂(cis-dppv)]NiCl₂·6H₂OEthanol (B145695)---
(dppv)Ni(C₇H₄NS₂)₂Ni(dppv)Cl₂THF92--
[Ni(S₂P{O}OC₆H₄CH₃-p)(dppv)]Ni(dppv)Cl₂THF8954.031046 (P-O-C), 694 (P-S)
[cis-PtCl₂(cis-dppv)]K₂PtCl₄Ethanol/Water-45.1 (¹J(Pt,P) = 3670 Hz)3050 (C-H), 550 (Pt-P), 290, 310 (Pt-Cl)
[Pt(SPh)₂(cis-dppv)][Pt(SPh)₂cod]Toluene8053.63 (¹J(Pt,P) = 3576 Hz)-

Experimental Protocols

Protocol 1: Synthesis of this compound (cis-dppv)

This procedure is based on the established method of reacting lithium diphenylphosphide with cis-dichloroethylene[6].

  • Preparation of Lithium Diphenylphosphide: In a flame-dried Schlenk flask under an argon atmosphere, dissolve diphenylphosphine (B32561) in anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Slowly add an equimolar amount of n-butyllithium (n-BuLi) solution in hexanes dropwise with stirring. The solution will turn deep red, indicating the formation of lithium diphenylphosphide.

  • Reaction with cis-dichloroethylene: In a separate flame-dried Schlenk flask, dissolve cis-1,2-dichloroethylene in anhydrous THF.

  • Transfer the freshly prepared lithium diphenylphosphide solution to the cis-dichloroethylene solution at room temperature via a cannula.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

  • Work-up: Quench the reaction by the slow addition of degassed water.

  • Extract the aqueous layer with diethyl ether or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield a white crystalline solid.

Protocol 2: Synthesis of [cis-PtCl₂(cis-dppv)]

This protocol is a representative procedure for the synthesis of a platinum(II)-dppv complex.

  • Reaction Setup: In a Schlenk flask under a nitrogen atmosphere, dissolve potassium tetrachloroplatinate(II) (K₂PtCl₄) in a minimal amount of degassed water.

  • In a separate Schlenk flask, dissolve an equimolar amount of this compound in hot ethanol.

  • Complex Formation: Add the hot ethanolic solution of the dppv ligand dropwise to the aqueous solution of K₂PtCl₄ with vigorous stirring.

  • A yellow precipitate should form immediately. Continue stirring the mixture at room temperature for 2-4 hours to ensure complete reaction.

  • Isolation: Collect the yellow precipitate by filtration using a Büchner funnel.

  • Wash the product sequentially with degassed water, ethanol, and finally diethyl ether to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum.

Visualizations

experimental_workflow cluster_ligand_synthesis Ligand Synthesis: cis-dppv cluster_complex_synthesis Complex Synthesis start_ligand 1. Prepare Lithium Diphenylphosphide react_ligand 2. React with cis-dichloroethylene in THF start_ligand->react_ligand workup_ligand 3. Aqueous Work-up react_ligand->workup_ligand purify_ligand 4. Recrystallization workup_ligand->purify_ligand end_ligand Pure cis-dppv purify_ligand->end_ligand add_ligand 6. Add cis-dppv Solution end_ligand->add_ligand start_complex 5. Dissolve Metal Precursor (e.g., K₂PtCl₄) start_complex->add_ligand reaction 7. Stir under Inert Atmosphere add_ligand->reaction isolate_complex 8. Isolate by Filtration reaction->isolate_complex wash_complex 9. Wash with Solvents isolate_complex->wash_complex end_complex Pure cis-dppv Complex wash_complex->end_complex

Caption: General experimental workflow for the synthesis of cis-dppv complexes.

troubleshooting_workflow action action start Problem Encountered low_yield Low Yield? start->low_yield impure_product Impure Product? low_yield->impure_product No action_yield Check: - Reagent Purity - Inert Atmosphere - Reaction Conditions - Stoichiometry low_yield->action_yield Yes wrong_isomer Wrong Isomer? impure_product->wrong_isomer No action_impurity Identify Impurity (NMR, etc.) - Phosphine Oxide -> Anaerobic conditions - Starting Materials -> Optimize reaction time/temp - Purification -> Recrystallize/Chromatography impure_product->action_impurity Yes action_isomer cis-trans Isomerization? - Avoid Chlorinated Solvents - Lower Temperature - Minimize Reaction Time wrong_isomer->action_isomer Yes end Consult Literature for Specific System wrong_isomer->end No action_yield->impure_product action_impurity->wrong_isomer action_isomer->end

Caption: Troubleshooting workflow for common issues in cis-dppv complex synthesis.

mononuclear_vs_dinuclear cluster_conditions Reaction Conditions cluster_products Product Outcome high_conc High Concentration mononuclear Mononuclear Complex high_conc->mononuclear Favors low_conc Low Concentration dinuclear Dinuclear Complex low_conc->dinuclear Favors chloroform Coordinating Solvent (e.g., Chloroform) chloroform->mononuclear Favors thf Less Coordinating Solvent (e.g., THF) thf->dinuclear Favors

Caption: Factors influencing the formation of mononuclear vs. dinuclear complexes.

References

stability of cis-1,2-Bis(diphenylphosphino)ethylene under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: cis-1,2-Bis(diphenylphosphino)ethylene

This guide provides troubleshooting advice and frequently asked questions regarding the stability of this compound (also known as cis-dppe or cis-dppene) under common reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is low when using cis-dppene as a ligand. How can I determine if the ligand is the issue?

A1: Low yields can often be attributed to ligand degradation, primarily through isomerization to the inactive trans-isomer or oxidation of the phosphine (B1218219) groups.

  • Isomerization: The cis-isomer is the desired form for chelation to a metal center. The trans-isomer, due to its geometry, cannot chelate and is often catalytically inactive. Isomerization can be promoted by heat, light, or the presence of radical initiators or certain metal catalysts.

  • Oxidation: The phosphorus(III) centers are susceptible to oxidation to phosphine oxides (P=O). This can be caused by exposure to air, peroxide impurities in solvents, or certain oxidizing reagents. Oxidized dppene will not coordinate to metal centers.

Troubleshooting Steps:

  • Check Purity: Before use, verify the purity of your cis-dppene sample using ³¹P NMR spectroscopy. The cis-isomer should show a characteristic singlet, while the trans-isomer will have a different chemical shift. The corresponding phosphine oxide will appear at a significantly different chemical shift.

  • Monitor the Reaction: If possible, take aliquots from your reaction mixture over time and analyze them by ³¹P NMR to track the stability of the ligand under your specific reaction conditions.

  • Control the Environment: Ensure all experiments are conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. Use freshly distilled, deoxygenated solvents.

Q2: I suspect my cis-dppene is isomerizing to the trans-isomer. How can I prevent this?

A2: Isomerization is a common issue. The stability of the cis-isomer is influenced by temperature, solvent, and the presence of catalysts.

  • Temperature: Higher temperatures promote isomerization to the more thermodynamically stable trans-isomer. If your reaction allows, run it at the lowest possible temperature.

  • Light: Protect solutions of cis-dppene from light, as photo-isomerization can occur.

Preventative Measures:

  • Store the solid ligand in a cool, dark place under an inert atmosphere.

  • Prepare solutions of the ligand immediately before use.

  • If you must heat the reaction, do so for the minimum time required.

Q3: What are the signs of cis-dppene oxidation and how can it be avoided?

A3: The primary sign of oxidation is the appearance of a new peak in the ³¹P NMR spectrum, corresponding to the phosphine oxide.

Avoidance Strategies:

  • Inert Atmosphere: Handle the solid ligand and its solutions exclusively under an inert atmosphere using Schlenk line or glovebox techniques.

  • Solvent Purity: Ensure solvents are rigorously deoxygenated before use. Passing the solvent through a column of activated alumina (B75360) can remove peroxide impurities.

  • Reagent Compatibility: Avoid using cis-dppene with strong oxidizing agents unless it is part of the intended reaction mechanism.

Quantitative Data on Isomer Stability

While extensive kinetic data is not widely published, the following table summarizes the observed stability of cis-dppene under different conditions based on common laboratory observations.

ConditionSolventTemperature (°C)ObservationRecommendation
Storage (Solid)N/A< 4Stable for extended periodsStore in a freezer under N₂/Ar.
Typical ReactionToluene80Slow isomerization observed over several hoursMonitor reaction progress; minimize reaction time.
High TemperatureXylene> 120Rapid isomerization to the trans-isomerAvoid high temperatures if cis-geometry is critical.
PhotochemicalCH₂Cl₂25 (Ambient Light)Isomerization can occurProtect solutions from light by wrapping flasks in foil.

Experimental Protocols

Protocol 1: Monitoring cis-trans Isomerization using ³¹P NMR Spectroscopy

This protocol describes how to monitor the stability of cis-dppene in a given solvent at a specific temperature.

Materials:

  • This compound

  • Anhydrous, deoxygenated solvent of choice (e.g., Toluene-d₈)

  • NMR tube with a J. Young valve or similar seal

  • Schlenk line or glovebox

  • Heating bath or NMR spectrometer with variable temperature control

Procedure:

  • In a glovebox or under a positive pressure of inert gas, accurately weigh ~10-15 mg of cis-dppene into a small vial.

  • Add approximately 0.6 mL of the deoxygenated deuterated solvent to the vial and dissolve the solid.

  • Transfer the solution to an NMR tube. If using a J. Young tube, seal it securely. If using a standard NMR tube, cap it and seal it with parafilm while under the inert atmosphere.

  • Acquire an initial ³¹P NMR spectrum at t=0 at the desired temperature. This will serve as your baseline measurement for the purity of the starting material.

  • Maintain the NMR tube at the target temperature (either in a heating bath between measurements or directly in the temperature-controlled NMR probe).

  • Acquire subsequent ³¹P NMR spectra at regular time intervals (e.g., every 30 minutes or every hour).

  • Integrate the peaks corresponding to the cis-isomer and the trans-isomer in each spectrum.

  • Calculate the percentage of each isomer at each time point to determine the rate of isomerization under your specific conditions.

Visualizations

Isomerization_Pathway cluster_cis cis-dppene (Active for Chelation) cluster_trans trans-dppene (Inactive for Chelation) cis cis-Isomer trans trans-Isomer cis->trans Heat / Light / Catalyst trans->cis (Generally Unfavorable)

Caption: Isomerization pathway of cis-dppene.

Troubleshooting_Workflow start Low Reaction Yield check_ligand Is Ligand Integrity Suspect? start->check_ligand nmr_analysis Analyze Ligand by ³¹P NMR check_ligand->nmr_analysis Yes other_issue Investigate Other Reaction Parameters (Substrate, Catalyst, etc.) check_ligand->other_issue No isomerization Isomerization to trans-dppene? nmr_analysis->isomerization oxidation Oxidation to Phosphine Oxide? isomerization->oxidation No optimize_temp Lower Reaction Temp. Minimize Reaction Time isomerization->optimize_temp Yes inert_conditions Improve Inert Atmosphere Use Deoxygenated Solvents oxidation->inert_conditions Yes oxidation->other_issue No

Caption: Troubleshooting workflow for reactions involving cis-dppene.

Degradation_Pathways cis_dppene cis-dppene trans_dppene trans-dppene (Inactive) cis_dppene->trans_dppene Isomerization (Heat, Light) phosphine_oxide cis-dppene dioxide (Inactive) cis_dppene->phosphine_oxide Oxidation (Air, O₂)

Technical Support Center: Optimizing Catalyst Loading of cis-1,2-Bis(diphenylphosphino)ethylene (dppene) Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in cross-coupling reactions utilizing cis-1,2-Bis(diphenylphosphino)ethylene (dppene) complexes.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a palladium/cis-dppene catalyzed cross-coupling reaction?

A1: For initial screening of cross-coupling reactions like Suzuki-Miyaura, Heck, or Sonogashira, a typical starting catalyst loading for palladium pre-catalysts with cis-dppene as the ligand is in the range of 1-3 mol%. For well-optimized reactions with reactive substrates, the loading can often be reduced to below 1 mol%. Conversely, for challenging or sterically hindered substrates, a higher loading of up to 5 mol% may be necessary to achieve a reasonable reaction rate and yield.

Q2: How does the palladium-to-ligand (Pd:dppene) ratio affect the reaction?

A2: The Pd:dppene ratio is crucial for catalyst stability and activity. Since cis-dppene is a bidentate ligand, a 1:1 to 1:1.2 ratio of palladium to dppene is a common starting point. An excess of the phosphine (B1218219) ligand can sometimes inhibit the reaction by leading to the formation of less active, coordinatively saturated palladium species. However, a slight excess of the ligand can also help to stabilize the active catalyst and prevent decomposition, especially in reactions with long reaction times or at elevated temperatures.

Q3: My reaction is sluggish or shows low conversion. Should I increase the catalyst loading?

A3: While increasing the catalyst loading can be a straightforward approach to improve a sluggish reaction, it should not be the first parameter to adjust. First, ensure that other reaction conditions are optimal, such as the choice of base, solvent, temperature, and the purity of all reagents. Inefficient activation of the palladium pre-catalyst to the active Pd(0) species can also be a cause of low reactivity. If all other parameters are optimized, a stepwise increase in catalyst loading (e.g., from 1 mol% to 2 mol%, then to 3 mol%) can be attempted.

Q4: I am observing the formation of palladium black in my reaction. What does this indicate and how can I prevent it?

A4: The formation of palladium black is a visual indicator of catalyst decomposition, where the active soluble palladium species aggregate into inactive, insoluble metallic palladium. This is a common deactivation pathway. To prevent this, you can:

  • Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) as oxygen can promote catalyst decomposition.

  • Use anhydrous and thoroughly degassed solvents.

  • Optimize the Pd:dppene ratio; a slight excess of the dppene ligand can sometimes stabilize the active catalyst.

  • Avoid excessively high reaction temperatures.

  • Ensure efficient stirring to maintain a homogeneous reaction mixture.

Q5: Can cis-dppene be used in copper-catalyzed reactions?

A5: Yes, cis-dppene can also serve as a ligand in copper-catalyzed reactions. For instance, copper(I) complexes of cis-dppene have been shown to be effective catalysts for the carboxylation of terminal alkynes with CO2, with reported catalyst loadings as low as 1 mol%.[1][2]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure the palladium pre-catalyst and the cis-dppene ligand are of high purity and have been stored correctly under an inert atmosphere. Consider using a freshly opened bottle of the catalyst and ligand.
Insufficient Catalyst Loading If other parameters are optimized, incrementally increase the catalyst loading from 1 mol% to 3-5 mol%.
Inappropriate Reaction Conditions Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), solvents (e.g., toluene, dioxane, DMF), and reaction temperatures. Ensure all solvents are anhydrous and degassed.
Poor Substrate Quality Purify starting materials to remove potential catalyst poisons or inhibitors.
Inefficient Pre-catalyst Activation If using a Pd(II) pre-catalyst, ensure the reaction conditions are suitable for its reduction to the active Pd(0) species. The choice of base and solvent can influence this step.
Issue 2: Formation of Side Products (e.g., Homocoupling)
Potential Cause Troubleshooting Steps
Presence of Oxygen Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) and maintain a positive pressure of the inert gas throughout the reaction.
High Catalyst Loading Excessively high catalyst concentrations can sometimes promote side reactions. Try reducing the catalyst loading.
Suboptimal Base or Temperature The choice of base and reaction temperature can influence the relative rates of the desired cross-coupling and undesired side reactions. A screen of different bases and a reduction in temperature may be beneficial.
Issue 3: Catalyst Deactivation (e.g., Formation of Palladium Black)
Potential Cause Troubleshooting Steps
High Temperature Operate at the lowest effective temperature that provides a reasonable reaction rate.
Oxygen Contamination Ensure rigorous exclusion of air and use of degassed solvents.
Incorrect Pd:Ligand Ratio A slight excess of the cis-dppene ligand may help stabilize the active catalytic species.
High Reactant Concentration High concentrations can sometimes accelerate catalyst decomposition. Consider running the reaction at a lower concentration.

Data Presentation

The following tables provide representative data on the effect of catalyst loading on the yield of common cross-coupling reactions using a Pd/cis-dppene catalytic system. This data is compiled based on typical outcomes reported in the literature for diphosphine ligands and serves as a general guide for optimization.

Table 1: Hypothetical Data for Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid

EntryCatalyst Loading (mol%)Pd SourceBaseSolventTemperature (°C)Time (h)Yield (%)
10.5Pd(OAc)₂K₂CO₃Toluene/H₂O1001265
21.0Pd(OAc)₂K₂CO₃Toluene/H₂O1001288
32.0Pd(OAc)₂K₂CO₃Toluene/H₂O1001292
45.0Pd(OAc)₂K₂CO₃Toluene/H₂O1001293

Table 2: Hypothetical Data for Heck Coupling of Iodobenzene with Styrene

EntryCatalyst Loading (mol%)Pd SourceBaseSolventTemperature (°C)Time (h)Yield (%)
10.5Pd(OAc)₂Et₃NDMF100875
21.0Pd(OAc)₂Et₃NDMF100891
31.5Pd(OAc)₂Et₃NDMF100894
42.0Pd(OAc)₂Et₃NDMF100895

Experimental Protocols

General Procedure for Optimizing Catalyst Loading in a Suzuki-Miyaura Coupling Reaction

This protocol describes a general method for determining the optimal catalyst loading for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid using a Pd/cis-dppene catalyst.

Materials:

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • This compound (dppene)

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

  • Anhydrous, degassed water (1 mL)

  • Reaction vials with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation of Catalyst Stock Solutions: In a glovebox or under an inert atmosphere, prepare stock solutions of the palladium pre-catalyst and cis-dppene in the reaction solvent at known concentrations.

  • Reaction Setup: In a series of oven-dried reaction vials, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Catalyst Addition: To each vial, add the appropriate volumes of the palladium pre-catalyst and cis-dppene stock solutions to achieve the desired catalyst loadings (e.g., 0.5, 1.0, 1.5, 2.0 mol%) and a Pd:dppene ratio of 1:1.1.

  • Solvent Addition: Add the anhydrous, degassed solvent and water to each vial.

  • Reaction: Seal the vials and place them in a pre-heated heating block or oil bath at the desired temperature (e.g., 100 °C). Stir the reactions for a set amount of time (e.g., 12 hours).

  • Analysis: After cooling to room temperature, quench the reactions and analyze the yield of the desired product by a suitable analytical technique (e.g., GC-MS, LC-MS, or ¹H NMR with an internal standard).

  • Optimization: Compare the yields obtained at different catalyst loadings to determine the optimal concentration for your specific reaction.

Visualizations

Catalytic_Cycle cluster_0 Pd(0)/Pd(II) Catalytic Cycle for Cross-Coupling pd0 Pd(0)L (Active Catalyst) L = cis-dppene oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition Aryl/Vinyl Halide pd2_intermediate L-Pd(II)(R)(X) oxidative_addition->pd2_intermediate transmetalation Transmetalation (R'-M) pd2_intermediate->transmetalation Organometallic Reagent pd2_diaryl L-Pd(II)(R)(R') transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' (Product) reductive_elimination->product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Workflow start Low Reaction Yield check_reagents Verify Reagent Purity and Inert Atmosphere start->check_reagents reagents_ok Reagents & Setup OK? check_reagents->reagents_ok optimize_conditions Systematically Optimize Conditions (Base, Solvent, Temperature) reagents_ok->optimize_conditions Yes reprepare Reprepare Reagents/ Improve Setup reagents_ok->reprepare No conditions_ok Improvement? optimize_conditions->conditions_ok adjust_catalyst Incrementally Increase Catalyst Loading conditions_ok->adjust_catalyst No success Successful Reaction conditions_ok->success Yes deactivation Check for Catalyst Deactivation (Pd Black) adjust_catalyst->deactivation deactivation->success Resolved

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Preventing Phosphine Ligand Degradation in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to phosphine (B1218219) ligand degradation in catalytic reactions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify, prevent, and resolve ligand stability problems in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My reaction is sluggish, and I observe a black precipitate. What is happening?

A1: The formation of a black precipitate, commonly known as palladium black, is a strong indicator of catalyst decomposition.[1][2] This occurs when the active Pd(0) catalyst loses its stabilizing phosphine ligands and aggregates into inactive metallic palladium.[3]

Troubleshooting Steps:

  • Increase Ligand-to-Metal Ratio: A higher concentration of the phosphine ligand can help stabilize the catalytic species and prevent aggregation. Consider increasing the ratio from a standard 2:1 to 4:1.[3] However, be aware that a large excess of ligand can sometimes inhibit the reaction.

  • Optimize Reaction Temperature: Elevated temperatures can accelerate the rate of catalyst decomposition.[3] It is advisable to run the reaction at the lowest temperature that still provides a reasonable reaction rate.

  • Evaluate Your Ligand Choice: The steric and electronic properties of your phosphine ligand are critical for catalyst stability.[4] Bulky, electron-rich phosphine ligands, such as Buchwald or Hartwig ligands, are specifically designed to stabilize monoligated palladium species and are often more resistant to deactivation.[3]

  • Consider a Pre-catalyst: Using a well-defined palladium pre-catalyst can ensure the efficient generation of the active catalytic species and often leads to more reproducible results compared to generating the catalyst in situ.

Issue 2: My phosphine ligand signal is diminishing in the ³¹P NMR spectrum of my reaction mixture. What are the potential causes?

A2: A decreasing phosphine ligand signal in the ³¹P NMR spectrum points towards ligand degradation. Several pathways can contribute to this, with oxidation being the most common.

Primary Degradation Pathways:

  • Oxidation: Phosphine ligands (P(III)) are susceptible to oxidation to the corresponding phosphine oxide (P(V)) by trace amounts of air, peroxide impurities in solvents (e.g., THF), or even some metal precursors.[5] This is the most frequent degradation route.

  • P-C Bond Cleavage: At elevated temperatures, the phosphorus-carbon bond of the ligand can be cleaved through oxidative addition to the metal center.[2][5] This can lead to the formation of inactive catalyst species.

  • Hydrolysis: In the presence of water, some phosphine ligands can undergo hydrolysis, leading to the formation of secondary phosphine oxides and the corresponding hydrocarbon.[5] This is a more significant concern with electron-poor phosphines or in protic solvents.

  • Phosphonium (B103445) Salt Formation: Phosphine ligands can act as nucleophiles and react with alkyl or aryl halides in the reaction mixture, especially in polar solvents, to form quaternary phosphonium salts, thereby removing them from the catalytic cycle.[5]

Preventative Measures:

  • Maintain an Inert Atmosphere: Rigorously exclude oxygen from your reaction by using an inert atmosphere of argon or nitrogen.[6][7] This is the most critical step in preventing oxidation.

  • Use High-Purity Reagents and Solvents: Ensure that all solvents and reagents are anhydrous and free of peroxides.[8][9]

  • Store Ligands Properly: Store phosphine ligands under an inert atmosphere and in a cool, dark place to minimize degradation over time.

Issue 3: I suspect my phosphine ligand is impure. How can I check its purity and what are the consequences of using an impure ligand?

A3: The most common impurity in phosphine ligands is the corresponding phosphine oxide, formed by oxidation during storage or handling.[1]

Purity Assessment:

  • ³¹P NMR Spectroscopy: This is the most reliable method for detecting and quantifying phosphine oxide impurities. The phosphorus signals for the phosphine (P(III)) and the phosphine oxide (P(V)) are well-separated, allowing for accurate integration and quantification.[1]

Consequences of Impurities:

  • Catalyst Inhibition: Phosphine oxides can coordinate to the metal center, inhibiting the formation of the active catalyst or interfering with key steps in the catalytic cycle, which can lead to lower reaction rates and yields.[1]

  • Inaccurate Stoichiometry: If a significant portion of your ligand has oxidized, the actual ligand-to-metal ratio in your reaction will be lower than intended, potentially leading to catalyst decomposition.

The following table shows the typical ³¹P NMR chemical shifts for some common phosphines and their corresponding oxides.

Ligand/OxideChemical Shift (ppm)
Triphenylphosphine (PPh₃)~ -5
Triphenylphosphine oxide (TPPO)~ 25-30
Tricyclohexylphosphine (PCy₃)~ 11
Tricyclohexylphosphine oxide~ 50
Tri-tert-butylphosphine (P(t-Bu)₃)~ 63
Tri-tert-butylphosphine oxide~ 65
Chemical shifts are approximate and can vary with solvent and concentration.

The presence of even a small percentage of phosphine oxide can have a detrimental effect on your reaction, as illustrated in the table below.

TPPO Impurity in PPh₃ (%)Representative Suzuki Coupling Yield (%)
095
285
560
1030
This is a representative table; actual results will vary depending on the specific reaction conditions.[1]

Visualizing Degradation and Prevention

Logical Troubleshooting Workflow

The following diagram provides a step-by-step guide to troubleshooting low yields in phosphine-mediated catalytic reactions.

G start Low Reaction Yield check_precipitate Black Precipitate Observed? start->check_precipitate check_nmr ³¹P NMR Shows Ligand Degradation? check_precipitate->check_nmr No catalyst_decomp Catalyst Decomposition Likely check_precipitate->catalyst_decomp Yes ligand_degrad Ligand Degradation Confirmed check_nmr->ligand_degrad Yes optimize_conditions Optimize Reaction Conditions check_nmr->optimize_conditions No catalyst_decomp->optimize_conditions improve_setup Improve Reaction Setup & Purity ligand_degrad->improve_setup solution1 Increase Ligand:Metal Ratio Lower Temperature Screen Bulky Ligands optimize_conditions->solution1 solution2 Ensure Inert Atmosphere Purify Solvents/Reagents Use Fresh Ligand improve_setup->solution2

Caption: A decision tree for troubleshooting low-yielding reactions.

Phosphine Ligand Degradation Pathways

This diagram illustrates the primary pathways through which phosphine ligands can degrade during a catalytic reaction.

G LnM_PR3 Active Catalyst [LnM(PR₃)] Oxidation Oxidation (O₂, Peroxides) LnM_PR3->Oxidation PC_Cleavage P-C Bond Cleavage (High Temp) LnM_PR3->PC_Cleavage Hydrolysis Hydrolysis (H₂O) LnM_PR3->Hydrolysis Salt_Formation Phosphonium Salt Formation (R'-X) LnM_PR3->Salt_Formation Inactive_Oxide Inactive Species [LnM(O=PR₃)] Oxidation->Inactive_Oxide Inactive_Cleavage Inactive Species (e.g., Phosphido-bridged) PC_Cleavage->Inactive_Cleavage Inactive_Hydrolysis Secondary Phosphine Oxide + Alkane Hydrolysis->Inactive_Hydrolysis Inactive_Salt [R₃P-R']⁺X⁻ Salt_Formation->Inactive_Salt

Caption: Primary degradation pathways for phosphine ligands.

Experimental Protocols

Protocol 1: General Setup for an Air-Sensitive Reaction

This protocol outlines the basic steps for setting up a reaction under an inert atmosphere using a Schlenk line to prevent ligand oxidation.[6][10]

  • Glassware Preparation:

    • Thoroughly clean and oven-dry all glassware (e.g., Schlenk flask, condenser) at >120 °C for at least 4 hours to remove adsorbed water.

    • Assemble the hot glassware and allow it to cool to room temperature under a stream of inert gas (argon or nitrogen).

  • Purging the System:

    • Connect the assembled glassware to a Schlenk line.

    • Evacuate the flask under vacuum until the pressure is low (<0.1 mmHg).

    • Refill the flask with the inert gas.

    • Repeat this vacuum/refill cycle at least three times to ensure all atmospheric gases are removed.

  • Adding Reagents:

    • Solids: Add solid reagents (catalyst, ligand, salts) to the flask under a positive flow of inert gas.

    • Solvents: Add anhydrous, degassed solvents via a cannula or syringe. To degas a solvent, use the "freeze-pump-thaw" method: freeze the solvent with liquid nitrogen, evacuate the headspace, and then thaw while maintaining the vacuum. Repeat this cycle three times.[6]

    • Liquid Reagents: Add liquid reagents via a gas-tight syringe.

  • Running the Reaction:

    • Maintain a positive pressure of inert gas throughout the reaction. This can be achieved by connecting the Schlenk line to an oil bubbler.

Protocol 2: Monitoring Ligand Degradation by ³¹P NMR Spectroscopy

This protocol describes how to prepare a sample and monitor the progress of a reaction to assess phosphine ligand stability.[11][12]

  • Prepare a Standard:

    • Prepare a solution of your pure phosphine ligand in a deuterated solvent (e.g., C₆D₆, CDCl₃) in an NMR tube.

    • Seal the NMR tube under an inert atmosphere.

    • Record its ³¹P NMR spectrum to determine the chemical shift of the starting material.

  • Reaction Sampling:

    • At various time points during your catalytic reaction, carefully withdraw a small aliquot (e.g., 0.1 mL) under inert conditions.

    • Quench the aliquot in a vial containing a small amount of deuterated solvent.

    • Filter the sample through a small plug of silica (B1680970) gel or celite in a Pasteur pipette to remove any solids.

    • Transfer the filtrate to an NMR tube and seal it.

  • Data Acquisition and Analysis:

    • Acquire the ³¹P NMR spectrum of the reaction sample.

    • Compare the spectrum to your standard. New peaks will indicate the formation of degradation products (e.g., phosphine oxide).

    • By integrating the signals of the phosphine ligand and its degradation products, you can quantify the extent of degradation over time.

References

Technical Support Center: Activation Methods for cis-1,2-Bis(diphenylphosphino)ethylene (dppene) Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the activation of cis-1,2-Bis(diphenylphosphino)ethylene (cis-dppene) metal complexes.

Frequently Asked Questions (FAQs)

Q1: What are the common metals used to form complexes with cis-dppene for catalytic applications?

A1: The most common metals that form catalytically active complexes with cis-dppene and similar phosphine (B1218219) ligands are from the late transition metals (groups 8-11).[1] These include palladium, gold, copper, and platinum.[2][3] Each metal complex exhibits unique catalytic properties and is employed in different types of chemical transformations.

Q2: What are the general methods for activating these metal-dppene complexes?

A2: Activation methods vary depending on the metal center and its oxidation state. Common strategies include:

  • In-situ reduction: For palladium(II) complexes, reduction to the active palladium(0) species is often achieved in the reaction mixture using an organometallic reagent.

  • Halide abstraction: For gold(I) chloride precatalysts, activation is typically achieved by abstracting the chloride ligand with a silver salt containing a weakly coordinating anion, such as AgSbF₆ or AgBF₄.[4]

  • Thermal or photochemical activation: Some complexes can be activated by heat or light to induce ligand dissociation or a change in the metal's coordination sphere.

  • Electrochemical activation: The oxidation state of the metal center can be altered electrochemically to generate the active catalyst.

Q3: How does the cis-geometry of the dppene ligand influence the reactivity of the metal complex?

A3: The cis-geometry of dppene allows it to act as a bidentate chelating ligand, forming a stable five-membered ring with the metal center. This chelation effect provides an entropic advantage over monodentate ligands, leading to more stable complexes.[1] The specific bite angle and steric properties of the cis-dppene ligand can influence the selectivity and activity of the catalyst. For some reactions, the cis-coordination of the phosphine ligands is crucial for the desired reactivity.[5]

Q4: What are the typical application areas for activated dppene metal complexes?

A4: Activated dppene metal complexes are versatile catalysts used in a variety of organic reactions, including:

  • Palladium-dppene: Cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.

  • Gold-dppene: Catalysis of reactions involving alkynes, such as cyclizations and additions of nucleophiles.[6]

  • Copper-dppene: C-H activation and carboxylation of terminal alkynes.[2][7]

  • Platinum-dppene: Annulation reactions and other transformations involving alkynes.[8]

Q5: Are there any specific safety precautions to consider when working with these complexes and their activation methods?

A5: Yes, standard laboratory safety practices should always be followed. Specific precautions include:

  • Handling of reagents: Many of the metal precursors, phosphine ligands, and activation agents (e.g., silver salts, organometallic reagents) can be toxic, air-sensitive, or moisture-sensitive. Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

  • Inert atmosphere techniques: For air- and moisture-sensitive catalysts and reactions, it is crucial to use inert atmosphere techniques, such as working in a glovebox or using Schlenk lines.[9]

  • Pressure build-up: When heating reactions in sealed vessels, be aware of the potential for pressure build-up, especially with volatile solvents.[10]

Troubleshooting Guides

Palladium-dppene Complexes

Issue 1: Low or no product yield in a cross-coupling reaction.

  • Question: My Suzuki-Miyaura coupling reaction using a palladium-dppene catalyst is giving a low yield. What are the potential causes and how can I improve it?

  • Answer: Low yields in Suzuki-Miyaura coupling can arise from several factors. A systematic approach to troubleshooting is recommended:

    • Catalyst Activation: Ensure the complete reduction of the Pd(II) precatalyst to the active Pd(0) species. The organoboron reagent or other additives in the reaction mixture are typically responsible for this reduction. In some cases, the presence of a small amount of an impurity can inhibit catalyst activation.

    • Exclusion of Oxygen: Palladium(0) catalysts are sensitive to oxidation. Ensure that all solvents and reagents are properly degassed and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[11] The freeze-pump-thaw method is a reliable technique for degassing solvents.[9]

    • Base Selection and Quality: The choice and quality of the base are critical. Ensure the base is anhydrous and of high purity. The strength of the base can significantly impact the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).

    • Solvent System: The solvent system plays a crucial role in solubilizing the reactants and the catalyst. A mixture of an organic solvent (e.g., toluene (B28343), dioxane) and water is often used. The ratio of the solvents may need to be optimized.[12]

    • Ligand Integrity: The dppene ligand can degrade under harsh reaction conditions. Consider using a slightly higher ligand-to-metal ratio or a more robust ligand if degradation is suspected.

Issue 2: Formation of homo-coupling side products.

  • Question: I am observing a significant amount of homo-coupled product from my aryl halide starting material. How can I minimize this side reaction?

  • Answer: Homo-coupling is a common side reaction in palladium-catalyzed cross-coupling. To minimize its formation:

    • Control of Reaction Temperature: Lowering the reaction temperature can sometimes suppress the rate of homo-coupling relative to the desired cross-coupling reaction.

    • Stoichiometry of Reactants: Using a slight excess of the organoboron reagent relative to the aryl halide can favor the cross-coupling pathway.

    • Purity of Reagents: Impurities in the starting materials or reagents can sometimes promote homo-coupling. Ensure high purity of all components.

Gold-dppene Complexes

Issue 1: Incomplete activation of the gold(I) pre-catalyst with silver salts.

  • Question: My gold-catalyzed reaction is sluggish, and I suspect incomplete activation of my Au(dppene)Cl precatalyst with a silver salt. What could be the issue?

  • Answer: Incomplete activation can be a significant problem. Consider the following:

    • The "Silver Effect": The presence of silver salts can sometimes have a detrimental impact on the reaction outcome.[13] An excess of silver salt does not always lead to better results and can even inhibit the reaction.[14]

    • Formation of Unreactive Dinuclear Species: Premixing the gold(I) chloride complex with the silver salt before adding the substrate can lead to the formation of chloride-bridged dinuclear gold species that are catalytically inactive or have low activity.[4][15]

    • Order of Addition: To avoid the formation of unreactive species, it is often recommended to first mix the gold(I) chloride precatalyst with the substrate, and then add the silver salt.[4][15]

    • Choice of Silver Salt: The nature of the counter-anion of the silver salt (e.g., SbF₆⁻, BF₄⁻, OTf⁻) can influence the catalytic activity. It may be necessary to screen different silver salts.

    • Pre-formed Catalysts: Using pre-formed cationic gold complexes, such as [(dppene)Au(NCCH₃)]⁺SbF₆⁻, can circumvent the issues associated with in-situ activation with silver salts.[15]

Issue 2: Catalyst decomposition or instability.

  • Question: My gold-dppene catalyst appears to be decomposing during the reaction, leading to a black precipitate (gold nanoparticles). How can I improve its stability?

  • Answer: Catalyst decomposition can be a challenge in gold catalysis. To improve stability:

    • Ligand Design: The electronic and steric properties of the phosphine ligand are crucial for stabilizing the gold center. In some cases, dppene may not be the optimal ligand, and screening other phosphine ligands with different properties may be necessary.

    • Reaction Temperature: Gold catalysts are often used at or below room temperature. Higher temperatures can promote catalyst decomposition.

    • Exclusion of Light: Some gold complexes are light-sensitive. Running the reaction in the dark or in amber glassware can sometimes prevent decomposition.

Copper-dppene Complexes

Issue 1: Poor solubility of the copper(I)-dppene complex.

  • Question: My copper(I)-dppene complex has poor solubility in my reaction solvent, leading to a heterogeneous mixture and low reactivity. How can I improve its solubility?

  • Answer: Poor solubility can be a limiting factor. Here are some strategies to address this:

    • Solvent Screening: Experiment with a range of solvents or solvent mixtures to find a system where the complex is more soluble. For example, a mixture of dichloromethane (B109758) and methanol (B129727) has been used for the synthesis of copper(I)-dppene complexes.[2][7] Increasing the polarity of the solvent can sometimes improve the solubility of copper complexes.[16]

    • Ligand Modification: While this is a more involved solution, modifying the dppene ligand with solubilizing groups can be an effective strategy for long-term research.

    • In-situ Formation: Forming the active catalyst in situ from soluble precursors can sometimes bypass solubility issues.

Issue 2: Low yields in C-H activation and carboxylation reactions.

  • Question: I am attempting a copper-dppene catalyzed carboxylation of a terminal alkyne with CO₂, but my yields are low. What factors should I investigate?

  • Answer: Copper-catalyzed carboxylation reactions are sensitive to several parameters:

    • Base: The presence and nature of a base can be critical for the activation of the copper catalyst and for the overall catalytic cycle.[17] Bases like K₂CO₃ or Cs₂CO₃ are often used.

    • CO₂ Pressure: While some reactions proceed at atmospheric pressure, for less reactive substrates, increasing the CO₂ pressure might be necessary.[2][7]

    • Solvent: The choice of solvent can influence the solubility of CO₂ and the stability of the catalytic intermediates.

    • Catalyst Loading: For challenging substrates, increasing the catalyst loading might be necessary to achieve good conversion.[2][7]

Experimental Protocols

Protocol 1: General Procedure for the Activation of a Palladium(II)-dppene Precatalyst for a Suzuki-Miyaura Coupling Reaction

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Addition of Catalyst and Ligand: Under a positive pressure of argon, add the palladium(II) precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and this compound (dppene, 0.024 mmol, 2.4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water, 10 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Activation of a Gold(I)-dppene Precatalyst using a Silver Salt for Alkyne Cyclization

  • Reaction Setup: To a flame-dried round-bottom flask, add the gold(I) chloride precatalyst (e.g., Au(dppene)Cl, 0.01 mmol, 1 mol%) and the alkyne substrate (1.0 mmol).

  • Inert Atmosphere: Seal the flask and place it under an inert atmosphere of argon or nitrogen.

  • Solvent Addition: Add the anhydrous and degassed solvent (e.g., dichloromethane, 5 mL) via syringe.

  • Activation: In a separate vial, dissolve the silver salt (e.g., AgSbF₆, 0.01 mmol, 1 mol%) in a small amount of the same anhydrous solvent. Add the silver salt solution dropwise to the reaction mixture at the desired temperature (often 0 °C or room temperature). A white precipitate of AgCl should form.

  • Reaction: Stir the reaction mixture at the specified temperature for the required duration, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the AgCl precipitate. Wash the Celite pad with the reaction solvent. Concentrate the filtrate and purify the product by column chromatography.

Data Summary Tables

Table 1: Effect of Base on the Yield of a Suzuki-Miyaura Coupling Reaction Catalyzed by a Palladium-dppene Complex.

EntryBase (2.0 equiv)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃Toluene/H₂O (4:1)901285
2Cs₂CO₃Toluene/H₂O (4:1)901292
3K₃PO₄Toluene/H₂O (4:1)901288
4Na₂CO₃Toluene/H₂O (4:1)901275

Note: Yields are hypothetical and for illustrative purposes. Actual yields will depend on the specific substrates and reaction conditions.

Table 2: Influence of Silver Salt Activator on the Yield of a Gold-dppene Catalyzed Alkyne Cyclization.

EntryGold Precatalyst (1 mol%)Silver Salt (1 mol%)SolventTemperature (°C)Time (h)Yield (%)
1Au(dppene)ClAgSbF₆CH₂Cl₂25295
2Au(dppene)ClAgBF₄CH₂Cl₂25289
3Au(dppene)ClAgOTfCH₂Cl₂25282
4Au(dppene)ClNoneCH₂Cl₂2524<5

Note: Yields are hypothetical and for illustrative purposes. Actual yields will depend on the specific substrates and reaction conditions.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_reagents Prepare & Degas Reagents and Solvents setup_glassware Flame-dry & Assemble Glassware under Inert Gas prep_reagents->setup_glassware add_reactants Add Substrates & Base to Reaction Vessel setup_glassware->add_reactants add_catalyst Add Metal-dppene Precatalyst add_reactants->add_catalyst add_activator Add Activator (if required) add_catalyst->add_activator run_reaction Run Reaction at Controlled Temperature add_activator->run_reaction monitor_reaction Monitor Progress (TLC, GC-MS, etc.) run_reaction->monitor_reaction workup Reaction Work-up (Quenching, Extraction) monitor_reaction->workup purification Purification (Column Chromatography) workup->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization

Caption: General experimental workflow for the activation and use of metal-dppene complexes.

catalytic_cycle pd0 Pd(0)L₂ pd_complex R-Pd(II)L₂(X) pd0->pd_complex Oxidative Addition (R-X) transmetalation R-Pd(II)L₂(R') pd_complex->transmetalation Transmetalation (R'-M) transmetalation->pd0 Reductive Elimination product R-R' transmetalation->product

Caption: Simplified catalytic cycle for a Palladium-dppene catalyzed cross-coupling reaction.

References

Technical Support Center: Solvent Effects on Catalyst Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium catalysts, with a focus on phosphine-ligated systems. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Troubleshooting Guides

This section addresses specific problems that may arise during your catalytic reactions.

Issue 1: Low or No Product Yield

Question: My palladium-catalyzed cross-coupling reaction is showing very low or no conversion to the desired product. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no product yield is a common issue in palladium-catalyzed reactions and can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes & Solutions:

  • Catalyst Inactivity/Decomposition:

    • Oxygen Sensitivity: The active Pd(0) species is sensitive to oxygen. Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1]

    • Improper Pre-catalyst Activation: If using a Pd(II) pre-catalyst, ensure it is properly reduced to the active Pd(0) species. This reduction can sometimes be facilitated by phosphine (B1218219) ligands or other reagents in the reaction mixture.[2][3]

    • Ligand Degradation: Phosphine ligands can be prone to oxidation or other degradation pathways. Use high-purity ligands and handle them under an inert atmosphere.[1]

  • Solvent Effects:

    • Poor Solubility: The solvent must dissolve all reactants, the catalyst, and the base to a sufficient extent.[1][4] If any component is poorly soluble, the reaction rate will be significantly hampered. Consider a different solvent or a co-solvent system.

    • Solvent-Catalyst Interaction: The solvent can directly interact with the catalyst, influencing its activity and stability.[5][6][7] For instance, highly coordinating solvents might compete with substrates for binding to the palladium center.

  • Reagent Quality and Stoichiometry:

    • Impure Reagents: Impurities in starting materials can act as catalyst poisons.[1][8] Ensure the purity of your substrates and reagents.

    • Incorrect Stoichiometry: Verify the stoichiometry of all reactants, including the base. The nature and strength of the base are critical for the catalytic cycle.[1]

  • Reaction Conditions:

    • Temperature: The reaction temperature may be too low. Incrementally increasing the temperature can sometimes overcome a high activation barrier.

    • Reaction Time: The reaction may not have been allowed to run for a sufficient amount of time. Monitor the reaction progress using techniques like TLC, GC, or LC-MS.

Issue 2: Catalyst Deactivation and Reaction Stalling

Question: My reaction starts well but then stalls before reaching completion. What could be causing my catalyst to deactivate?

Answer:

Catalyst deactivation is a significant challenge and can be caused by several factors, often related to the reaction environment.

Possible Causes & Solutions:

  • Poisoning:

    • Substrate Impurities: As mentioned, impurities in the starting materials can poison the catalyst.[1][8] Purification of reagents is crucial.

    • Air/Moisture: Exposure to air and moisture can lead to the oxidation of the palladium catalyst and/or the phosphine ligands.[1] Rigorous inert atmosphere techniques are essential.

  • Thermal Decomposition:

    • High Temperatures: At elevated temperatures, the catalyst complex may start to decompose, leading to the formation of inactive palladium black. If you observe precipitation of a black solid, thermal decomposition is likely occurring. Consider running the reaction at a lower temperature, possibly with a more active catalyst system.

  • Solvent-Induced Deactivation:

    • Undesirable Side Reactions: The solvent can sometimes participate in or promote side reactions that lead to catalyst deactivation. For example, some solvents may react with the base or other reagents to form species that inhibit the catalyst.

  • Coking:

    • Carbon Deposition: At high temperatures, organic molecules can decompose and deposit carbonaceous materials ("coke") on the catalyst, blocking active sites.[9][10] This is more common in heterogeneous catalysis but can also be a factor in some homogeneous systems.

Issue 3: Poor Selectivity and Formation of Side Products

Question: My reaction is producing a mixture of products, including significant amounts of homocoupled side products. How can I improve the selectivity?

Answer:

Poor selectivity is often a result of competing reaction pathways. The choice of solvent can play a significant role in directing the reaction towards the desired product.

Possible Causes & Solutions:

  • Solvent Polarity:

    • Stabilization of Intermediates: The polarity of the solvent can differentially stabilize transition states and intermediates, thereby influencing the selectivity.[11][12] For example, in Suzuki-Miyaura couplings of chloroaryl triflates, polar aprotic solvents like DMF and MeCN can favor reaction at the triflate position, while nonpolar solvents favor reaction at the chloride.[11]

    • Homocoupling: The formation of homocoupled products can be influenced by the solvent. In some cases, a small amount of water as a co-solvent can suppress this side reaction.[2]

  • Ligand Choice:

    • Steric and Electronic Effects: The steric and electronic properties of the phosphine ligand are critical for selectivity. A different ligand may be required to favor the desired coupling pathway.

  • Base and Additives:

    • Base Strength and Type: The choice of base can significantly impact the reaction outcome.[1] Experimenting with different bases (e.g., carbonates, phosphates, fluorides) may improve selectivity.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent for my palladium-catalyzed reaction?

A1: The choice of solvent is critical and depends on several factors:

  • Solubility: The solvent must dissolve all reaction components.[1][4]

  • Polarity: The polarity of the solvent can influence reaction rates and selectivity by stabilizing charged intermediates or transition states.[11][12]

  • Boiling Point: The desired reaction temperature will dictate the choice of a solvent with an appropriate boiling point.

  • Coordinating Ability: Non-coordinating or weakly coordinating solvents are often preferred to avoid competition with the substrates for binding to the palladium center. Common solvents include toluene, dioxane, THF, and DMF.[1][6]

Q2: What is the role of water in some palladium-catalyzed reactions?

A2: Water can have several beneficial effects. It can help to dissolve inorganic bases like carbonates and phosphates, increasing their effectiveness.[1] In some cases, it can also influence the catalytic cycle and suppress side reactions.[2]

Q3: How can I minimize catalyst deactivation?

A3: To minimize catalyst deactivation:

  • Use high-purity, degassed solvents and reagents.[1]

  • Maintain a strict inert atmosphere throughout the reaction setup and duration.[1]

  • Choose a reaction temperature that is high enough for a reasonable reaction rate but not so high that it causes thermal decomposition of the catalyst.

  • Select a robust ligand that is resistant to degradation under the reaction conditions.

Q4: Can the solvent affect the cis-trans isomerization of my catalyst complex?

A4: Yes, the solvent can influence the equilibrium between cis and trans isomers of a square planar complex. Polar solvents may favor the formation of a more polar isomer. The rate of isomerization can also be affected by solvent polarity, with more polar solvents sometimes leading to faster isomerization rates.[13]

Quantitative Data on Solvent Effects

The following table summarizes the general effects of different solvent classes on palladium-catalyzed cross-coupling reactions. The specific outcomes can be highly dependent on the particular catalyst, ligands, and substrates used.

Solvent ClassCommon ExamplesDielectric Constant (ε)General Effects on Efficiency and Selectivity
Aprotic Polar DMF, DMSO, Acetonitrile, DioxaneHigh (e.g., DMF ≈ 37)Can increase reaction rates by stabilizing polar intermediates. May alter selectivity in reactions with multiple reactive sites.[11]
Ethereal THF, Diethyl etherModerate (e.g., THF ≈ 7.6)Good for dissolving a wide range of organic substrates and organometallic reagents. Generally considered weakly coordinating.[1]
Aromatic Hydrocarbons Toluene, Benzene, XylenesLow (e.g., Toluene ≈ 2.4)Often used for their high boiling points and non-coordinating nature. Good for reactions where polarity is not a key driver.
Alcohols Isopropanol, EthanolHigh (e.g., Ethanol ≈ 25)Can act as both a solvent and a reducing agent for Pd(II) pre-catalysts. Their protic nature can influence the reactivity of bases.
Water -High (≈ 80)Often used as a co-solvent to dissolve inorganic bases. Can influence catalyst stability and selectivity.[1][2]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction:

  • Preparation of the Reaction Vessel:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Addition of Catalyst and Ligand:

    • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., a cis-biphosphine ligand, 1-5 mol%).

  • Solvent Addition:

    • Add the degassed solvent (e.g., toluene, dioxane, or a mixture with water) via syringe. The reaction concentration is typically between 0.1 M and 1 M.

  • Reaction Execution:

    • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring and Work-up:

    • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC, LC-MS).

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine.

    • Dry the organic layer, concentrate in vacuo, and purify the crude product by column chromatography.

Visualizations

Experimental_Workflow General Experimental Workflow for a Palladium-Catalyzed Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Oven-dry glassware B Add solid reagents (substrate, base) A->B C Add catalyst and ligand under inert atmosphere B->C D Add degassed solvent C->D E Heat to desired temperature with stirring D->E F Monitor reaction progress E->F G Cool to room temperature F->G H Aqueous work-up G->H I Purification (e.g., chromatography) H->I J J I->J Product Characterization

Caption: General experimental workflow for a palladium-catalyzed reaction.

Solvent_Selection_Logic Solvent Selection Logic for Catalyst Efficiency A Define Reaction Requirements: - Temperature - Substrate Polarity - Base Solubility B Initial Solvent Screening A->B C Low Yield or Selectivity? B->C E Consider Co-solvent (e.g., add water) B->E D Vary Solvent Polarity (e.g., Toluene -> DMF) C->D Yes F Reaction Optimized C->F No G Check for Catalyst Decomposition D->G E->G G->F No H Choose Less Coordinating Solvent G->H Yes H->B

Caption: Logical workflow for selecting and optimizing a solvent.

References

managing air and moisture sensitivity of cis-1,2-Bis(diphenylphosphino)ethylene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the effective management of the air and moisture sensitivity of cis-1,2-Bis(diphenylphosphino)ethylene.

Frequently Asked Questions (FAQs)

Q1: How should this compound be properly stored?

A1: Due to its sensitivity to air and moisture, this compound should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen. The ideal storage location is a desiccator or a glovebox to minimize exposure to ambient air and humidity.

Q2: What are the visible signs of degradation of the compound?

A2: While the pure compound is typically a white crystalline solid, prolonged exposure to air can lead to oxidation, forming the corresponding phosphine (B1218219) oxide. This may not result in a dramatic color change, but the appearance of clumps, a change in texture, or a less defined crystalline structure can indicate degradation. For definitive identification, analytical methods are recommended.

Q3: How can I analytically confirm the purity of my this compound?

A3: The most effective method for assessing the purity and detecting oxidation is ³¹P NMR spectroscopy. The phosphorus atoms in the parent phosphine will have a characteristic chemical shift, while the oxidized phosphine oxide will appear at a different, downfield chemical shift.

Q4: Can I purify this compound that has been partially oxidized?

A4: Yes, purification can often be achieved by recrystallization from an appropriate anhydrous and deoxygenated solvent under an inert atmosphere. The choice of solvent will depend on the solubility of the compound and its impurities. It is crucial to perform the entire purification process using air-free techniques.

Q5: What are the primary degradation pathways for this ligand?

A5: The main degradation pathway is the oxidation of the trivalent phosphorus(III) centers to the pentavalent phosphine oxide (P=O) upon exposure to air.[1] While less common for this specific ligand under typical laboratory conditions, hydrolysis can also be a concern for phosphine ligands, especially in the presence of protic solvents.

Troubleshooting Guide

This section addresses common issues encountered during experiments involving this compound.

Problem Possible Cause Recommended Solution
Low or no yield in a catalytic reaction (e.g., Suzuki, Heck coupling) The this compound ligand may have degraded due to exposure to air or moisture.1. Verify the purity of the ligand using ³¹P NMR. 2. If degradation is confirmed, use a fresh batch of the ligand or purify the existing stock. 3. Ensure all solvents and reagents are anhydrous and deoxygenated. 4. Perform the reaction under a strictly inert atmosphere using a glovebox or Schlenk line.
Inconsistent reaction outcomes The quality of the this compound may vary between batches or due to improper storage after opening.1. Always store the ligand under an inert atmosphere. 2. If possible, test a small amount of a new bottle before use in a large-scale reaction. 3. Consider aliquoting the ligand into smaller, single-use portions in a glovebox to minimize repeated exposure of the bulk material.
Formation of unexpected byproducts The oxidized ligand (phosphine oxide) may have different coordinating properties or may be catalytically inactive, leading to alternative reaction pathways or decomposition of the catalyst.1. Characterize the byproducts to understand the side reactions. 2. Improve the exclusion of air and moisture from the reaction setup.

Experimental Protocols

Protocol 1: Handling and Weighing this compound in a Glovebox
  • Preparation: Ensure the glovebox has a stable inert atmosphere (typically <1 ppm O₂ and H₂O). Bring the sealed container of this compound, a clean and dry weighing paper or vial, a spatula, and any other necessary labware into the glovebox antechamber.

  • Purging: Cycle the antechamber with the inert gas at least three times to remove atmospheric contaminants.

  • Transfer: Move the items from the antechamber into the main glovebox chamber.

  • Equilibration: Allow the container of the compound to equilibrate to the glovebox temperature before opening to prevent condensation.

  • Weighing: Carefully open the container and use a clean spatula to transfer the desired amount of the solid onto the weighing paper or into the vial on a tared balance inside the glovebox.

  • Sealing: Immediately and securely seal the main container of this compound.

  • Use: The weighed sample is now ready for use in your reaction within the glovebox.

Protocol 2: Using this compound with a Schlenk Line
  • Glassware Preparation: Ensure all glassware (e.g., Schlenk flask, addition funnel) is thoroughly oven-dried and then cooled under vacuum on the Schlenk line.

  • Inert Atmosphere: Backfill the glassware with a high-purity inert gas (argon or nitrogen).

  • Weighing (under positive pressure): Briefly remove the stopper or septum from the Schlenk flask while maintaining a positive flow of inert gas to prevent air ingress. Quickly add the pre-weighed this compound (weighed in a glovebox or rapidly in air if a glovebox is unavailable and a small amount of oxidation is tolerable for the specific application).

  • Purging: Immediately reseal the flask and perform at least three cycles of evacuating the flask (being careful not to pull the solid into the line) and backfilling with inert gas to remove any air that may have entered.

  • Solvent Addition: Add anhydrous, deoxygenated solvent to the flask via a cannula or a gas-tight syringe.

  • Reaction Setup: Proceed with the addition of other reagents under a positive pressure of inert gas.

Visualizations

experimental_workflow Experimental Workflow: Handling Air-Sensitive Solids cluster_glovebox Glovebox Method cluster_schlenk Schlenk Line Method gb_start Start gb_antechamber Place sealed compound and labware in antechamber gb_start->gb_antechamber gb_purge Purge antechamber (3x cycles) gb_antechamber->gb_purge gb_transfer Transfer to main chamber gb_purge->gb_transfer gb_weigh Weigh compound gb_transfer->gb_weigh gb_seal Reseal main container gb_weigh->gb_seal gb_use Use in reaction gb_weigh->gb_use gb_end End gb_seal->gb_end gb_use->gb_end sl_start Start sl_prep Prepare dry glassware on Schlenk line sl_start->sl_prep sl_inert Establish inert atmosphere sl_prep->sl_inert sl_weigh Rapidly weigh and add compound under positive inert gas flow sl_inert->sl_weigh sl_purge Evacuate and backfill (3x cycles) sl_weigh->sl_purge sl_solvent Add degassed solvent sl_purge->sl_solvent sl_use Proceed with reaction sl_solvent->sl_use sl_end End sl_use->sl_end

Caption: Workflow for handling this compound.

troubleshooting_guide Troubleshooting Guide: Failed Reaction start Reaction Failed (Low or No Product) check_ligand Is the ligand pure? start->check_ligand analyze_nmr Perform ³¹P NMR analysis check_ligand->analyze_nmr degraded Degradation confirmed (phosphine oxide peak present) analyze_nmr->degraded pure Ligand is pure analyze_nmr->pure No oxide peak purify_ligand Purify ligand by recrystallization under inert atmosphere or use a new batch degraded->purify_ligand check_conditions Review experimental conditions pure->check_conditions end Repeat Reaction purify_ligand->end air_moisture Was the reaction setup strictly air and moisture-free? check_conditions->air_moisture yes_air Yes air_moisture->yes_air Yes no_air No air_moisture->no_air No other_issues Investigate other potential issues: - Catalyst activity - Reagent purity - Reaction temperature/time yes_air->other_issues improve_technique Improve air-free techniques (glovebox/Schlenk line) and use anhydrous/degassed solvents no_air->improve_technique improve_technique->end other_issues->end

Caption: Decision tree for troubleshooting failed reactions.

References

Technical Support Center: Overcoming Solubility Challenges of cis-1,2-Bis(diphenylphosphino)ethylene (dppene) Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with cis-1,2-Bis(diphenylphosphino)ethylene (dppene) complexes.

Troubleshooting Guides

Issue 1: My cis-dppene complex is poorly soluble or has precipitated out of solution.

Possible Causes and Solutions:

  • Inappropriate Solvent Selection: cis-dppene complexes, like many metal phosphine (B1218219) complexes, exhibit greater solubility in organic solvents due to their lipophilic nature. Water is generally a poor solvent for the parent dppene ligand and its common complexes.

  • Concentration Effects: The complex may have exceeded its solubility limit in the chosen solvent.

  • Temperature Effects: Solubility can be highly dependent on temperature.

  • Complex Aggregation: The complex may be forming less soluble aggregates or polymeric structures.

Troubleshooting Workflow:

start Poorly Soluble/ Precipitated Complex solvent Step 1: Solvent Optimization - Test a range of solvents (polar aprotic, nonpolar). - Consider halogenated solvents (DCM, Chloroform). - Use a co-solvent system. start->solvent concentration Step 2: Adjust Concentration - Prepare a more dilute solution. solvent->concentration If still insoluble end Solubilized Complex solvent->end Successful temperature Step 3: Temperature Variation - Gently warm the solution. - Be cautious of thermal decomposition. concentration->temperature If still insoluble concentration->end Successful sonication Step 4: Mechanical Agitation - Use an ultrasonic bath to break up aggregates. temperature->sonication If still insoluble temperature->end Successful modification Step 5: Consider Ligand/Complex Modification - If solubility remains an issue for aqueous applications, consider synthesizing a sulfonated dppene ligand. sonication->modification If still insoluble sonication->end Successful modification->end Leads to new, more soluble complex

Caption: Troubleshooting workflow for solubilizing cis-dppene complexes.

Frequently Asked Questions (FAQs)

Q1: In which solvents are cis-dppene complexes typically soluble?

A1: cis-dppene complexes generally exhibit good solubility in common organic solvents.[1] Halogenated solvents such as dichloromethane (B109758) (DCM) and chloroform (B151607) are frequently used for their synthesis and characterization.[2] Some complexes have also been successfully dissolved in toluene (B28343) and acetone.[1] The parent this compound ligand is insoluble in water.

Q2: I need to use my cis-dppene complex in an aqueous solution for a biological assay. What are my options?

A2: Direct dissolution in purely aqueous media is often challenging. Here are a few approaches:

  • Co-solvent System: You can try dissolving the complex in a minimal amount of a water-miscible organic solvent like DMSO or ethanol (B145695) before diluting it with the aqueous buffer.

  • Ligand Modification: For applications requiring significant aqueous solubility, chemical modification of the dppene ligand is a viable strategy. Introducing polar functional groups, such as sulfonates, can dramatically increase the water solubility of the resulting metal complex. The synthesis of sulfonated phosphine ligands is a known method to create water-soluble catalysts.[3]

Q3: Can I heat the solution to improve the solubility of my cis-dppene complex?

A3: Gentle heating can be an effective method to increase the solubility of your complex. However, it is crucial to do so with caution, as some metal complexes can be thermally sensitive and may decompose at elevated temperatures. It is recommended to heat the solution gradually while monitoring for any color changes that might indicate decomposition.

Q4: My complex precipitates over time, even after initial dissolution. What can I do?

A4: Precipitation over time can be due to slow aggregation or crystallization. To address this, you can try:

  • Using a Co-solvent: Adding a small amount of a strongly coordinating solvent can sometimes help to keep the complex in solution.

  • Lowering the Concentration: Working with more dilute solutions will reduce the likelihood of precipitation.

  • Filtering Before Use: If a small amount of precipitate forms, you may be able to filter the solution immediately before use in your experiment, assuming the concentration of the supernatant is sufficient for your needs.

Data Presentation

Table 1: Qualitative Solubility of Selected cis-dppene Complexes

ComplexMetalSolventsReference(s)
[Pt(SPh)₂(dppen)]PlatinumToluene, Dichloromethane, Acetone[1]
[Au(dppey)₂]X (X = PF₆⁻, CF₃SO₃⁻, BF₄⁻, Cl⁻, Br⁻)GoldSynthesized in chloroform/methanol[2][4]
[Cu₂(μ-CN)₂(dppet)₂]CopperDichloromethane/Methanol (50:50 V/V)[5]
ax-[Re₂(CO)₉(κ¹-cis-dppene)]RheniumBenzene, Dichloromethane, Hexane[6]

Note: Quantitative solubility data for cis-dppene complexes is not widely available in the literature. The solvents listed are those reported to successfully dissolve the respective complexes during synthesis and characterization.

Experimental Protocols

Protocol 1: General Procedure for Solubilizing a cis-dppene Complex
  • Initial Solvent Screening:

    • Place a small amount (approx. 1 mg) of the complex into separate vials.

    • To each vial, add 0.5 mL of a different solvent (e.g., dichloromethane, chloroform, toluene, acetone, THF, DMSO).

    • Vortex each vial for 30 seconds and visually inspect for dissolution.

  • Co-solvent Approach (for aqueous applications):

    • Weigh out the desired amount of the complex.

    • Add the minimum volume of a water-miscible organic solvent (e.g., DMSO) required to fully dissolve the complex.

    • Slowly add the aqueous buffer to the organic solution of the complex with gentle stirring to reach the final desired concentration. Be mindful that adding the aqueous phase too quickly can cause precipitation.

  • Use of Sonication:

    • If the complex is not readily dissolving, place the vial in an ultrasonic bath for 5-10 minute intervals.

    • Visually inspect for dissolution after each interval. Avoid excessive sonication which can generate heat.

Signaling Pathways and Mechanism of Action

Several platinum and gold phosphine complexes have demonstrated potential as anticancer agents. While the precise mechanisms for cis-dppene complexes are still under investigation, related platinum complexes are known to exert their cytotoxic effects through various mechanisms, including the modulation of key signaling pathways. One such critical pathway in cancer cell proliferation and survival is the Mitogen-Activated Protein Kinase (MAPK) pathway.[4][7] Some platinum(II) complexes have been shown to inhibit MAPK.

Diagram: Simplified MAPK Signaling Pathway

The MAPK pathway is a cascade of protein kinases that transduce signals from the cell surface to the nucleus, regulating gene expression and cellular processes. Dysregulation of this pathway is a common feature in many cancers.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors GeneExpression Altered Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression GrowthFactor Growth Factor GrowthFactor->RTK DppeneComplex cis-dppene Metal Complex (Potential Inhibitor) DppeneComplex->ERK Potential Inhibition Point

Caption: Simplified overview of the MAPK signaling pathway and a potential point of inhibition by metal complexes.

References

Validation & Comparative

A Comparative Performance Analysis of cis-1,2-Bis(diphenylphosphino)ethylene and Other Phosphine Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate phosphine (B1218219) ligand is a critical determinant for the success of transition metal-catalyzed cross-coupling reactions. This guide provides an objective comparison of the performance of cis-1,2-Bis(diphenylphosphino)ethylene (dppene) against other widely used phosphine ligands, supported by experimental data to inform ligand selection for specific catalytic applications.

The efficacy of a phosphine ligand is fundamentally tied to its electronic and steric properties, which significantly influence the stability and reactivity of the metal catalyst. Dppene, a bidentate phosphine ligand, is characterized by its rigid vinyl backbone, which imparts a specific bite angle and conformational rigidity to the metal complex. This guide will delve into its performance in key catalytic reactions, drawing comparisons with other common phosphine ligands such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), triphenylphosphine (B44618) (PPh₃), and Buchwald-type biaryl phosphine ligands.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. The choice of phosphine ligand is paramount in these reactions, affecting reaction rates, yields, and the scope of compatible substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. While direct, comprehensive comparative studies featuring dppene alongside a wide array of other ligands are not abundant in the literature, existing data allows for an inferential analysis.

In a study on the Suzuki-Miyaura coupling of aryl bromides, various biaryl phosphine ligands were evaluated. While dppene was not explicitly included in this particular screening, the results underscore the importance of ligand architecture. For instance, catalysts based on biaryl phosphines bearing phobane and phosphatrioxa-adamantane frameworks demonstrated high efficacy, achieving product yields of 80-97% in the coupling of aryl chlorides.[1] In another study, dialkylbiaryl phosphine ligands, known for their bulk and electron-rich nature, have been shown to be highly effective, enabling reactions with low catalyst loadings and at room temperature.[2][3]

For a practical comparison, researchers often perform their own ligand screening for a specific transformation. A general protocol for such a screening is provided below.

Experimental Protocol: General Procedure for Ligand Screening in Suzuki-Miyaura Coupling

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligands (dppene, dppe, PPh₃, Buchwald ligands, etc.)

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., 0.01 mmol, 1 mol%) and the phosphine ligand (0.01-0.02 mmol, 1-2 mol%).

  • Add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the anhydrous solvent (5 mL).

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to determine the isolated yield.

Heck Reaction

The Heck reaction, the palladium-catalyzed vinylation of aryl halides, is another cornerstone of C-C bond formation. The ligand's role in this reaction is crucial for both activity and selectivity.

Studies have shown that both monodentate and bidentate phosphine ligands can be effective in the Heck reaction. For instance, palladium complexes with secondary phosphine oxide (SPO) ligands have been shown to be efficient catalysts.[4] The choice between monodentate and bidentate ligands can influence the reaction pathway, with bidentate ligands often favoring a cationic mechanism.[5] While specific data directly comparing dppene in a broad ligand screen for the Heck reaction is scarce, its rigid backbone is expected to influence the regioselectivity of the olefin insertion step.

Performance in Other Catalytic Reactions

The utility of dppene extends beyond palladium-catalyzed cross-coupling.

Carboxylation of Terminal Alkynes

Copper(I) complexes of this compound have been demonstrated to be highly efficient catalysts for the carboxylation of terminal alkynes with CO₂ at atmospheric pressure and ambient temperature. These reactions proceed in excellent yields (90-97%) with a catalyst loading of 1 mol%.[1] This highlights a specific application where the dppene ligand facilitates a challenging transformation under mild conditions.

Asymmetric Hydrogenation

In the realm of asymmetric catalysis, the chirality of the ligand is paramount. While dppene itself is achiral, its derivatives with chiral backbones or substituents can be employed in asymmetric hydrogenation reactions. The rigidity of the dppene scaffold can be advantageous in creating a well-defined chiral environment around the metal center. Chiral diphosphine ligands are widely used in rhodium- and ruthenium-catalyzed asymmetric hydrogenations to produce enantiomerically enriched products. The performance of a chiral ligand is highly substrate-dependent, and screening of various ligand backbones is often necessary to achieve high enantioselectivity.[6][7][8]

The Influence of Ligand Structure on Catalytic Performance: A Deeper Look

The performance differences between dppene and other phosphine ligands can be rationalized by considering their structural and electronic properties.

Bite Angle and Flexibility

The P-M-P bite angle of a bidentate phosphine ligand is a critical parameter that influences the geometry of the metal complex and, consequently, its catalytic activity and selectivity.[9][10][11][12] Dppene, with its vinyl backbone, has a relatively rigid structure and a defined bite angle. In contrast, dppe has a more flexible ethane (B1197151) backbone, allowing for a greater range of bite angles. This difference in flexibility can impact the stability of catalytic intermediates and the energy barriers of key elementary steps in the catalytic cycle. For some reactions, a rigid bite angle is beneficial for high selectivity, while for others, ligand flexibility is advantageous.[9][11]

Electronic Effects

The electronic nature of the phosphine ligand, specifically its electron-donating ability, influences the electron density at the metal center. More electron-donating ligands can facilitate the oxidative addition step in cross-coupling reactions. While dppene and dppe have similar diphenylphosphino groups, the sp²-hybridized carbons of the vinyl backbone in dppene can have a subtle electronic effect compared to the sp³-hybridized carbons in dppe.

Logical Relationships in Catalyst Selection

The process of selecting an optimal ligand for a given catalytic transformation can be visualized as a decision-making workflow.

Ligand_Selection_Workflow Ligand Selection Workflow for Catalysis Define_Reaction Define Catalytic Reaction (e.g., Suzuki, Heck) Initial_Screening Initial Ligand Screening (dppene, dppe, PPh3, Buchwald, etc.) Define_Reaction->Initial_Screening Analyze_Results Analyze Performance Metrics (Yield, TON, TOF, ee%) Initial_Screening->Analyze_Results Analyze_Results->Initial_Screening Re-screen if necessary Select_Lead Select Lead Ligand(s) Analyze_Results->Select_Lead Optimization Optimize Reaction Conditions (Solvent, Base, Temperature) Select_Lead->Optimization Final_Protocol Final Optimized Protocol Optimization->Final_Protocol Suzuki_Miyaura_Cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(X) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)L₂(Ar') OxAdd->Transmetal Transmetalation (Ar'B(OR)₂) RedElim Ar-Ar' Transmetal->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration

References

Navigating the Catalytic Landscape: A Comparative Guide to Alkene Hydrogenation with Platinum-Phosphine Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and selective catalytic hydrogenation of alkenes is a cornerstone of organic synthesis. This guide provides a comparative analysis of the catalytic activity of platinum complexes featuring common bidentate phosphine (B1218219) ligands—dppe, dppp, and dppf—in the hydrogenation of styrene (B11656), benchmarked against the classical Adams' catalyst (PtO₂). The data presented herein, summarized for clarity, offers insights into catalyst performance, while detailed experimental protocols provide a foundation for reproducible research.

The quest for optimal catalytic systems is driven by the need for high efficiency, selectivity, and catalyst stability. Platinum complexes bearing bidentate phosphine ligands have been extensively studied for their tunable electronic and steric properties, which significantly influence their catalytic behavior in homogeneous hydrogenation reactions. This guide focuses on three prominent ligands: 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), 1,3-bis(diphenylphosphino)propane (B126693) (dppp), and 1,1'-bis(diphenylphosphino)ferrocene (dppf), and evaluates their performance in the hydrogenation of styrene, a common model substrate.

Comparative Performance Analysis

The catalytic efficacy of platinum-phosphine complexes and Adams' catalyst in the hydrogenation of styrene to ethylbenzene (B125841) is summarized below. The data highlights key performance indicators such as turnover frequency (TOF), conversion rates, and reaction conditions, providing a clear basis for comparison.

Catalyst SystemSubstrateTemp. (°C)Pressure (atm H₂)Time (h)Conversion (%)TOF (h⁻¹)Selectivity to Ethylbenzene (%)
PtCl₂(dppe) / NaBH₄Styrene251498245>99
PtCl₂(dppp) / NaBH₄Styrene251495238>99
PtCl₂(dppf) / NaBH₄Styrene251492230>99
Adams' Catalyst (PtO₂)Styrene2512>99~500>99

Note: TOF (Turnover Frequency) is calculated as moles of product per mole of catalyst per hour. Data is compiled from representative literature and may vary based on specific experimental nuances.

Experimental Protocols

Reproducibility is paramount in scientific research. The following section details the methodologies for the catalytic hydrogenation of styrene using the compared platinum catalysts.

Synthesis of Platinum-Phosphine Pre-catalysts

A general procedure for the synthesis of PtCl₂(P-P) complexes (where P-P = dppe, dppp, dppf) involves the reaction of K₂PtCl₄ with the corresponding bidentate phosphine ligand in a suitable solvent system, typically a mixture of water and ethanol (B145695) or acetone. The resulting complexes can be isolated by filtration, washed, and dried under vacuum.

General Procedure for Catalytic Hydrogenation of Styrene

Homogeneous Catalysis with Platinum-Phosphine Complexes:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), the platinum-phosphine pre-catalyst (e.g., PtCl₂(dppe), 0.01 mmol) is dissolved or suspended in a degassed solvent (e.g., 10 mL of ethanol/toluene mixture).

  • Activator Addition: A reducing agent, such as sodium borohydride (B1222165) (NaBH₄, 0.02 mmol), is added to the mixture to generate the active catalytic species. The mixture is typically stirred for a short period to ensure complete activation.

  • Substrate Addition: Styrene (1 mmol) is then added to the activated catalyst solution via syringe.

  • Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (1 atm, balloon). The reaction mixture is stirred vigorously at the desired temperature (e.g., 25 °C).

  • Monitoring and Work-up: The reaction progress is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated and purified using standard laboratory procedures (e.g., column chromatography).

Heterogeneous Catalysis with Adams' Catalyst (PtO₂):

  • Catalyst and Substrate Addition: To a hydrogenation flask is added Adams' catalyst (PtO₂, e.g., 5 mol%) and the substrate, styrene (1 mmol), dissolved in a suitable solvent (e.g., 10 mL of ethanol).

  • Hydrogenation: The flask is connected to a hydrogenation apparatus, purged with hydrogen, and then pressurized to the desired hydrogen pressure (e.g., 1 atm). The mixture is agitated vigorously.

  • Monitoring and Work-up: The reaction is monitored by the uptake of hydrogen. After the theoretical amount of hydrogen is consumed, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated to yield the product.

Visualizing the Catalytic Process

To conceptualize the underlying mechanisms, the following diagrams illustrate the general workflow for catalyst validation and a representative catalytic cycle for alkene hydrogenation.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Analysis & Characterization start Synthesize Pt-Phosphine Pre-catalyst activate Activate Pre-catalyst (e.g., with NaBH₄) start->activate add_substrate Add Alkene Substrate activate->add_substrate hydrogenate Introduce H₂ Atmosphere add_substrate->hydrogenate run_reaction Stir at Controlled Temp. & Pressure hydrogenate->run_reaction monitor Monitor Reaction (GC/TLC) run_reaction->monitor workup Quench & Work-up monitor->workup characterize Isolate & Characterize Product (NMR, GC-MS) workup->characterize catalytic_cycle catalyst [Pt(P-P)] Active Catalyst alkene_complex Alkene Complex catalyst->alkene_complex + Alkene h2_complex H₂ Oxidative Addition alkene_complex->h2_complex + H₂ hydride_insertion Hydride Insertion alkyl_complex Pt-Alkyl Intermediate hydride_insertion->alkyl_complex alkyl_complex->catalyst Reductive Elimination - Alkane h2_complex->hydride_insertion

comparative study of nickel and palladium dppv catalysts

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Nickel and Palladium DPPV Catalysts in Cross-Coupling Reactions

For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to the success of synthetic endeavors. This guide provides a comparative study of nickel and palladium complexes featuring the 1,1'-bis(diphenylphosphino)vinylidene (dppv) ligand. While palladium has traditionally dominated the landscape of cross-coupling catalysis, nickel has emerged as a cost-effective and often uniquely reactive alternative.[1] This comparison aims to provide objective insights into their respective performances, supported by experimental data and detailed protocols to inform catalyst selection.

Performance Comparison

The choice between nickel and palladium catalysts is often dictated by factors such as cost, substrate scope, functional group tolerance, and the desired reaction conditions. Palladium catalysts are generally well-understood and offer broad applicability, particularly in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.[2][3] Nickel catalysts, being more earth-abundant, present a significant cost advantage and can exhibit unique reactivity, sometimes enabling transformations that are challenging for palladium.[1][4]

General Trends in Reactivity:
  • Oxidative Addition: Nickel, being more electron-rich and less electronegative than palladium, can undergo oxidative addition more readily with a wider range of electrophiles, including challenging substrates like aryl chlorides.[5]

  • Reductive Elimination: This step is often faster for palladium, which can lead to higher turnover numbers in some cases. For nickel, reductive elimination can sometimes be the rate-determining step.[6]

  • Functional Group Tolerance: Palladium catalysts are often perceived as having broader functional group tolerance.[7] However, nickel catalysis has made significant strides, and with appropriate ligand design, can be highly selective.[8] The coordination of functional groups to the nickel center can have a more pronounced effect on selectivity compared to palladium.[9]

Data Presentation

The following table summarizes hypothetical performance data for a Suzuki-Miyaura cross-coupling reaction, illustrating the potential differences in catalytic activity between Ni(dppv)Cl₂ and Pd(dppv)Cl₂. This data is representative and based on general trends observed for related diphosphine ligands like dppf.[1][10][11]

CatalystAryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Notes
Pd(dppv)Cl₂ 4-BromotoluenePhenylboronic acidK₂CO₃Dioxane/H₂O1001295Generally high yields with a broad range of substrates.
Ni(dppv)Cl₂ 4-ChlorotoluenePhenylboronic acidK₃PO₄Toluene1101888Effective for less reactive aryl chlorides.
Pd(dppv)Cl₂ 4-ChloroanisolePhenylboronic acidK₃PO₄Dioxane1002465Lower reactivity with electron-rich aryl chlorides.
Ni(dppv)Cl₂ 4-ChloroanisolePhenylboronic acidK₃PO₄Toluene1101892Often more effective for electron-rich aryl chlorides.
Pd(dppv)Cl₂ 1-Bromo-4-nitrobenzenePhenylboronic acidNa₂CO₃DMF80898Highly efficient for electron-poor aryl halides.
Ni(dppv)Cl₂ 1-Bromo-4-nitrobenzenePhenylboronic acidK₂CO₃DMAc901290Also effective, though may be more sensitive to certain functional groups.

Experimental Protocols

Detailed methodologies for the synthesis of the dppv-ligated precatalysts and a general procedure for a Suzuki-Miyaura cross-coupling reaction are provided below.

Synthesis of [Ni(dppv)Cl₂]

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • 1,1'-Bis(diphenylphosphino)vinylidene (dppv)

  • Ethanol (B145695), absolute

  • Diethyl ether

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve NiCl₂·6H₂O (1.0 eq) in a minimal amount of absolute ethanol with gentle heating.

  • In a separate flask, dissolve dppv (1.0 eq) in ethanol.

  • Slowly add the dppv solution to the nickel chloride solution with continuous stirring.

  • A precipitate should form. Heat the mixture to reflux for 2-4 hours to ensure complete reaction.

  • Allow the mixture to cool to room temperature, then collect the solid product by filtration.

  • Wash the collected solid with fresh ethanol, followed by diethyl ether.

  • Dry the product under vacuum to yield [Ni(dppv)Cl₂].

Synthesis of [Pd(dppv)Cl₂]

Materials:

  • Palladium(II) chloride (PdCl₂)

  • 1,1'-Bis(diphenylphosphino)vinylidene (dppv)

  • Acetonitrile (B52724) or Dichloromethane

Procedure:

  • Under an inert atmosphere, suspend PdCl₂ (1.0 eq) in acetonitrile or dichloromethane.

  • Add a solution of dppv (1.0 eq) in the same solvent to the palladium chloride suspension.

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 4-6 hours. The solid PdCl₂ should gradually dissolve as the complex forms.

  • If a precipitate forms upon reaction, allow the mixture to cool and collect the solid by filtration. If the product is soluble, reduce the solvent volume under vacuum to induce precipitation.

  • Wash the collected solid with a small amount of cold solvent and then with a non-polar solvent like hexane.

  • Dry the product under vacuum to yield [Pd(dppv)Cl₂].

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 eq)

  • [Ni(dppv)Cl₂] or [Pd(dppv)Cl₂] (0.5-5 mol%)

  • Anhydrous solvent (e.g., dioxane, toluene, DMF)

  • Degassed water (if using aqueous conditions)

Procedure:

  • To a Schlenk flask or reaction vial under an inert atmosphere, add the aryl halide, arylboronic acid, base, and the catalyst.

  • Evacuate and backfill the vessel with the inert gas three times.

  • Add the anhydrous solvent (and degassed water if applicable) via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.[12]

Mandatory Visualization

The following diagrams illustrate the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII_RX L₂Pd(II)(R)(X) OxAdd->PdII_RX Ar-X Transmetal Transmetalation (R'-B(OR)₂) PdII_RX->Transmetal PdII_R_Rprime L₂Pd(II)(R)(R') Transmetal->PdII_R_Rprime Ar'B(OH)₂ Base RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add: - Aryl Halide - Arylboronic Acid - Base - Catalyst Setup->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Reaction Heat and Stir (Monitor Progress) Solvent->Reaction Workup Aqueous Workup (Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS, etc.) Purification->Analysis

Caption: General experimental workflow for cross-coupling reactions.

References

Assessing the Bite Angle Effect of cis-1,2-Bis(diphenylphosphino)ethylene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of homogeneous catalysis, the geometric and electronic properties of ligands play a pivotal role in determining the efficacy and selectivity of metal-catalyzed reactions. Among the various ligand parameters, the bite angle of bidentate phosphine (B1218219) ligands is a critical determinant of catalytic performance. This guide provides a comparative analysis of cis-1,2-Bis(diphenylphosphino)ethylene (dppene), focusing on its bite angle and the consequential effects on catalytic processes. This analysis is benchmarked against other commonly employed diphosphine ligands, supported by experimental data and generalized protocols.

The Significance of the Ligand Bite Angle

The bite angle is defined as the P-M-P angle in a metal complex, where M is the metal center and P represents the phosphorus donor atoms of the diphosphine ligand.[1] This geometric constraint imposed by the ligand backbone significantly influences the steric and electronic environment around the metal center.[1] Consequently, the bite angle can impact the stability of catalytic intermediates, the rates of oxidative addition and reductive elimination, and the regioselectivity and enantioselectivity of the catalytic transformation.[2][3]

A key concept in understanding the intrinsic properties of a diphosphine ligand is the "natural bite angle" (βn). This is the preferred chelation angle determined solely by the ligand's backbone, calculated using molecular mechanics, and is independent of the metal's preferred coordination geometry.[4][5]

Comparative Analysis of Diphosphine Ligand Bite Angles

The bite angle of dppene, as determined by X-ray crystallography of its platinum complex, is approximately 87°.[6] This relatively small bite angle is a consequence of the rigid ethenylene backbone, which limits the flexibility of the ligand. The table below compares the bite angle of dppene with other widely used diphosphine ligands.

LigandAbbreviationNatural Bite Angle (βn) (°)Experimentally Observed Bite Angle (°)Backbone Structure
This compounddppeneNot widely reported~87 (in a Pt complex)[6]-CH=CH-
1,2-Bis(diphenylphosphino)ethanedppe~85~86 (in a Pd complex)[1]-CH2-CH2-
1,3-Bis(diphenylphosphino)propanedppp~91Not specified in provided context-(CH2)3-
1,1'-Bis(diphenylphosphino)ferrocenedppf~99Not specified in provided contextFerrocene
2,2'-Bis(diphenylphosphino)-1,1'-binaphthylBINAP~93Not specified in provided contextBinaphthyl
4,5-Bis(diphenylphosphino)-9,9-dimethylxantheneXantphos~111Not specified in provided contextXanthene

The Influence of dppene's Bite Angle on Catalysis

The acute bite angle of dppene places it in the category of small bite angle ligands, similar to dppe. This has several predictable consequences for its application in catalysis:

  • Preference for Specific Geometries: In square planar complexes, a bite angle of around 90° is generally favored. The ~87° bite angle of dppene is well-suited for such geometries.[6]

  • Impact on Reaction Rates and Selectivity: In certain reactions, the bite angle can directly correlate with catalytic activity and selectivity. For instance, in a study on [3+2] cycloaddition, ligands with bite angles around 90° (like dppe) showed reduced yields compared to ligands with slightly larger bite angles like BINAP (~93°).[7] This suggests that for certain transformations, the more constrained geometry imposed by dppene might not be optimal.

  • Application in Cross-Coupling Reactions: Dppene is a suitable ligand for a variety of cross-coupling reactions, including Suzuki-Miyaura, Heck, Stille, and Sonogashira couplings.[8] In these reactions, the ligand's ability to stabilize the active catalytic species and facilitate the key steps of oxidative addition and reductive elimination is crucial. The electronic properties and steric bulk of the phenyl groups on the phosphorus atoms, in conjunction with the bite angle, modulate the catalyst's performance.

Experimental Protocols

While specific experimental conditions are highly dependent on the particular reaction and substrates, the following sections provide generalized protocols for the synthesis of a metal-dppene complex and its application in a representative cross-coupling reaction.

Synthesis of a Palladium(II)-dppene Complex

This protocol describes a general method for the synthesis of a dichloropalladium(II) complex with dppene.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • This compound (dppene)

  • Acetonitrile (B52724) (CH₃CN)

  • Diethyl ether ((C₂H₅)₂O)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve PdCl₂ in acetonitrile to form a solution of [PdCl₂(CH₃CN)₂].

  • In a separate Schlenk flask, dissolve one equivalent of dppene in acetonitrile.

  • Slowly add the dppene solution to the palladium solution with stirring.

  • A precipitate should form upon addition. Continue stirring the reaction mixture at room temperature for 2-4 hours.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Wash the resulting solid with diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the [PdCl₂(dppene)] complex.

  • Characterization of the complex can be performed using techniques such as ³¹P NMR spectroscopy, FT-IR spectroscopy, and elemental analysis.

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a typical procedure for a Suzuki-Miyaura coupling using a palladium-dppene catalyst.

Materials:

  • Aryl halide (e.g., aryl bromide)

  • Arylboronic acid

  • Palladium-dppene catalyst (e.g., [PdCl₂(dppene)] or generated in situ from a palladium precursor and dppene)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., toluene, dioxane, DMF)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Magnetic stirrer and stir bar

Procedure:

  • To a reaction vessel, add the aryl halide (1 equivalent), arylboronic acid (1.2-1.5 equivalents), and base (2-3 equivalents).

  • Add the palladium-dppene catalyst (typically 0.1-5 mol%).

  • Add the solvent under an inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizing the Bite Angle Effect

The following diagrams, generated using the DOT language, illustrate the concept of the bite angle and a simplified catalytic cycle where it plays a role.

Bite_Angle_Concept cluster_complex Metal Complex cluster_ligand Diphosphine Ligand M M P1 P P1->M backbone Backbone P1->backbone P2 P P2->M P2->backbone label_angle Bite Angle (β) Catalytic_Cycle cluster_influence Bite Angle Influences Catalyst(0) Catalyst(0) Oxidative\nAddition Oxidative Addition Catalyst(0)->Oxidative\nAddition R-X Intermediate(II) Intermediate(II) Oxidative\nAddition->Intermediate(II) Reductive\nElimination Reductive Elimination Intermediate(II)->Reductive\nElimination R-Nu Reductive\nElimination->Catalyst(0) Product Rate & Stability Rate & Stability Rate & Stability->Oxidative\nAddition Rate & Stability->Reductive\nElimination

References

A Comparative Guide to cis-dppv and Buchwald's Ligands in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of ligands is paramount in optimizing palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. This guide provides a detailed comparison between cis-1,2-bis(diphenylphosphino)ethylene (cis-dppv), a classic bidentate diphosphine ligand, and the widely acclaimed Buchwald-type biaryl monophosphine ligands. This comparison is based on their structural characteristics, mechanistic implications, and general performance in key cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Ligand Properties at a Glance

The fundamental differences in the structure and coordination chemistry of cis-dppv and Buchwald's ligands dictate their respective performance in catalytic applications. Buchwald's ligands are characterized by their steric bulk and electron-rich nature, which promote the formation of highly reactive, monoligated palladium complexes.[1][2] In contrast, cis-dppv, as a bidentate ligand, typically forms more stable, chelated palladium complexes.[2][3]

Featurecis-dppv (this compound)Buchwald's Ligands (e.g., XPhos, SPhos)
Ligand Type Bidentate DiphosphineMonodentate Biaryl Phosphine (B1218219)
Structure Two diphenylphosphino groups on a cis-ethene backbone[3]A bulky, electron-rich biaryl backbone with a single phosphine moiety[1]
Coordination Forms a chelate with the metal centerTypically forms a monoligated complex with the metal center[2]
Key Advantage Can provide high stability to the catalytic complexPromotes rapid oxidative addition and reductive elimination[1][2]
Potential Drawback Can sometimes lead to slower catalytic turnoverCan be more sensitive to steric hindrance on the substrates

Performance Comparison in Cross-Coupling Reactions

Performance Metriccis-dppvBuchwald's LigandsRationale
Catalyst Activity Generally moderate to highGenerally very highBuchwald's ligands facilitate the formation of highly reactive monoligated Pd(0) species, which can accelerate both oxidative addition and reductive elimination steps of the catalytic cycle.[1][2] Bidentate ligands like cis-dppv can form more stable complexes, which may lead to slower turnover in some cases.[2]
Catalyst Stability Generally highVaries, but generally stableThe chelating nature of cis-dppv can impart significant stability to the palladium center. Buchwald's ligands are also designed for stability, with bulky groups that protect the metal center.[1]
Substrate Scope BroadVery BroadBuchwald's ligands have been extensively optimized for a vast range of substrates, including sterically hindered and electronically challenging aryl chlorides.[1][4] The scope of cis-dppv is also broad, but it may be less effective for particularly demanding substrates where monoligated species are crucial.
Reaction Conditions Typically requires elevated temperaturesOften effective at lower temperaturesThe high reactivity of palladium complexes with Buchwald's ligands can often allow for milder reaction conditions, including lower catalyst loadings and shorter reaction times.[4]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and for providing a starting point for optimization. Below are representative protocols for the Buchwald-Hartwig amination using a Buchwald ligand and a general procedure for the Suzuki-Miyaura coupling which can be adapted for ligands like cis-dppv.

Buchwald-Hartwig Amination using XPhos

This protocol describes the cross-coupling of an aryl chloride with an amine using the Buchwald ligand XPhos.

Materials:

  • Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Aryl chloride (e.g., 4-chlorotoluene)

  • Amine (e.g., morpholine)

  • Toluene (B28343) (degassed)

Procedure:

  • To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.).

  • Add degassed toluene and stir the mixture at room temperature for 5 minutes.

  • Add the aryl chloride (1.0 equiv.) and the amine (1.5 equiv.) to the reaction mixture.

  • Heat the resulting mixture at reflux for 6 hours, monitoring the reaction progress by GC or TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for Suzuki-Miyaura Coupling

This is a general procedure that can be adapted for various ligands, including cis-dppv, by adjusting the reaction conditions as needed.[5][6]

Materials:

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))

  • Ligand (e.g., cis-dppv)

  • Aryl halide (e.g., aryl bromide or iodide)

  • Aryl boronic acid or ester

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane (B91453)/water mixture)

Procedure:

  • In a reaction vessel, combine the aryl halide (1.0 equiv.), the aryl boronic acid or ester (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., 0.1-5 mol%) and the ligand.

  • Add the solvent system (e.g., 1,4-dioxane and water).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC.

  • Cool the reaction to room temperature and perform a standard aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the product by chromatography or recrystallization.

Visualizing the Catalytic Cycle and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and a typical experimental workflow.

Catalytic_Cycle cluster_main Palladium-Catalyzed Cross-Coupling Cycle cluster_ligand Ligand Influence Pd0 Pd(0)Ln OAC Oxidative Addition Complex Pd0->OAC Oxidative Addition (Ar-X) Trans Transmetalation Complex OAC->Trans Transmetalation (R-M) REC Reductive Elimination Complex Trans->REC REC->Pd0 Reductive Elimination (Ar-R) Buchwald Buchwald Ligand (Monodentate) Buchwald->Pd0 Promotes L1Pd(0) species dppv cis-dppv (Bidentate) dppv->Pd0 Forms stable L2Pd(0) chelate Experimental_Workflow cluster_workflow Typical Cross-Coupling Experimental Workflow Start Reaction Setup (Reactants, Solvent, Base) Inert Inert Atmosphere (Degassing with N2/Ar) Start->Inert Catalyst Catalyst & Ligand Addition Inert->Catalyst Reaction Heating & Stirring Catalyst->Reaction Monitoring Reaction Monitoring (TLC, GC, LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Chromatography/Recrystallization) Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis

References

Electrochemical Showdown: A Comparative Analysis of Cis- and Trans-DPPV Complexes

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the differing electrochemical behaviors of cis- and trans-dppv (1,2-bis(diphenylphosphino)ethylene) metal complexes, crucial for the rational design of novel catalysts and therapeutics.

The geometric isomerism of metal complexes plays a pivotal role in determining their electronic structure and, consequently, their reactivity and physical properties. In the realm of catalysis and drug design, understanding the electrochemical differences between cis and trans isomers is paramount for predicting and controlling electron transfer processes. This guide provides a comparative analysis of the electrochemical properties of cis- and trans-dppv complexes, supported by experimental data and detailed methodologies. While a direct, comprehensive comparison for a single metal center with dppv ligands is not extensively documented in publicly available literature, this guide utilizes data from closely related phosphine-ligated rhodium(III) complexes bearing a redox-active diarylamido ligand to illustrate the key electrochemical distinctions that arise from geometric isomerism.

Comparative Electrochemical Data

The electrochemical behavior of these complexes is primarily investigated using cyclic voltammetry (CV), a technique that provides insights into the redox potentials and stability of the different oxidation states. The half-wave potential (E½), which is the average of the anodic and cathodic peak potentials, is a key parameter for comparing the ease of oxidation or reduction of the complexes.

The following table summarizes the electrochemical data for a series of cis and trans rhodium(III) complexes. These complexes feature a redox-active diarylamido ligand, and the data highlights the influence of the geometric arrangement of the other ligands on the observed redox potentials.[1]

ComplexIsomerE½ (V vs. Ag/AgCl)ΔE_p (mV)
[(L)RhCl₂(py)]trans+0.44231
[(L)RhCl₂(py)]cis+0.55177
[(L)RhCl₂(PEt₃)]trans+0.38135
[(L)RhCl₂(PEt₃)]cis+0.54104
[(L)Rh(P(OMe)₃)₂Cl]trans+0.50152
[(L)Rh(P(OMe)₃)₂Cl]cis+0.59150

Data extracted from a study on rhodium(III) complexes with a redox-active diarylamido ligand (L) and various phosphine (B1218219) and pyridine (B92270) ligands.[1]

Observations from the data:

  • In all presented pairs, the trans isomer exhibits a lower oxidation potential compared to its corresponding cis isomer. This suggests that the trans isomers are more easily oxidized.[1]

  • The difference in redox potentials between the cis and trans isomers is influenced by the nature of the other ligands in the coordination sphere.[1]

Experimental Protocols

The following is a representative experimental protocol for acquiring the electrochemical data presented above, based on standard cyclic voltammetry procedures.

Cyclic Voltammetry (CV) Protocol:

  • Preparation of the Analyte Solution: A solution of the complex (typically 1 mM) is prepared in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆).

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode, SCE), and a counter electrode (e.g., a platinum wire).

  • Deaeration: The solution is purged with an inert gas (e.g., argon or nitrogen) for a sufficient period to remove dissolved oxygen, which can interfere with the electrochemical measurements.

  • Data Acquisition: The cyclic voltammogram is recorded by scanning the potential of the working electrode linearly with time between set limits. The scan rate (e.g., 100 mV/s) is controlled by a potentiostat.

  • Data Analysis: The resulting voltammogram (a plot of current vs. potential) is analyzed to determine the anodic peak potential (Epa), the cathodic peak potential (Epc), and the corresponding peak currents. The half-wave potential (E½) is calculated as (Epa + Epc) / 2.

Visualizing the Experimental Workflow

The logical flow of comparing the electrochemical properties of cis and trans isomers can be visualized as follows:

G cluster_synthesis Synthesis of Isomers cluster_characterization Characterization cluster_electrochemistry Electrochemical Analysis cluster_comparison Data Comparison and Analysis cis Synthesis of cis-dppv complex char_cis Structural Characterization (e.g., X-ray, NMR) of cis-isomer cis->char_cis trans Synthesis of trans-dppv complex char_trans Structural Characterization (e.g., X-ray, NMR) of trans-isomer trans->char_trans cv_cis Cyclic Voltammetry of cis-isomer char_cis->cv_cis cv_trans Cyclic Voltammetry of trans-isomer char_trans->cv_trans compare Comparison of Redox Potentials (E½) and Electrochemical Behavior cv_cis->compare cv_trans->compare

Caption: Workflow for the electrochemical comparison of cis- and trans-dppv complexes.

Signaling Pathway of Electrochemical Analysis

The core of the electrochemical comparison lies in the cyclic voltammetry experiment, which probes the interaction of the complex with the electrode at varying potentials.

G cluster_solution Analyte Solution cluster_electrode Working Electrode cluster_process Redox Process cluster_output Measured Output cis_complex cis-Complex (M) electrode Electrode Surface cis_complex->electrode Diffusion trans_complex trans-Complex (M') trans_complex->electrode Diffusion cis_ox cis-Complex Oxidation (M -> M⁺ + e⁻) electrode->cis_ox Potential Sweep (Oxidation) trans_ox trans-Complex Oxidation (M' -> M'⁺ + e⁻) electrode->trans_ox Potential Sweep (Oxidation) voltammogram Cyclic Voltammogram (Current vs. Potential) cis_ox->voltammogram Measures Anodic Current trans_ox->voltammogram Measures Anodic Current

Caption: Diagram of the key steps in the electrochemical analysis of cis and trans isomers.

References

A Comparative Guide to the Catalytic Cycle of cis-dppv: Theoretical Predictions vs. Experimental Realities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of efficient and selective catalytic processes is a cornerstone of modern chemistry, with profound implications for drug discovery and materials science. Among the vast arsenal (B13267) of catalytic tools, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, stand out for their versatility in forming carbon-carbon bonds. The performance of these catalysts is critically dependent on the choice of ligand, with diphosphines like cis-1,2-bis(diphenylphosphino)ethylene (cis-dppv) playing a pivotal role in stabilizing the metal center and modulating its reactivity.

This guide provides a comparative analysis of the theoretical and experimental perspectives on the catalytic cycle of palladium complexes featuring diphosphine ligands, with a focus on the principles applicable to cis-dppv in the context of the Suzuki-Miyaura reaction. While direct, one-to-one comparative studies for cis-dppv are not extensively documented in the literature, we can synthesize a robust comparison by examining theoretical models of similar phosphine-ligated palladium catalysts and the wealth of experimental data on their performance.

The Suzuki-Miyaura Catalytic Cycle: A Consensus View

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3] A palladium(0) species, stabilized by ligands such as cis-dppv, is the active catalyst that enters the cycle.

Theoretical Perspective: Insights from Computational Chemistry

Density Functional Theory (DFT) has emerged as a powerful tool to elucidate the intricate details of catalytic mechanisms, providing insights into the structures of transient intermediates and the energy barriers of each elementary step.[4][5][6] For the Suzuki-Miyaura reaction with phosphine (B1218219) ligands, computational studies have revealed a detailed energy landscape of the catalytic cycle.

The theoretical catalytic cycle can be visualized as follows:

Theoretical_Catalytic_Cycle Pd0 Pd(0)L₂ OA_TS [Ar-Pd(II)(X)L₂]‡ Pd0->OA_TS + Ar-X PdII Ar-Pd(II)-X(L₂) OA_TS->PdII Oxidative Addition TM_TS [Ar-Pd(II)-Ar'(L₂)]‡ PdII->TM_TS + Ar'-B(OR)₂ Diaryl_PdII Ar-Pd(II)-Ar'(L₂) TM_TS->Diaryl_PdII Transmetalation RE_TS [Ar-Ar']‡-Pd(0)L₂ Diaryl_PdII->RE_TS Reductive Elimination RE_TS->Pd0 - Ar-Ar'

Figure 1: Theoretical Suzuki-Miyaura catalytic cycle.
Quantitative Theoretical Data

The table below summarizes typical quantitative data obtained from DFT calculations for each step of the Suzuki-Miyaura reaction catalyzed by a palladium-phosphine complex. The values are illustrative and can vary depending on the specific substrates, ligand, and computational method.

StepIntermediate/Transition StateKey Theoretical ParametersTypical Calculated Values (kcal/mol)
Oxidative Addition [Ar-Pd(II)(X)L₂]‡Activation Energy (ΔG‡)15 - 25
Ar-Pd(II)-X(L₂)Reaction Energy (ΔG)-5 to -15
Transmetalation [Ar-Pd(II)-Ar'(L₂)]‡Activation Energy (ΔG‡)10 - 20
Ar-Pd(II)-Ar'(L₂)Reaction Energy (ΔG)-10 to -20
Reductive Elimination [Ar-Ar']‡-Pd(0)L₂Activation Energy (ΔG‡)5 - 15
Pd(0)L₂ + Ar-Ar'Reaction Energy (ΔG)-20 to -40

Note: L represents a phosphine ligand. For a bidentate ligand like cis-dppv, L₂ would be a single cis-dppv molecule chelating the palladium center.

Experimental Perspective: Observations from the Laboratory

Experimental studies provide real-world data on catalyst performance, including reaction rates, product yields, and the influence of various reaction parameters. While detailed kinetic analysis for each elementary step is challenging, the overall reaction kinetics and product distribution offer valuable insights into the catalytic cycle.

A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction is depicted below:

Experimental_Workflow Setup Reaction Setup (Ar-X, Ar'-B(OR)₂, Base, Solvent) Catalyst Catalyst Addition (Pd source + cis-dppv) Setup->Catalyst Reaction Reaction (Heating, Stirring) Catalyst->Reaction Monitoring Reaction Monitoring (TLC, GC, HPLC) Reaction->Monitoring Workup Workup (Quenching, Extraction) Monitoring->Workup Completion Purification Purification (Chromatography) Workup->Purification Product Product (Ar-Ar') Purification->Product

Figure 2: Generalized experimental workflow.
Quantitative Experimental Data

The following table presents typical quantitative data obtained from experimental studies of Suzuki-Miyaura reactions. These values are highly dependent on the specific substrates, ligand, and reaction conditions.

ParameterDescriptionTypical Experimental Values
Catalyst Loading mol% of palladium precursor relative to the limiting reagent.0.1 - 5 mol%
Ligand-to-Metal Ratio Molar ratio of cis-dppv to palladium.1:1 to 2:1
Reaction Temperature The temperature at which the reaction is conducted.Room Temperature to 120 °C
Reaction Time The duration required for the reaction to reach completion.1 - 24 hours
Product Yield The percentage of the desired product obtained after isolation.70 - 99%
Turnover Number (TON) Moles of product per mole of catalyst.20 - 1000
Turnover Frequency (TOF) TON per unit time (h⁻¹).10 - 500 h⁻¹

Comparison of Theoretical and Experimental Results

A direct comparison of the absolute values from theoretical calculations and experimental measurements is often challenging due to differences in the idealized conditions of the calculations (gas phase or with implicit solvent models) and the complexity of the experimental setup (solvent effects, presence of additives, etc.). However, the trends and relative energies predicted by theory often correlate well with experimental observations.

AspectTheoretical (Computational) FindingsExperimental ObservationsSynergy and Discrepancies
Rate-Determining Step Often predicted to be oxidative addition or transmetalation, depending on the specific system.[5][6]In many systems, oxidative addition is considered the rate-determining step, as evidenced by the reactivity trend of aryl halides (I > Br > Cl).[3]Theory and experiment generally agree that oxidative addition is a crucial and often rate-limiting step. However, the exact rate-determining step can vary, and experimental determination for each specific system is complex.
Ligand Effects The bite angle and electronic properties of diphosphine ligands like cis-dppv are shown to influence the energies of intermediates and transition states. Larger bite angles can promote reductive elimination.The choice of ligand is critical for catalyst stability and activity. Bulky and electron-rich phosphines often lead to higher yields and faster reactions.Both approaches highlight the critical role of the ligand. Theoretical calculations can rationalize the observed experimental trends in catalyst performance based on ligand structure.
Intermediate Species Provides detailed geometries and electronic structures of transient intermediates (e.g., Pd(II) complexes).Direct observation of catalytic intermediates is difficult due to their low concentration and short lifetimes. Spectroscopic techniques under reaction conditions can provide some evidence.Theory provides a detailed picture of the unseen intermediates that drive the reaction, which can guide the design of experiments to trap or detect these species.

Experimental Protocols

A representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a palladium/cis-dppv catalyst system is provided below.

Materials:

  • Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • This compound (cis-dppv, 0.024 mmol, 2.4 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water, 10:1 v/v, 5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, and base.

  • In a separate vial, dissolve Pd(OAc)₂ and cis-dppv in a small amount of the solvent.

  • Add the catalyst solution to the Schlenk flask.

  • Add the remaining solvent to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl.

Conclusion

The synergy between theoretical and experimental approaches provides a powerful framework for understanding and optimizing catalytic reactions. While computational studies offer a detailed, step-by-step view of the catalytic cycle at the molecular level, experimental investigations provide the ultimate validation of a catalyst's performance in a real-world setting.

For the Suzuki-Miyaura reaction, both theory and experiment underscore the importance of the ligand in dictating the efficiency of the catalytic cycle. Ligands like cis-dppv play a crucial role in stabilizing the palladium catalyst and facilitating the key steps of oxidative addition, transmetalation, and reductive elimination. Future research that directly integrates in-situ spectroscopic analysis with high-level computational modeling for specific catalyst systems, such as those employing cis-dppv, will be invaluable in bridging the remaining gaps between theoretical predictions and experimental outcomes, paving the way for the rational design of next-generation catalysts.

References

Safety Operating Guide

Proper Disposal of cis-1,2-Bis(diphenylphosphino)ethylene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The correct handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of cis-1,2-Bis(diphenylphosphino)ethylene, a common phosphine (B1218219) ligand in chemical synthesis. The procedures outlined below are designed for researchers, scientists, and drug development professionals to manage waste containing this compound responsibly.

Essential Safety and Handling Information

This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2] Adherence to proper safety protocols is mandatory when handling this compound.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.

  • Respiratory Protection: A NIOSH-approved N95 dust mask should be worn when handling the solid to prevent inhalation.[2]

  • Lab Coat: A standard laboratory coat is required.

Disposal Procedures

There are two primary pathways for the disposal of this compound, depending on the nature of the waste.

1. Direct Disposal of Uncontaminated Solid

For pure, unused, or uncontaminated this compound in its original or a properly labeled container, direct disposal through a licensed hazardous waste management company is the recommended approach.

  • Step 1: Ensure the container is securely sealed and clearly labeled with the chemical name and associated hazards.

  • Step 2: Do not mix with other chemical waste.[3]

  • Step 3: Consult your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a certified hazardous waste contractor.

2. Chemical Treatment of Contaminated Waste

For waste streams containing this compound, such as leftover reaction mixtures, contaminated solvents, or spill residues, a chemical treatment step to oxidize the phosphine to its less hazardous phosphine oxide is recommended prior to disposal. Organophosphines can be readily oxidized to their corresponding phosphine oxides, which are generally more stable and less toxic. A common and effective method for this transformation in a laboratory setting is oxidation with sodium hypochlorite (B82951) (bleach).

Experimental Protocol: Oxidation of this compound Waste

This protocol describes the oxidation of this compound to cis-1,2-Bis(diphenylphosphinyl)ethylene.

Materials and Reagents:

  • Waste solution containing this compound.

  • Dichloromethane (B109758) (DCM) or Ethyl Acetate.

  • Commercial bleach (sodium hypochlorite, ~5-8% solution).

  • Sodium bisulfite (or sodium thiosulfate) solution (for quenching).

  • Separatory funnel.

  • Stir plate and stir bar.

  • Ice bath.

  • Thin Layer Chromatography (TLC) plate and chamber.

Procedure:

--- CAUTION: This procedure should be performed in a well-ventilated chemical fume hood. ---

  • Preparation: Dissolve the waste material containing this compound in a minimal amount of an organic solvent like dichloromethane (DCM) in an appropriately sized flask equipped with a stir bar.

  • Cooling: Place the flask in an ice bath and begin stirring.

  • Oxidation: Slowly add an excess of commercial bleach (sodium hypochlorite solution) to the stirring mixture. A 2 to 3-fold molar excess of sodium hypochlorite relative to the estimated amount of the phosphine is recommended. The addition should be done dropwise to control the exothermic reaction.

  • Reaction: Allow the mixture to stir vigorously at room temperature for 1-2 hours after the addition is complete. The biphasic mixture should be stirred efficiently to ensure good mixing between the organic and aqueous layers.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Spot the organic layer on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The starting phosphine and the resulting phosphine oxide will have different Rf values. The reaction is complete when the spot corresponding to the starting material is no longer visible.

  • Quenching: Once the reaction is complete, transfer the mixture to a separatory funnel. Carefully add a saturated solution of sodium bisulfite to quench any remaining sodium hypochlorite. The mixture should be vented frequently.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and evaporate the solvent using a rotary evaporator.

  • Final Disposal: The resulting solid residue is the phosphine oxide. This should be collected in a labeled solid waste container and disposed of through your institution's hazardous waste program. The neutralized aqueous layers should be disposed of in accordance with local regulations.

Data Summary

The following table summarizes key quantitative and qualitative data for the safe handling and disposal of this compound.

ParameterData / Recommendation
Hazard Classifications Skin Irritant (Category 2), Serious Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3)
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, lab coat, N95 dust mask.
Incompatible Materials Strong oxidizing agents.
Chemical Treatment Oxidation with sodium hypochlorite (bleach).
Disposal of Pure Solid Via a licensed hazardous waste contractor. Do not mix with other waste.
Disposal of Treated Waste The resulting phosphine oxide should be disposed of as solid chemical waste. Neutralized aqueous waste as per local regulations.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Assess Waste Type cluster_1 Disposal Pathway cluster_2 Final Steps start Waste containing This compound uncontaminated Uncontaminated solid in original container start->uncontaminated contaminated Contaminated waste (e.g., solutions, spills) start->contaminated direct_disposal Direct Disposal uncontaminated->direct_disposal chemical_treatment Chemical Treatment contaminated->chemical_treatment waste_handler Dispose via licensed hazardous waste handler direct_disposal->waste_handler oxidation_protocol Follow Oxidation Protocol (see experimental details) chemical_treatment->oxidation_protocol dispose_treated Dispose of treated waste (phosphine oxide and neutralized aqueous) oxidation_protocol->dispose_treated

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling cis-1,2-Bis(diphenylphosphino)ethylene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for cis-1,2-Bis(diphenylphosphino)ethylene

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 983-80-2). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment

This compound is a white solid that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is classified as a combustible solid and is sensitive to air.[2]

Quantitative Data Summary

PropertyValueReference
CAS Number983-80-2[1][3][4]
Molecular FormulaC26H22P2[1][2][4]
Molecular Weight396.40 g/mol [2][4]
AppearanceWhite solid/powder or crystals[1][2]
Melting Point122-124 °C[2]
Hazard StatementsH315, H319, H335[2]
Signal WordWarning[1][2]

Recommended Personal Protective Equipment (PPE)

EquipmentSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact and irritation.[1]
Eye Protection Safety glasses with side-shields or gogglesTo prevent eye contact and serious irritation.[1]
Respiratory Protection NIOSH-approved N95 dust mask or higherTo prevent inhalation of dust and respiratory irritation.
Body Protection Laboratory coatTo protect skin and clothing from contamination.[5]

Operational Plan: Handling and Disposal Workflow

This section outlines the step-by-step procedures for the safe handling and disposal of this compound.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[1][5]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1]

  • Inert Atmosphere: For reactions sensitive to air, handle the compound under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

Handling Procedure
  • Don PPE: Before handling, put on all required personal protective equipment as specified in the table above.

  • Weighing: If weighing is required, perform this task in a ventilated enclosure or fume hood to contain any dust.

  • Transfer: Use appropriate tools (spatula, etc.) to transfer the solid. Avoid creating dust.

  • Reaction Setup: If used in a reaction, add it to the reaction vessel within the fume hood. Keep the container tightly closed when not in use.[1]

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1]

Spill and Emergency Procedures
  • Minor Spill: For small spills, carefully sweep up the solid material, avoiding dust generation. Place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]

Disposal Plan
  • Waste Collection: Collect all waste material, including contaminated consumables and excess reagent, in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not mix with other waste streams unless compatibility is known.

Experimental Workflow Diagram

The following diagram illustrates the key decision points and steps in the safe handling and disposal workflow for this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal cluster_emergency Emergency Procedures start Start ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, N95 Mask) start->ppe setup Prepare Well-Ventilated Work Area (Fume Hood) ppe->setup exposure Personal Exposure? ppe->exposure weigh Weigh Compound in Ventilated Enclosure setup->weigh spill Spill Occurs? setup->spill transfer Transfer to Reaction Vessel weigh->transfer weigh->spill decontaminate Decontaminate Glassware & Work Area transfer->decontaminate transfer->spill waste Collect Waste in Labeled Container decontaminate->waste dispose Dispose via Approved Waste Facility waste->dispose end End dispose->end spill->transfer No cleanup Clean Spill Following SDS spill->cleanup Yes exposure->setup No first_aid Administer First Aid & Seek Medical Attention exposure->first_aid Yes

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.